molecular formula C17H29NO6S2 B015970 N-Succinimidyloxycarbonylundecyl Methanethiosulfonate CAS No. 887407-54-7

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Cat. No.: B015970
CAS No.: 887407-54-7
M. Wt: 407.5 g/mol
InChI Key: WPLAJWFTRJGENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C17H29NO6S2 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 12-methylsulfonylsulfanyldodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO6S2/c1-26(22,23)25-14-10-8-6-4-2-3-5-7-9-11-17(21)24-18-15(19)12-13-16(18)20/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLAJWFTRJGENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402871
Record name N-Succinimidyloxycarbonylundecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-54-7
Record name N-Succinimidyloxycarbonylundecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Succinimidyloxycarbonylundecyl Methanethiosulfonate: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Molecules with Precision

In the intricate landscape of drug development, proteomics, and biomaterials, the ability to covalently link different molecular entities with precision is paramount. N-Succinimidyloxycarbonylundecyl Methanethiosulfonate is a sophisticated heterobifunctional crosslinking agent designed for this very purpose. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and field-proven applications for researchers, scientists, and drug development professionals. By elucidating the causality behind experimental choices, this document serves as a practical resource for harnessing the full potential of this versatile linker.

This compound belongs to a class of reagents that possess two different reactive groups, allowing for controlled, sequential conjugation and minimizing the formation of undesirable homopolymers[1]. Its structure features an N-hydroxysuccinimide (NHS) ester, which is highly reactive toward primary amines, and a methanethiosulfonate (MTS) group, which specifically targets sulfhydryl (thiol) groups. The long undecyl (C11) aliphatic chain provides a significant spacer arm, which can be critical for overcoming steric hindrance between large biomolecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 887407-54-7
Molecular Formula C₁₇H₂₉NO₆S₂
Molecular Weight 407.55 g/mol
Spacer Arm Length ~15.7 Å (estimated)
Reactivity 1 N-Hydroxysuccinimide (NHS) ester (targets primary amines, e.g., lysine, N-terminus)
Reactivity 2 Methanethiosulfonate (MTS) (targets sulfhydryls, e.g., cysteine)
Solubility Soluble in organic solvents (DMSO, DMF); limited aqueous solubility

Core Principles and Mechanism of Action

The utility of this compound lies in its two distinct reactive moieties, which can be addressed in a stepwise fashion. This two-step process is the cornerstone of its ability to generate well-defined bioconjugates[1].

The Amine-Reactive N-Hydroxysuccinimide (NHS) Ester

The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) via nucleophilic acyl substitution to form a stable amide bond[2]. This reaction is highly pH-dependent. At acidic pH, primary amines are protonated (-NH₃⁺) and non-nucleophilic. As the pH increases into the slightly alkaline range, the amine is deprotonated (-NH₂), becoming a potent nucleophile.

However, a competing reaction is the hydrolysis of the NHS ester by water, which also increases with pH[3][4]. This hydrolysis renders the linker inactive. Therefore, a careful balance must be struck. The optimal pH for NHS ester reactions is typically between 7.2 and 8.5[5][6].

NHS_Reaction

Table 2: Half-life of NHS Esters at Various pH Values (25°C)

pHApproximate Half-life
7.04-5 hours
8.0~30 minutes
8.6~10 minutes
9.0<10 minutes

(Data generalized from multiple sources for typical NHS esters[3][6])

The Sulfhydryl-Reactive Methanethiosulfonate (MTS) Group

The MTS group is highly specific for sulfhydryl groups, such as those found in cysteine residues. It reacts to form a stable disulfide bond, releasing methanesulfinic acid as a byproduct[7]. This reaction is rapid and can proceed under mild conditions, typically in the pH range of 6.5 to 7.5. The high reactivity and specificity of MTS reagents make them superior to many traditional thiol-reactive groups like maleimides, which can exhibit off-target reactivity with amines at higher pH[7].

It is important to note that for this reaction to occur, the sulfhydryl group must be in its reduced, free thiol form (-SH). Disulfide bonds within a protein must first be reduced to expose the reactive thiols.

MTS_Reaction

Experimental Protocols and Field-Proven Insights

The key to successfully using this compound is to perform the conjugation in a sequential, two-step manner. This prevents the formation of unintended polymers and ensures the creation of a defined conjugate. The choice of which end to react first depends on the nature of the molecules to be conjugated. Typically, the less stable NHS ester is reacted first.

Protocol 1: Two-Step Protein-Protein/Peptide Conjugation

This protocol describes the conjugation of a protein with abundant lysine residues (Protein 1) to a protein or peptide containing a free cysteine (Protein 2).

Step 1: Activation of Protein 1 with the NHS Ester

  • Rationale: The first step is to react the NHS ester end of the linker with the primary amines on Protein 1. An excess of the linker is used to ensure efficient modification of the protein.

  • Buffer Preparation: Prepare a non-amine-containing buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0. Amine-containing buffers like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.

  • Protein Preparation: Dissolve Protein 1 in the conjugation buffer to a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to a concentration of ~10 mM. NHS esters are moisture-sensitive and should be stored desiccated.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal molar excess depends on the protein concentration and the number of available amines and should be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification: Remove the excess, unreacted linker immediately by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a buffer suitable for the next step (e.g., PBS at pH 7.2). This step is critical to prevent the unreacted linker from reacting with Protein 2.

Step 2: Conjugation of MTS-activated Protein 1 to Protein 2

  • Rationale: The purified, MTS-activated Protein 1 is now reacted with the free thiol on Protein 2 to form a stable disulfide bond.

  • Protein 2 Preparation: Ensure Protein 2 is in a buffer at pH 6.5-7.5 and contains a free, reduced thiol. If necessary, reduce any existing disulfide bonds using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.

  • Reaction: Mix the MTS-activated Protein 1 with Protein 2. The molar ratio of the two proteins will determine the final conjugate composition and should be optimized for the specific application.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining MTS groups.

  • Final Purification: Purify the final conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)[8][9].

Two_Step_Workflow

Protocol 2: Surface Functionalization of Gold

The MTS group has a strong affinity for gold surfaces, allowing for the formation of a stable self-assembled monolayer (SAM). The NHS ester is then available to immobilize a protein of interest.

  • Surface Preparation: Clean the gold surface thoroughly (e.g., with piranha solution, caution: highly corrosive, or UV/ozone treatment).

  • Linker Solution: Prepare a 1-5 mM solution of this compound in a suitable solvent like ethanol or isopropanol.

  • SAM Formation: Immerse the clean gold surface in the linker solution and incubate for 12-24 hours at room temperature to allow for the formation of a dense monolayer. The MTS group will bind to the gold surface.

  • Rinsing: Thoroughly rinse the surface with the solvent to remove any non-specifically bound linker, followed by a rinse with a non-amine-containing buffer (e.g., PBS, pH 7.4).

  • Protein Immobilization: Immediately immerse the functionalized surface in a solution of the target protein (0.1-1 mg/mL in PBS, pH 7.4). Incubate for 1-2 hours at room temperature.

  • Blocking: To prevent non-specific binding in subsequent assays, block any remaining reactive NHS esters and unoccupied surface sites by incubating with a solution of 1 M ethanolamine or 100 mM glycine at pH 8.0 for 30 minutes.

  • Final Wash: Rinse the surface with buffer to remove any unbound protein and blocking agent. The surface is now ready for use in applications such as biosensors.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several areas:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody. In a common strategy, the antibody's lysine residues are reacted with the NHS ester, and a thiol-containing drug is then conjugated to the MTS end. As this forms a stable, non-cleavable linkage, the drug is released only after the entire ADC is internalized and the antibody is degraded in the lysosome[10][11].

  • Protein Immobilization for Biosensors: As described in Protocol 2, this linker is ideal for creating oriented and stable immobilization of proteins on gold surfaces for applications like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM)[10][12].

  • Probing Protein-Protein Interactions: By conjugating one protein to another, this linker can be used to stabilize protein complexes for structural studies or to create bifunctional fusion proteins for therapeutic or diagnostic purposes.

  • PEGylation: While the undecyl chain provides a spacer, this linker's chemistry is compatible with the attachment of larger polyethylene glycol (PEG) chains that have been modified with either an amine or a thiol, allowing for the PEGylation of proteins to improve their pharmacokinetic properties.

Characterization of Conjugates

After conjugation, it is crucial to characterize the final product to confirm successful linking and determine the degree of modification.

  • SDS-PAGE: A simple way to visualize the increase in molecular weight upon conjugation.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can provide the exact mass of the conjugate, allowing for the determination of the number of molecules attached per protein (e.g., the drug-to-antibody ratio in ADCs)[13][14].

  • Chromatography: Methods like HIC can often separate species with different numbers of conjugated molecules, providing information on the homogeneity of the product[8][9].

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and controlled covalent linkage of biomolecules. Its dual reactivity, combined with a long spacer arm, provides researchers with a robust tool for constructing well-defined antibody-drug conjugates, functionalizing surfaces for biosensing, and studying complex protein interactions. By understanding the underlying chemical principles and carefully controlling reaction conditions, particularly pH, scientists can effectively leverage this reagent to advance their research and development goals. This guide provides the foundational knowledge and practical protocols to serve as a self-validating system for achieving successful and reproducible bioconjugation outcomes.

References

  • Chen, Y., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. [Link]

  • Gao, S., et al. (2012). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. PubMed. [Link]

  • Interchim. (n.d.). MTS reagents. [Link]

  • Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • Kamei, T., et al. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. Pharmaceuticals. [Link]

  • Källström, E., et al. (2018). False discovery rate estimation and heterobifunctional cross-linkers. PMC. [Link]

  • Mädler, S., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry. [Link]

  • Pan, J., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. SciSpace. [Link]

  • Abad, J. M., et al. (2020). Immobilization of Proteins on Gold Surfaces. Methods in Molecular Biology. [Link]

  • O'Donoghue, J., et al. (2020). Evaluation of hydrophobic-interaction chromatography resins for purification of antibody-drug conjugates using a mimetic model with adjustable hydrophobicity. Journal of Chromatography B. [Link]

  • Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology. [Link]

  • Raines, R. T., et al. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem. [Link]

  • Base Pair Biotechnologies. (n.d.). Best Practices: Gold Nanoparticle Immobilization. [Link]

  • Dempsey, D. R., et al. (2021). N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein. Current Protocols. [Link]

  • Miron, T., & Wilchek, M. (1982). A simplified method for the preparation of succinimidyl-activated-agarose. Applied Biochemistry and Biotechnology. [Link]

  • Li, J., et al. (2002). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy. [Link]

  • Beitz, E., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences. [Link]

  • Chemistry Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. [Link]

  • ResearchGate. (2000). Oriented Immobilization of Antibodies onto the Gold Surfaces via Their Native Thiol Groups. [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of Organic Chemistry. [Link]

  • Dempsey, D. R., et al. (2021). N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein. PubMed. [Link]

  • Cold Spring Harbor Protocols. (2020). Labeling Antibodies With N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin. [Link]

  • PLOS One. (2022). Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. [Link]

  • Mädler, S., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]

  • Needham, S. R., et al. (2013). Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. Bioconjugate Chemistry. [Link]

  • Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2016). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. [Link]

  • Dempsey, D. R., et al. (2021). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. [Link]

  • Google Patents. (2013).
  • Connolly, D. T., et al. (1989). Synthesis and characterization of N-hydroxysuccinimide ester chemical affinity derivatives of asialoorosomucoid that covalently cross-link to galactosyl receptors on isolated rat hepatocytes. Biochemistry. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 11-oxoundecanoate. [Link]

  • Kozikowski, B. A., et al. (2004). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

Sources

An In-Depth Technical Guide to N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (SMUMTS): Properties, Mechanisms, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectonics of Molecular Bridges

In the intricate landscape of bioconjugation, the choice of a crosslinking agent is paramount. It is the silent architect that dictates the stability, functionality, and ultimate success of the resulting conjugate. This guide provides a comprehensive exploration of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (SMUMTS), a heterobifunctional crosslinker designed for the precise and covalent linkage of amine- and sulfhydryl-containing biomolecules. As researchers and drug development professionals, a deep understanding of the core principles governing the action of SMUMTS is not merely academic; it is the bedrock upon which robust and reproducible bioconjugation strategies are built. We will delve into the nuanced interplay of its reactive moieties, the kinetics that govern its conjugation reactions, and the practical considerations for its successful application in the laboratory.

Core Characteristics of this compound

This compound, hereafter referred to as SMUMTS, is a molecule engineered with two distinct reactive groups at either end of a long aliphatic spacer arm. This heterobifunctional nature allows for sequential and controlled conjugation, minimizing the formation of undesirable homodimers.

Table 1: Physicochemical Properties of SMUMTS

PropertyValueSource
Chemical Name This compound[1]
Synonyms MTS-12-NHS; 2,5-dioxopyrrolidin-1-yl 12-((methylsulfonothioyl)oxy)dodecanoate[1]
CAS Number 887407-54-7[2]
Molecular Formula C₁₇H₂₉NO₆S₂[2]
Molecular Weight 407.55 g/mol [2]
Appearance White to off-white powder[3]
Solubility Soluble in organic solvents such as DMSO and DMF[3]
Storage Store desiccated at 4°C for short-term and -20°C for long-term[4]

The extended undecyl (C11) spacer arm provides significant spatial separation between the conjugated molecules, which can be critical for preserving their native conformations and biological activities.

The Dual Reactivity of SMUMTS: A Mechanistic Deep Dive

The utility of SMUMTS lies in the distinct reactivity of its two terminal groups: the N-hydroxysuccinimide (NHS) ester and the methanethiosulfonate (MTS) group.

Amine-Reactive N-Hydroxysuccinimide (NHS) Ester

The NHS ester is a well-established amine-reactive functional group.[5] It reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.

Mechanism of Aminolysis:

The reaction proceeds via nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct.

NHS Ester Aminolysis Protein-NH2 Primary Amine (e.g., Lysine) Intermediate Tetrahedral Intermediate Protein-NH2->Intermediate Nucleophilic Attack SMUMTS_NHS SMUMTS (NHS Ester) SMUMTS_NHS->Intermediate Conjugate Stable Amide Bond (Protein-SMUMTS) Intermediate->Conjugate Collapse NHS_byproduct N-hydroxysuccinimide Intermediate->NHS_byproduct Release

Figure 1: Reaction of the NHS ester of SMUMTS with a primary amine.

Kinetics and pH Dependence:

The rate of the aminolysis reaction is highly pH-dependent. The nucleophilic form of the primary amine (R-NH₂) is required for the reaction, while at acidic pH, the amine is protonated (R-NH₃⁺) and non-reactive. Therefore, the reaction is typically carried out at a pH between 7 and 9.

However, a competing hydrolysis reaction, where water acts as the nucleophile, also occurs and its rate increases with pH. This hydrolysis renders the NHS ester inactive. The half-life of NHS esters can range from hours at pH 7 to mere minutes at pH 8.6.[6] This necessitates a careful balance of pH to favor aminolysis over hydrolysis.

Sulfhydryl-Reactive Methanethiosulfonate (MTS) Group

The MTS group is a highly specific reagent for the modification of free sulfhydryl (thiol) groups, such as those found in cysteine residues. The reaction is a thiol-disulfide exchange, resulting in the formation of a stable disulfide bond.

Mechanism of Thiol-Disulfide Exchange:

The thiolate anion (Protein-S⁻) acts as a nucleophile, attacking the sulfur atom of the MTS group. This leads to the formation of a disulfide bond between the protein and the SMUMTS linker, with the release of methanesulfinic acid.

MTS Thiol-Disulfide Exchange Protein-SH Thiol Group (e.g., Cysteine) SMUMTS_MTS SMUMTS (MTS Group) Protein-SH->SMUMTS_MTS Nucleophilic Attack Conjugate Stable Disulfide Bond (Protein-S-S-SMUMTS) SMUMTS_MTS->Conjugate Byproduct Methanesulfinic Acid SMUMTS_MTS->Byproduct Release

Figure 2: Reaction of the MTS group of SMUMTS with a sulfhydryl group.

Reversibility:

A key feature of the disulfide bond formed is its reversibility. The bond can be cleaved by the addition of reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol. This property is particularly valuable in applications where the release of a conjugated molecule is desired under specific reducing conditions, such as within the intracellular environment.

Experimental Protocols: A Step-by-Step Guide to SMUMTS Conjugation

The heterobifunctional nature of SMUMTS allows for a two-step conjugation strategy, which is generally preferred to minimize unwanted side reactions.

Workflow for Two-Step Sequential Conjugation:

SMUMTS Two-Step Conjugation cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Sulfhydryl Conjugation Protein1 Protein 1 (Amine-containing) Reaction1 React at pH 7-8 Protein1->Reaction1 SMUMTS SMUMTS SMUMTS->Reaction1 Intermediate Protein 1-SMUMTS (Activated Intermediate) Reaction1->Intermediate Purification1 Purify to remove excess SMUMTS Intermediate->Purification1 Reaction2 React at pH 6.5-7.5 Purification1->Reaction2 Protein2 Protein 2 (Sulfhydryl-containing) Protein2->Reaction2 Final_Conjugate Protein 1-SMUMTS-Protein 2 (Final Conjugate) Reaction2->Final_Conjugate Purification2 Purify final conjugate Final_Conjugate->Purification2

Figure 3: A typical two-step conjugation workflow using SMUMTS.

Step 1: Reaction with the Amine-Containing Molecule
  • Preparation of SMUMTS Stock Solution: Immediately before use, dissolve SMUMTS in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Due to the susceptibility of the NHS ester to hydrolysis, do not prepare stock solutions for long-term storage.

  • Buffer Preparation: Prepare a non-amine-containing buffer at pH 7.0-8.0. Phosphate-buffered saline (PBS) or HEPES buffer are common choices. Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.

  • Reaction: Add the SMUMTS stock solution to the amine-containing protein solution. A molar excess of SMUMTS (typically 10- to 50-fold) is generally used to drive the reaction. The optimal molar ratio should be determined empirically for each specific application.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. Longer incubation times at lower temperatures can help to minimize hydrolysis of the NHS ester.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted SMUMTS and the NHS byproduct. This is a critical step to prevent unwanted crosslinking in the subsequent step. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.

Step 2: Reaction with the Sulfhydryl-Containing Molecule
  • Buffer Preparation: The purified, SMUMTS-activated molecule is then reacted with the sulfhydryl-containing molecule in a buffer at pH 6.5-7.5.

  • Reaction: Combine the SMUMTS-activated molecule with the sulfhydryl-containing molecule.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purification of the Final Conjugate: The final conjugate can be purified from unreacted molecules and byproducts using standard protein purification techniques such as size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography.

Characterization of SMUMTS Conjugates

Thorough characterization of the final conjugate is essential to ensure its quality and functionality.

Table 2: Common Techniques for Characterizing SMUMTS Conjugates

Characterization MethodPurposeReference
SDS-PAGE To visualize the formation of the higher molecular weight conjugate and assess purity.[2]
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) To confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR) in the case of ADCs.[1]
UV-Vis Spectroscopy To quantify protein concentration and, in some cases, the degree of labeling if one of the molecules has a distinct chromophore.
Size-Exclusion Chromatography (SEC) To assess the aggregation state of the conjugate and for purification.[7]
Functional Assays To confirm that the biological activity of the conjugated molecules is retained.

Applications in Research and Drug Development

The unique properties of SMUMTS make it a valuable tool in a variety of applications, particularly in the development of targeted therapeutics.

  • Antibody-Drug Conjugates (ADCs): SMUMTS can be used to link a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The long spacer arm can help to ensure that the drug does not interfere with the antibody's binding to its target antigen. The disulfide bond formed by the MTS group can be cleaved within the reducing environment of the tumor cell, releasing the cytotoxic payload.[8]

  • Protein-Protein Conjugation: SMUMTS can be used to create stable protein-protein conjugates for a variety of research applications, such as in immunoassays or to study protein-protein interactions.[9]

  • Surface Immobilization: Molecules can be conjugated to surfaces that have been functionalized with either amine or sulfhydryl groups for applications in biosensors and other diagnostic devices.

Safety and Handling

As a laboratory chemical, proper safety precautions should be taken when handling SMUMTS.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound stands as a versatile and powerful tool in the bioconjugation scientist's arsenal. Its heterobifunctional nature, coupled with a long spacer arm and the option for reversible disulfide linkage, provides a high degree of control and flexibility in the design of complex biomolecular conjugates. As the field of targeted therapeutics and advanced diagnostics continues to evolve, the demand for well-defined and stable molecular architectures will undoubtedly grow. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to harness the full potential of SMUMTS, paving the way for the next generation of innovative bioconjugates.

References

  • Pharmaffiliates. This compound. [Link]

  • Huang, R. Y.-C., & Chen, G. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850–855. [Link]

  • Dennler, P., Chiotellis, A., Fischer, E., & Schibli, R. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Chimia, 68(11), 779–783. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Benzyloxycarbonyloxy-Succinimide, 98%. [Link]

  • Regulations.gov. SAFETY DATA SHEET CROSSLINKER. [Link]

  • SYNthesis med chem. Antibody Drug Conjugates. [Link]

  • Massa, S., Xavier, C., & Devoogdt, N. (2016). Emerging site-specific bioconjugation strategies for radioimmunotracer development. Expert Opinion on Drug Delivery, 13(8), 1117–1129. [Link]

  • Miller, M. J., & Vierstra, R. D. (2016). Purification of SUMO Conjugates from Arabidopsis for Mass Spectrometry Analysis. Methods in Molecular Biology, 1450, 235–248. [Link]

  • Rogers, R. S., & Hsieh-Wilson, L. C. (2015). Cross-linking immunoprecipitation-MS (xIP-MS): Topological Analysis of Chromatin-associated Protein Complexes Using Single Affinity Purification. Molecular & Cellular Proteomics, 14(3), 747–757. [Link]

  • Single Use Support. Bioconjugates: Examples & Applications. [Link]

  • Nortcliffe, C. (2022, July 13). The use of mass spectrometry to aid ADC development. YouTube. [Link]

  • Yao, H., Jiang, F., Lu, A., & Zhang, G. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). International Journal of Molecular Sciences, 17(2), 203. [Link]

  • MtoZ Biolabs. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. [Link]

  • News-Medical.Net. (2022, January 12). Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry. [Link]

  • Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. (2022, October 9). YouTube. [Link]

  • Colas, O., Guillarme, D., & Beck, A. (2019). State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis. Pharmaceuticals, 12(1), 23. [Link]

  • Crosslinking and Limited Proteolysis: Structural Mass Spectometry. (2019, December 9). YouTube. [Link]

  • St. Amant, A. H., & VanBrunt, M. P. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 20(14), 1236–1256. [Link]

  • Bio-Synthesis Inc. (2015, July 20). Types of Bioconjugate Chemistry for Molecular Engineering. [Link]

  • Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 530–540. [Link]

  • MP Biomedicals. 289218 this compound CAS: 887407-54-7. [Link]

Sources

A Technical Guide to N-Succinimidyloxycarbonylundecyl Methanethiosulfonate: Structure, Mechanism, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE) is a heterobifunctional crosslinking reagent integral to modern bioconjugation strategies, particularly in drug development, proteomics, and diagnostics. Its unique architecture, featuring a terminal N-hydroxysuccinimide (NHS) ester and a methanethiosulfonate (MTS) group connected by an undecyl spacer, allows for the sequential and specific covalent linkage of biomolecules. This guide provides an in-depth exploration of the chemical structure of MTS-SE, elucidates the mechanisms of its amine- and thiol-reactive functionalities, presents field-proven protocols for its application, and discusses methods for the characterization of the resulting conjugates.

Introduction: The Power of Heterobifunctional Crosslinking

The precise covalent linkage of biomolecules is a cornerstone of numerous scientific disciplines. Heterobifunctional crosslinkers, such as MTS-SE, are powerful tools that enable the controlled conjugation of two different molecular entities, often proteins, peptides, or nucleic acids.[1] The strategic advantage of MTS-SE lies in its two distinct reactive groups, which target different functional moieties—primary amines and sulfhydryls (thiols)—allowing for directed and efficient coupling.[1] This specificity is crucial in applications like the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody, or in the immobilization of proteins onto surfaces for biosensor development.[2][3][4] The undecyl (C11) hydrocarbon spacer provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

Chemical Structure and Properties

This compound is characterized by three key components: the NHS ester, the MTS group, and the C11 aliphatic spacer.

  • N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[5][6]

  • Methanethiosulfonate (MTS) Group: This group exhibits high specificity for sulfhydryl groups, found in cysteine residues.[7][8]

  • Undecyl Spacer: This 11-carbon chain provides a flexible and hydrophobic linker between the two reactive ends.

PropertyValueSource
Chemical Formula C17H29NO6S2[1]
Molecular Weight 407.55 g/mol [1]
CAS Number 887407-54-7[1]

The structure of MTS-SE is depicted in the diagram below.

Caption: Chemical structure of this compound.

Reaction Mechanisms: A Tale of Two Chemistries

The utility of MTS-SE stems from the orthogonal reactivity of its two terminal groups. This allows for a two-step conjugation process, minimizing the formation of undesirable homodimers.

The NHS Ester: Targeting Primary Amines

The reaction of the NHS ester with a primary amine is a classic example of nucleophilic acyl substitution.[9] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[10]

G reagents MTS-SE (NHS Ester) + Protein-NH2 intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products MTS-SE-Protein Conjugate + NHS intermediate->products Collapse & NHS Release

Caption: Reaction of an NHS Ester with a primary amine.

Causality Behind Experimental Choices: The efficiency of this reaction is highly dependent on pH.[6][9]

  • Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction.[9]

  • Optimal pH (7.2-8.5): A sufficient concentration of unprotonated primary amines is available for efficient reaction, while the rate of hydrolysis of the NHS ester remains manageable.[5][6]

  • High pH (>9): While the aminolysis rate increases, the competing hydrolysis of the NHS ester becomes significantly faster, reducing the overall conjugation efficiency.[5][9]

The half-life of an NHS ester is a critical parameter to consider, as it is inversely proportional to the pH. For example, the half-life of a typical NHS ester is 4-5 hours at pH 7.0 and 0°C, but drops to just 10 minutes at pH 8.6 and 4°C.[5] Therefore, reactions are often performed at a compromise pH of around 7.5-8.0, balancing amine reactivity with ester stability.

The Methanethiosulfonate Group: Specificity for Thiols

The MTS group reacts specifically and rapidly with free sulfhydryl groups to form a disulfide bond.[7] This reaction proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on the thiol sulfur of the MTS reagent. The methanethiosulfonate anion is released as a leaving group.

G reagents MTS-Linker + Protein-SH products Linker-S-S-Protein + CH3SO2S- reagents->products Thiol-Disulfide Exchange

Caption: Reaction of a methanethiosulfonate group with a thiol.

Trustworthiness of the Protocol: One of the key advantages of MTS chemistry is its high specificity for thiols under mild conditions.[7] Unlike other thiol-reactive reagents like maleimides or iodoacetamides, MTS reagents show minimal cross-reactivity with other amino acid side chains.[7] Furthermore, the resulting disulfide bond is reversible upon treatment with reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, which can be advantageous for certain applications.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for a two-step conjugation using MTS-SE. Optimization may be required depending on the specific biomolecules involved.

Step 1: Reaction of MTS-SE with a Primary Amine-Containing Molecule (e.g., Protein A)

Objective: To attach the MTS-SE linker to Protein A via its primary amines.

Materials:

  • Protein A in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • MTS-SE

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare Protein A Solution: Dissolve Protein A in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare MTS-SE Stock Solution: Immediately before use, dissolve MTS-SE in anhydrous DMF or DMSO to a concentration of 10-50 mM. MTS reagents are susceptible to hydrolysis and should be handled in a dry environment.[7]

  • Reaction: Add a 10- to 20-fold molar excess of the MTS-SE stock solution to the Protein A solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. Longer incubation times at lower temperatures can help to minimize hydrolysis of the NHS ester.[9]

  • Purification: Remove excess, unreacted MTS-SE and the NHS byproduct using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

Step 2: Reaction of MTS-Activated Protein A with a Thiol-Containing Molecule (e.g., Protein B)

Objective: To conjugate the MTS-activated Protein A to Protein B via its free sulfhydryl group.

Materials:

  • MTS-activated Protein A (from Step 1)

  • Protein B with a free sulfhydryl group

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

  • Prepare Protein B Solution: Dissolve Protein B in the reaction buffer. If Protein B has intramolecular disulfide bonds that need to be reduced to generate a free thiol, pre-treat with a mild reducing agent like TCEP and subsequently remove the reducing agent.

  • Reaction: Mix the MTS-activated Protein A with Protein B in a 1:1 to 5:1 molar ratio.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any remaining MTS groups.

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to separate the desired conjugate from unreacted proteins and byproducts.

Characterization of Conjugates

Thorough characterization is essential to confirm successful conjugation and to determine the properties of the final product.[11]

TechniqueInformation Provided
SDS-PAGE Estimation of molecular weight and assessment of conjugation efficiency and purity.
Size-Exclusion Chromatography (SEC) Separation of conjugate from unreacted components and determination of aggregation state.[12]
Mass Spectrometry (MS) Precise determination of the molecular weight of the conjugate, allowing for calculation of the drug-to-antibody ratio (DAR) or labeling stoichiometry.[11][13] Tandem MS (MS/MS) can be used to identify the specific sites of modification.[13]
UV-Vis Spectroscopy Quantification of protein concentration and, if a chromophoric molecule is conjugated, determination of the degree of labeling.
Multi-Angle Light Scattering (MALS) When coupled with SEC, MALS can provide the absolute molar mass of the conjugate and its components.[12][14]

Conclusion

This compound is a versatile and powerful tool for the targeted covalent linkage of biomolecules. A thorough understanding of its structure and the distinct mechanisms of its amine- and thiol-reactive functionalities is paramount for designing and executing successful bioconjugation strategies. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of MTS-SE in their respective fields.

References

  • Uptima. (n.d.). MTS reagents. Retrieved from [Link]

  • Dimova, T., & Tchorbanov, A. (2025). Does S-Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins?. International Journal of Molecular Sciences, 26(15), 1-13.
  • Liebler, D. C. (2009). Introduction to Proteomics: Tools for the New Biology. Humana Press.
  • FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. Retrieved from [Link]

  • Dimova, T., & Tchorbanov, A. (2025). Does S-Methyl Methanethiosulfonate Trap the Thiol-Disulfide State of Proteins?. PubMed. Retrieved from [Link]

  • Lu, D., et al. (2016). Linker technologies for antibody-drug conjugates. Journal of Controlled Release, 240, 1-16.
  • Zillman, M., et al. (2013). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC)
  • Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Knight, J. R. (2019).
  • Manza, L. L., et al. (2017). A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry. PLoS ONE, 12(7), e0175967.
  • Tsvetkov, Y., et al. (2001). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Proceedings of the National Academy of Sciences, 98(17), 9629-9634.
  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • Li, H., et al. (2019). Verification of sortase for protein conjugation by single-molecule force spectroscopy and molecular dynamics simulations.
  • Paulsen, C. E., & Carroll, K. S. (2010). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Journal of the American Chemical Society, 132(18), 6211-6220.
  • De La Torre, P., & Albericio, F. (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Molecules, 30(19), 1-25.
  • Zhu, Z., et al. (2011). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. Bioorganic & Medicinal Chemistry Letters, 21(19), 5863-5866.
  • Manza, L. L., et al. (2017). A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry. PubMed Central. Retrieved from [Link]

  • Wyatt Technology. (2018, September 4). Characterizing Protein-Nucleic Acid Interactions by Light Scattering [Video]. YouTube. [Link]

  • PubChem. (n.d.). S-Methyl methanethiosulfonate. Retrieved from [Link]

Sources

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (SMUMTS)

Introduction: The Role of SMUMTS in Modern Bioconjugation

This compound (SMUMTS) is a heterobifunctional crosslinking agent of significant interest to researchers in drug development, diagnostics, and materials science.[1] Its molecular architecture is purposefully designed for sequential or orthogonal conjugation strategies. It features an N-hydroxysuccinimide (NHS) ester, a reactive group that readily forms stable amide bonds with primary amines, and a methanethiosulfonate (MTS) group, which specifically targets sulfhydryl groups (thiols) to form disulfide bonds.[1][2] The two reactive moieties are separated by a flexible 11-carbon alkyl spacer, which provides spatial separation between conjugated molecules.

The efficacy of SMUMTS in any application—be it creating antibody-drug conjugates (ADCs), immobilizing proteins on biosensor surfaces, or developing targeted drug delivery systems—is fundamentally dependent on its chemical integrity.[3][4] However, the very reactivity that makes the NHS ester and MTS groups so useful also renders them susceptible to degradation, primarily through hydrolysis.[5][6] An incomplete understanding of the solubility and stability of SMUMTS can lead to failed conjugations, low yields, and irreproducible results.

This guide provides a comprehensive technical overview of the critical solubility and stability characteristics of SMUMTS. We will delve into the causality behind experimental choices, present field-proven protocols for assessing these properties, and offer best practices for handling and storage to ensure maximal reactivity and successful outcomes in your research.

Chemical Structure and Core Properties

Understanding the structure of SMUMTS is the first step in predicting its behavior. The molecule's distinct regions—a polar, hydrolytically sensitive NHS ester head, a long, nonpolar hydrocarbon chain, and a reactive, polar MTS tail—give it an amphiphilic character that dictates its solubility and handling requirements.

cluster_SMUMTS This compound (SMUMTS) NHS NHS Ester (Amine-Reactive) Spacer Undecyl Spacer (C11H22) NHS->Spacer Ester Linkage MTS Methanethiosulfonate (Thiol-Reactive) Spacer->MTS Thioether Linkage

Caption: Core functional components of the SMUMTS molecule.

Table 1: Physicochemical Properties of SMUMTS

PropertyValueReference
Alternate Names MTS-12-NHS; N-Succinimidyloxycarboxyundecyl methanethiosulfonate[7]
CAS Number 887407-54-7[1]
Molecular Formula C₁₇H₂₉NO₆S₂[1]
Molecular Weight 407.55 g/mol [1]
Appearance White to off-white solidN/A
Melting Point 74-76°C[8]

Part I: The Solubility Profile of SMUMTS

The rule of "like dissolves like" is the guiding principle for understanding SMUMTS solubility.[9][10] The long, nonpolar alkyl chain dominates its character, making it largely insoluble in aqueous solutions but readily soluble in various organic solvents.

Solvent Selection and Rationale

Organic Solvents: Due to its hydrophobic nature, SMUMTS exhibits good solubility in polar aprotic organic solvents.[8] The most common and recommended solvents for preparing stock solutions are anhydrous (or molecular biology grade) Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[11][12] The term "anhydrous" is critical; water is a reactant in the degradation of the NHS ester. Using solvents with low water content is the first line of defense against premature hydrolysis and loss of reactivity.[11]

Aqueous Solutions: SMUMTS is poorly soluble in aqueous buffers.[11][13] Direct addition of the solid reagent to a buffer will result in poor dissolution and suspension of particles, leading to inaccurate concentration and low reaction efficiency. The standard and required procedure is to first dissolve SMUMTS in a minimal volume of a compatible, anhydrous organic solvent (like DMSO) to create a concentrated stock solution. This stock solution is then added dropwise to the larger volume of aqueous reaction buffer while vortexing to facilitate dispersion and minimize precipitation.

Table 2: Solubility Summary for SMUMTS

SolventSolubilityRationale & Expert Insight
Dimethyl Sulfoxide (DMSO) SolubleRecommended. Use anhydrous grade to prepare concentrated stock solutions. Minimizes hydrolysis.[8]
Dimethylformamide (DMF) SolubleRecommended. Use high-quality, dimethylamine-free DMF, as dimethylamine will react with the NHS ester.[14]
Chloroform SolubleGood solubility, but less common for bioconjugation due to immiscibility with aqueous buffers and safety concerns.[8]
Aqueous Buffers (e.g., PBS) InsolubleThe long alkyl chain confers high hydrophobicity. Direct dissolution is not feasible.[11][13]
Experimental Protocol 1: Practical Determination of Solubility

This protocol provides a systematic approach to verify the solubility of SMUMTS or similar compounds in a new solvent system, based on established methodologies.[15]

start Start: Weigh 1-2 mg of SMUMTS add_solvent Add small volume of test solvent (e.g., 100 µL) start->add_solvent mix Vortex for 1-2 minutes add_solvent->mix observe Visually Inspect: Clear Solution? mix->observe sonicate If not dissolved, sonicate for 5 min observe->sonicate No soluble Conclusion: Soluble at this concentration observe->soluble Yes observe2 Visually Inspect: Clear Solution? sonicate->observe2 warm If not dissolved, warm to 37°C for 15-30 min observe2->warm No observe2->soluble Yes observe3 Visually Inspect: Clear Solution? warm->observe3 observe3->soluble Yes insoluble Conclusion: Insoluble at this concentration observe3->insoluble No

Caption: Workflow for assessing the solubility of SMUMTS.

Methodology:

  • Preparation: Weigh 1-2 mg of SMUMTS into a clear glass or polypropylene vial.

  • Initial Solubilization: Add a small, precise volume of the test solvent (e.g., 100 µL of anhydrous DMSO) to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes at room temperature.[15]

  • Visual Inspection: Observe the solution against a dark background. A fully dissolved compound will yield a clear solution with no visible particles, cloudiness, or precipitate.[15]

  • Sonication (Optional): If particles remain, place the vial in a water bath sonicator for up to 5 minutes to break up aggregates.[15] Re-inspect visually.

  • Warming (Optional): If the compound is still not dissolved, warm the solution to 37°C for 15-30 minutes.[15] Some compounds have higher solubility at elevated temperatures. Re-inspect visually after cooling to room temperature.

Part II: The Stability Profile of SMUMTS

The stability of SMUMTS is a dynamic property, critically dependent on its environment. Both reactive ends of the molecule can degrade, but the NHS ester is overwhelmingly the more sensitive moiety, with its stability being profoundly influenced by pH, temperature, and moisture.

Mechanism of Degradation: NHS Ester Hydrolysis

The primary degradation pathway for SMUMTS in aqueous media is the hydrolysis of the NHS ester.[5] This reaction involves a nucleophilic attack on the ester's carbonyl carbon by water or, more rapidly, by a hydroxide ion. This irreversible reaction cleaves the ester bond, yielding an inactive undecyl-MTS carboxylic acid and releasing N-hydroxysuccinimide (NHS) as a byproduct.[16]

SMUMTS SMUMTS (Active) R-CO-O-NHS Reaction Hydrolysis (pH, Temp Dependent) SMUMTS->Reaction H2O H₂O or OH⁻ H2O->Reaction Products Products (Inactive) R-COOH (Carboxylic Acid) NHS (Byproduct) Reaction->Products

Caption: The primary hydrolytic degradation pathway for SMUMTS.

Critical Factors Influencing Stability
  • pH: This is the most dominant factor governing SMUMTS stability in aqueous solutions. The rate of NHS ester hydrolysis is dramatically accelerated at higher pH values.[17][18] While the reaction with primary amines is also favored at alkaline pH (typically pH 7-9), this creates a direct competition between the desired aminolysis (conjugation) and the undesired hydrolysis.[11][16] Choosing the reaction pH is therefore a critical optimization step. At pH 7.4, the half-life of a typical NHS ester can be hours, but at pH 9.0, it can drop to less than 10 minutes.[12][18] For most applications, a pH range of 7.2-8.5 is a pragmatic compromise.[17]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[19][20] Performing conjugation reactions at 4°C can significantly slow the rate of hydrolysis, extending the effective lifetime of the reagent in solution, albeit at the cost of a slower conjugation reaction rate. Conversely, storing aqueous solutions of SMUMTS at room temperature or higher will lead to rapid degradation.

  • Buffer Choice: The composition of the reaction buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS esters as they will compete with the target molecule for reaction, effectively quenching the crosslinker.[12] Recommended buffers include phosphate-buffered saline (PBS), bicarbonate, or borate buffers.[12][14]

  • Moisture: In its solid form and in organic stock solutions, moisture is the primary enemy. Water vapor from the air is sufficient to cause slow degradation of the solid reagent over time.[13] This underscores the importance of proper storage in a desiccated environment.

Best Practices for Storage and Handling
  • Solid Reagent: Store SMUMTS tightly sealed in a vial containing a desiccant, at -20°C, and protected from light.[6][21] Before opening, always allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent atmospheric moisture from condensing on the cold solid.[12]

  • Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO or DMF.[11] For maximum stability, aliquot the stock solution into single-use volumes in low-protein-binding tubes and store at -80°C.[21] This practice avoids repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[22]

  • Aqueous Working Solutions: Aqueous dilutions of SMUMTS are highly unstable and should be prepared immediately before use and added to the reaction mixture without delay.[14] Do not store SMUMTS in aqueous buffers.

Experimental Protocol 2: Spectrophotometric Assay for NHS Ester Hydrolysis

This method provides a rapid and accessible means to assess the stability of SMUMTS by monitoring the release of the NHS byproduct, which absorbs light at 260 nm.[5][19][21]

start Prepare SMUMTS solution in reaction buffer measure_t0 Immediately measure Absorbance at 260 nm (A₀) start->measure_t0 incubate Incubate solution at controlled temperature measure_t0->incubate measure_t Measure A₂₆₀ at regular time intervals (Aₜ) incubate->measure_t loop measure_t->loop loop->incubate Continue incubation hydrolyze Force complete hydrolysis (add 0.5N NaOH) loop->hydrolyze End of time course measure_final Measure final absorbance (A_final) hydrolyze->measure_final calculate Calculate % Hydrolysis: (Aₜ - A₀) / (A_final - A₀) * 100 measure_final->calculate

Caption: Workflow for the spectrophotometric hydrolysis assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer of the desired pH (e.g., 0.1 M sodium phosphate, pH 7.5). Ensure it is amine-free.[12]

    • Prepare a 0.5 N NaOH solution for forced hydrolysis.[12]

    • Prepare a concentrated stock solution of SMUMTS in anhydrous DMSO (e.g., 10 mg/mL).

  • Initiate Reaction:

    • Add an aliquot of the SMUMTS stock solution to the reaction buffer to a final concentration of approximately 0.5-1.0 mg/mL. Mix quickly.

  • Initial Measurement (A₀):

    • Immediately transfer the solution to a quartz cuvette.

    • Use the reaction buffer as a blank to zero the spectrophotometer at 260 nm.

    • Measure the absorbance of the SMUMTS solution. This is your initial absorbance (A₀).[21]

  • Kinetic Monitoring (Aₜ):

    • Incubate the solution at a controlled temperature (e.g., 25°C).

    • At regular time intervals (e.g., every 15-30 minutes), measure the absorbance at 260 nm (Aₜ).[21]

  • Final Measurement (A_final):

    • To determine the absorbance corresponding to 100% hydrolysis, take 1 mL of the initial reaction mixture and add 100 µL of 0.5 N NaOH.[5]

    • Mix and promptly measure the absorbance at 260 nm. This is the final absorbance (A_final).[12]

  • Calculation: The percentage of hydrolyzed SMUMTS at any given time point (t) can be calculated as:

    • % Hydrolysis = [(Aₜ - A₀) / (A_final - A₀)] * 100

    • Plotting % Hydrolysis vs. Time allows for the determination of the reagent's half-life under the tested conditions.

Protocol 3: HPLC-Based Stability Assessment

For the most accurate and quantitative stability data, High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique physically separates the intact SMUMTS from its hydrolysis byproducts, allowing for precise quantification of each species over time.[5]

Causality and Method Choice: Unlike the spectrophotometric assay, which can be affected by interfering substances that absorb at 260 nm, HPLC is a separative technique that provides unambiguous quantification.[19] A reverse-phase C18 column can be used to monitor the disappearance of the relatively hydrophobic SMUMTS peak, while a Hydrophilic Interaction Chromatography (HILIC) column is particularly well-suited for quantifying the appearance of the highly polar NHS byproduct.[5][13] By integrating the peak areas and comparing them to calibration standards, a precise percentage of active vs. hydrolyzed reagent can be determined.[5] This method is invaluable for rigorous quality control and in-depth stability studies.

Conclusion

This compound is a powerful tool for creating specific and stable molecular linkages. However, its utility is inextricably linked to its proper handling, which demands a thorough understanding of its solubility and stability.

The key takeaways for any researcher using SMUMTS are:

  • Solubility: Always prepare stock solutions in high-quality, anhydrous organic solvents like DMSO or DMF to prevent premature degradation. SMUMTS is not soluble in aqueous media.

  • Stability: The NHS ester is highly susceptible to hydrolysis, a process dictated primarily by pH and temperature. Minimize the reagent's exposure time in aqueous buffers, work at a pH that balances reactivity with stability (typically 7.2-8.5), and perform reactions at room temperature or below.

  • Storage: Strict adherence to cold, desiccated storage conditions for both the solid reagent and its organic stock solutions is non-negotiable for preserving its reactivity.

By internalizing these principles and employing the validation protocols described herein, researchers can ensure the integrity of their SMUMTS reagent, leading to more efficient, reliable, and reproducible outcomes in their bioconjugation endeavors.

References

  • An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. (n.d.). Benchchem.
  • Sulfo-NHS and NHS Esters in Protein Chemistry. (n.d.). CovaChem.
  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. (n.d.). PMC - NIH.
  • How to Determine Solubility: 14 Steps (with Pictures). (n.d.). wikiHow.
  • This compound. (n.d.). BOC Sciences.
  • Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. (n.d.). Thermo Fisher Scientific.
  • A Comparative Guide to the Stability of AF647-NHS Ester Conjugates and Alternatives. (n.d.). Benchchem.
  • The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. (2009). PubMed.
  • Method for determining solubility of a chemical compound. (n.d.). Google Patents.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). NIEHS.
  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006). Journal of Young Investigators.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
  • Solubility Rules for Ionic Compounds. (n.d.). Sigma-Aldrich.
  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. (2023). Scholars' Mine.
  • Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015). Analytical Methods (RSC Publishing).
  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). Langmuir - ACS Publications.
  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.
  • 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. (2023). Bioconjugate Chemistry - ACS Publications.
  • MTS reagents. (n.d.). Toronto Research Chemicals.
  • 289218 this compound CAS: 887407-54-7. (n.d.). biosynth.com.
  • Stability of NHS esters of mPEG5k under accelerated conditions. Effects... (n.d.). ResearchGate.
  • Kinetics of Hydrolysis of Succinimides. (2025). ResearchGate.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Identification of cysteines involved in the effects of methanethiosulfonate reagents on human equilibrative nucleoside transporter 1. (n.d.). PubMed.
  • Kinetics of Hydrolysis of Succinimides (1976). (n.d.). SciSpace.
  • Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. (n.d.). PubMed.
  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). (2019). PubMed.
  • Efficient and Selective Bioconjugation Using Surfactants. (2018). PubMed.
  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. (2025). Request PDF.
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (2025). Request PDF - ResearchGate.
  • Factors That Affect the Stability of Compounded Medications. (2022). THE PCCA BLOG.
  • Structural Deformation of MTX Induced by Nanodrug Conjugation Dictate Intracellular Drug Transport and Drug Efficacy. (2021). PMC - NIH.
  • Bioconjugate Therapeutics: Current Progress and Future Perspective. (2017). PMC - NIH.
  • A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. (n.d.). PMC - PubMed Central.
  • Studies on repository compound stability in DMSO under various conditions. (n.d.). PubMed.

Sources

An In-depth Technical Guide to N-Succinimidyloxycarbonylundecyl Methanethiosulfonate: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Molecules with Precision

In the intricate landscape of bioconjugation, the ability to selectively and efficiently link different biomolecules is paramount. Heterobifunctional crosslinkers have emerged as powerful tools in this endeavor, enabling the controlled formation of covalent bonds between distinct functional groups. Among these, N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (CAS: 887407-54-7) stands out as a versatile reagent for coupling amine-containing and sulfhydryl-containing molecules. Its unique architecture, featuring an N-hydroxysuccinimide (NHS) ester and a methanethiosulfonate (MTS) group separated by a long undecyl spacer arm, offers researchers a strategic advantage in designing complex molecular assemblies for a wide range of applications, from fundamental protein-protein interaction studies to the development of sophisticated antibody-drug conjugates (ADCs).

This technical guide provides a comprehensive overview of this compound, delving into its core chemical principles, mechanistic actions, and practical applications. As Senior Application Scientists, we aim to equip you not only with robust protocols but also with the conceptual understanding necessary to innovate and troubleshoot your experimental designs.

Core Principles and Chemical Properties

This compound is a heterobifunctional crosslinker characterized by two distinct reactive moieties at either end of a flexible 11-carbon aliphatic chain.[1]

PropertyValueSource
CAS Number 887407-54-7[1]
Molecular Formula C17H29NO6S2[1]
Molecular Weight 407.55 g/mol [1]
Appearance White SolidPharmaffiliates
Solubility Soluble in DMSO, DMF, Chloroform
Storage 2-8°C, Hygroscopic, Under Inert AtmospherePharmaffiliates

The two key functional groups that drive its utility are:

  • N-Hydroxysuccinimide (NHS) Ester: This group exhibits high reactivity towards primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins.

  • Methanethiosulfonate (MTS): This group specifically targets sulfhydryl groups (-SH), primarily found in cysteine residues, to form stable disulfide bonds.

The long undecyl spacer arm provides a significant spatial separation between the conjugated molecules, which can be advantageous in minimizing steric hindrance and preserving the native conformation and function of the biomolecules.

Mechanism of Action: A Two-Step Conjugation Strategy

The distinct reactivity of the NHS ester and MTS groups allows for a controlled, two-step conjugation process. This sequential approach is a cornerstone of its utility, as it prevents the formation of unwanted homodimers and allows for the purification of the intermediate conjugate.

Step 1: Amine Acylation via the NHS Ester

The initial step involves the reaction of the NHS ester with a primary amine on the first biomolecule (Molecule A). This is a nucleophilic acyl substitution reaction where the unprotonated amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

NHS_Reaction Molecule_A Molecule A (with Primary Amine) Intermediate Molecule A - Amide - Undecyl-MTS Molecule_A->Intermediate Nucleophilic Attack Crosslinker NHS-Undecyl-MTS Crosslinker->Intermediate NHS_leaving_group N-Hydroxysuccinimide Intermediate->NHS_leaving_group Release

Caption: NHS ester reaction with a primary amine.

The efficiency of this reaction is highly pH-dependent. Optimal conditions are typically in the range of pH 7.2-8.5. At lower pH, the primary amines are protonated and thus less nucleophilic, slowing the reaction. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired aminolysis reaction.

Step 2: Disulfide Bond Formation via the MTS Group

Following the reaction with Molecule A and subsequent purification to remove excess crosslinker, the MTS-activated intermediate is introduced to the second biomolecule (Molecule B), which contains a free sulfhydryl group. The MTS group reacts with the sulfhydryl via a thiol-disulfide exchange mechanism, forming a stable disulfide bond and releasing methanesulfinic acid.

MTS_Reaction Intermediate Molecule A - Amide - Undecyl-MTS Final_Conjugate Molecule A - S-S - Molecule B Intermediate->Final_Conjugate Thiol-Disulfide Exchange Molecule_B Molecule B (with Sulfhydryl) Molecule_B->Final_Conjugate Byproduct Methanesulfinic Acid Final_Conjugate->Byproduct Release Experimental_Workflow cluster_0 Part 1: Activation cluster_1 Part 2: Conjugation Prepare_A Prepare Molecule A in Reaction Buffer A React_1 React Molecule A with Crosslinker Prepare_A->React_1 Prepare_Linker Prepare Crosslinker Stock in DMSO/DMF Prepare_Linker->React_1 Quench_1 Quench Reaction React_1->Quench_1 Purify_1 Purify Activated Molecule A (Desalting/Dialysis) Quench_1->Purify_1 React_2 React Activated Molecule A with Molecule B Purify_1->React_2 Add to Reaction Prepare_B Prepare Molecule B Prepare_B->React_2 Purify_2 Purify Final Conjugate (Chromatography/Dialysis) React_2->Purify_2

Sources

An In-Depth Technical Guide to N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-11-NHS), a heterobifunctional crosslinking agent. It is intended for researchers, scientists, and professionals in drug development who are leveraging bioconjugation techniques for advanced therapeutic and diagnostic applications.

Core Compound Characteristics

This compound is a valuable tool in bioconjugation, enabling the covalent linkage of molecules.[1] Its heterobifunctional nature allows for sequential reactions with different functional groups, providing a high degree of control in the synthesis of complex biomolecular architectures.[2]

Physicochemical Properties

A clear understanding of the fundamental properties of MTS-11-NHS is critical for its effective application. The following table summarizes its key molecular and physical characteristics.

PropertyValueSource
Molecular Formula C₁₇H₂₉NO₆S₂[2][3][4][5]
Molecular Weight 407.55 g/mol [2][3][5]
CAS Number 887407-54-7[2][4]
Melting Point 74-76°C[3]
Appearance White to off-white solid
Purity ≥95% (typically)
Structural and Functional Anatomy

The efficacy of MTS-11-NHS as a crosslinker stems from its distinct structural components:

  • N-hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary and secondary amines, such as the side chain of lysine residues in proteins, forming stable amide bonds.

  • Methanethiosulfonate (MTS): The MTS group exhibits specific reactivity towards sulfhydryl (thiol) groups, found in cysteine residues, resulting in the formation of a disulfide bond.

  • Undecyl (C11) Spacer Arm: The 11-carbon aliphatic chain provides a long, flexible linker between the two reactive ends. This extended spacer minimizes steric hindrance and allows for effective interaction between the conjugated molecules.

The strategic separation of these reactive moieties allows for a two-step conjugation strategy, which is fundamental to creating well-defined bioconjugates.

Reaction Mechanism and Experimental Rationale

The core utility of MTS-11-NHS lies in its ability to bridge amine-containing and thiol-containing molecules. The process is a sequential, two-step reaction that leverages the differential reactivity of the NHS ester and the MTS group.

Step 1: Amine Acylation

The initial step involves the reaction of the NHS ester with a primary or secondary amine on the first target molecule (e.g., a protein, peptide, or amine-modified surface). This reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester. The N-hydroxysuccinimide is released as a leaving group, forming a stable amide bond.

Causality: The choice of a slightly alkaline pH (typically 7.2-8.5) is crucial. At this pH, a significant portion of the primary amines exist in their deprotonated, nucleophilic state, facilitating the reaction. Conversely, at acidic pH, the amines are protonated and non-nucleophilic, effectively halting the reaction.

Step 2: Disulfide Bond Formation

Following the acylation of the first molecule and purification to remove unreacted crosslinker, the second, thiol-containing molecule is introduced. The MTS group of the now-modified first molecule reacts with the sulfhydryl group of the second molecule. This reaction involves a nucleophilic attack of the thiolate anion on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond and the release of methanesulfinic acid.

Causality: This reaction is most efficient at a pH range of 6.5-7.5. This pH range represents a compromise: it is high enough to deprotonate a sufficient amount of the thiol to its reactive thiolate form, yet low enough to minimize the competing hydrolysis of the NHS ester (if any remains) and potential side reactions.

Visualization of the Reaction Workflow

The following diagram illustrates the sequential nature of the bioconjugation process using MTS-11-NHS.

G cluster_0 Step 1: Amine Acylation cluster_1 Step 2: Sulfhydryl Reaction A Molecule 1 (with Primary Amine) C Amine-Reactive Intermediate A->C pH 7.2-8.5 Stable Amide Bond Formation B MTS-11-NHS B->C E Final Bioconjugate C->E pH 6.5-7.5 Disulfide Bond Formation D Molecule 2 (with Sulfhydryl Group) D->E

Sources

A Senior Application Scientist's Guide to Sulfhydryl-Reactive Crosslinkers in Biochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Utility of the Sulfhydryl Group

In the vast landscape of protein bioconjugation, the sulfhydryl group (–SH) of cysteine residues stands out as a prime target for precise chemical modification. Its relatively low abundance in proteins compared to amine groups (lysine) and its high nucleophilicity at physiological pH make it an ideal handle for site-specific labeling, crosslinking, and modification. Sulfhydryl-reactive crosslinkers are bifunctional reagents designed to exploit this unique reactivity, enabling researchers to covalently link molecules, probe protein structures, and build complex biomolecular architectures like Antibody-Drug Conjugates (ADCs).

This guide provides an in-depth exploration of the core chemistries, strategic applications, and critical methodologies involving sulfhydryl-reactive crosslinkers, grounded in both chemical principles and field-proven insights.

Part 1: The Chemistries of Sulfhydryl-Reactive Crosslinkers

Understanding the mechanism of action is paramount to selecting the appropriate crosslinker and optimizing reaction conditions. The three most prevalent classes of sulfhydryl-reactive groups are maleimides, haloacetyls, and pyridyldithiols.

Maleimides: The Workhorse of Cysteine Conjugation

The maleimide group is arguably the most widely used sulfhydryl-reactive functionality. Its reliability and high specificity under mild conditions have made it a staple in bioconjugation.

  • Mechanism of Action: The reaction proceeds via a Michael addition, where the thiol acts as a nucleophile, attacking one of the double-bonded carbons of the maleimide ring. This forms a stable, non-reversible thioether bond.[1][2]

  • Optimal Reaction Conditions: The reaction is most efficient and specific at a pH range of 6.5-7.5.[3][4] Below this range, the reaction rate slows considerably. Above pH 7.5, reactivity towards primary amines (e.g., lysine) increases, and more importantly, the maleimide ring becomes susceptible to hydrolysis into a non-reactive maleamic acid, which can compete with the desired conjugation reaction.[3][4][5]

  • Critical Consideration - Stability: While the resulting thioether bond is stable, the thiosuccinimide ring can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to payload exchange.[5][6] Furthermore, the linkage can be unstable in vivo. To mitigate this, next-generation maleimides have been developed that promote a subsequent hydrolysis of the succinimide ring, creating an irreversible and highly stable final product.[5][7]

Figure 1: Maleimide reaction with a sulfhydryl group.

Haloacetyls: The Classic Alternative

Iodoacetyl and bromoacetyl groups are another major class of sulfhydryl-reactive reagents.

  • Mechanism of Action: Haloacetyls react with sulfhydryls via a nucleophilic substitution (alkylation) reaction. The sulfur atom attacks the carbon bearing the halogen (iodine or bromine), displacing it and forming a stable thioether linkage.[8]

  • Optimal Reaction Conditions: This reaction is typically performed at a physiological pH of around 7.2-8.5. Using a slight excess of the haloacetyl reagent relative to the sulfhydryl groups helps ensure specificity.[8]

  • Critical Consideration - Specificity: While highly reactive towards sulfhydryls, haloacetyl groups can exhibit off-target reactivity with other nucleophilic residues like histidine, methionine, and lysine, especially if a large excess of the reagent is used or in the absence of free sulfhydryls.[8]

Pyridyldithiols: The Reversible Option

Pyridyldithiol reagents offer a unique advantage: the ability to form a cleavable linkage.

  • Mechanism of Action: This chemistry operates on the principle of disulfide exchange. The sulfhydryl group on the protein attacks the disulfide bond of the reagent, displacing pyridine-2-thione and forming a new, stable disulfide bond between the protein and the reagent.[3][9]

  • Monitoring the Reaction: The release of the pyridine-2-thione byproduct provides a convenient method for monitoring the reaction's progress in real-time by measuring its absorbance at 343 nm.[9][10]

  • Cleavability: The resulting disulfide bond is stable but can be readily cleaved using common reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[3][11] This reversibility is highly advantageous for applications involving payload release or affinity purification.

Data Presentation: Comparison of Sulfhydryl-Reactive Chemistries
FeatureMaleimideHaloacetyl (Iodo/Bromo)Pyridyldithiol
Reactive Group Carbon-carbon double bondHalogenated carbonylPyridyl disulfide
Mechanism Michael AdditionNucleophilic SubstitutionDisulfide Exchange
Bond Formed Thioether (Succinimide ring)ThioetherDisulfide
Cleavable? No (Generally)[3]No[8]Yes (with reducing agents)[3]
Optimal pH 6.5 - 7.5[3][4]7.2 - 8.54.0 - 7.5[9]
Key Advantage High specificity & efficiencyStable bond formationReversibility, reaction monitoring
Key Limitation Potential for retro-Michael reaction; hydrolysis[5][6]Potential for off-target reactivity[8]Slower reaction at neutral pH[9]

Part 2: Key Applications & Methodologies

The versatility of sulfhydryl-reactive crosslinkers has led to their adoption across numerous biochemical applications. Below are detailed workflows for three prominent uses.

Application: Site-Specific Antibody-Drug Conjugate (ADC) Generation

ADCs represent a powerful class of therapeutics that combine the targeting ability of an antibody with the cell-killing potency of a cytotoxic drug.[] Maleimide chemistry is a cornerstone of modern ADC development, targeting cysteine residues generated by the reduction of interchain disulfide bonds in the antibody's hinge region.[13][14]

G cluster_workflow ADC Conjugation Workflow A 1. Antibody Reduction (e.g., with TCEP) B Generate free -SH groups in hinge region A->B C 2. Buffer Exchange (Desalting column) B->C D Remove excess reducing agent C->D E 3. Conjugation Add Maleimide-Drug Linker D->E F Formation of stable thioether bond E->F G 4. Quenching (Optional) (e.g., with N-acetylcysteine) F->G H Cap unreacted maleimides G->H I 5. Purification & Characterization (e.g., HIC, SEC, Mass Spec) H->I J Isolate ADC, determine Drug-to-Antibody Ratio (DAR) I->J

Figure 2: Workflow for Antibody-Drug Conjugate (ADC) preparation.

Experimental Protocol: Maleimide-based ADC Conjugation

  • Antibody Preparation:

    • Action: Dialyze the antibody (e.g., a human IgG1) into a suitable reaction buffer, such as phosphate-buffered saline (PBS) containing EDTA, pH 7.2-7.4.

    • Rationale: The buffer must be free of extraneous thiol-containing compounds (like mercaptoethanol) that would compete with the antibody's cysteines.[15] EDTA is included to chelate trace metal ions that can catalyze the re-oxidation of sulfhydryls.

  • Reduction of Interchain Disulfides:

    • Action: Add a defined molar excess of a reducing agent like TCEP to the antibody solution. Incubate at 37°C for 1-2 hours.[16]

    • Rationale: TCEP is ideal because it is a non-thiol-based reducing agent, meaning it does not need to be removed before the maleimide addition step, simplifying the workflow.[3] The number of molar equivalents of TCEP controls the extent of reduction, allowing for targeted generation of 2, 4, or 8 free sulfhydryls per antibody, which in turn controls the final Drug-to-Antibody Ratio (DAR).[14]

  • Conjugation:

    • Action: Dissolve the maleimide-activated drug linker in a water-miscible organic solvent like DMSO. Add the linker solution to the reduced antibody solution at a slight molar excess over the available sulfhydryl groups. Incubate at room temperature for 1-2 hours, protected from light.[][18]

    • Rationale: A slight excess of the drug-linker ensures efficient conjugation to all available sites. The reaction is performed under controlled conditions to prevent degradation of the antibody or linker.

  • Purification and Analysis:

    • Action: Remove excess, unconjugated drug-linker using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF).[14]

    • Rationale: Purification is critical to remove small molecule impurities that could be toxic.

    • Self-Validation: Characterize the final ADC product. Use Hydrophobic Interaction Chromatography (HIC) to determine the distribution of DAR species (DAR0, DAR2, DAR4, etc.). Use Mass Spectrometry to confirm the precise mass of the conjugate and verify the DAR.

Application: Mapping Protein-Protein Interactions (PPIs) via XL-MS

Cross-linking Mass Spectrometry (XL-MS) is a powerful technique for identifying protein interaction partners and mapping the interfaces of protein complexes.[19][20][21] By covalently "freezing" transient interactions in situ, crosslinkers provide distance constraints that reveal which proteins are in close proximity.[22][23]

Experimental Protocol: PPI Mapping using a Heterobifunctional Crosslinker

  • Crosslinking Reaction:

    • Action: Incubate the protein complex or cell lysate with a heterobifunctional crosslinker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which contains an amine-reactive NHS-ester and a sulfhydryl-reactive maleimide.

    • Rationale: A two-step approach is often used. First, the NHS-ester is reacted with the primary amines (lysine residues) on one purified protein partner. After removing excess crosslinker, this "activated" protein is then mixed with its binding partner(s), allowing the maleimide group to react with nearby cysteine residues on the interacting protein(s). This controlled approach minimizes unwanted intramolecular crosslinking.

  • Sample Preparation for Mass Spectrometry:

    • Action: Quench the reaction, then run the crosslinked sample on an SDS-PAGE gel. Excise the high-molecular-weight bands corresponding to the crosslinked complexes. Perform an in-gel tryptic digest.

    • Rationale: SDS-PAGE separates the crosslinked complexes from non-crosslinked proteins.[22] Tryptic digestion breaks the proteins into smaller peptides, some of which will remain covalently linked by the crosslinker.

  • LC-MS/MS Analysis:

    • Action: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Rationale: The mass spectrometer will identify the sequences of the peptides. Crosslinked peptides will have a characteristic mass signature corresponding to the two peptide masses plus the mass of the crosslinker.

  • Data Analysis:

    • Action: Use specialized software (e.g., pLink, MaxQuant) to search the MS/MS data and identify the crosslinked peptide pairs.

    • Rationale: The software automates the complex task of matching spectra to crosslinked peptide sequences, ultimately revealing which specific residues (and therefore, which proteins) were in close proximity.[23]

Application: Protein Immobilization on Surfaces

Covalently attaching proteins to solid supports is fundamental for applications like affinity chromatography, biosensors, and diagnostic assays.[24] Sulfhydryl-reactive chemistry provides a method for site-selective immobilization that can preserve protein function better than random amine-based coupling.[9][24]

Experimental Protocol: Immobilization on a Maleimide-Activated Surface

  • Protein Preparation:

    • Action: If the protein of interest does not have a free, accessible cysteine, one can be introduced via site-directed mutagenesis. Alternatively, sulfhydryl groups can be added to primary amines using a reagent like Traut's Reagent (2-iminothiolane).[9][10] Reduce any existing disulfide bonds with DTT or TCEP.

    • Rationale: A free sulfhydryl group is a prerequisite for this immobilization strategy.[25]

  • Surface Activation (if necessary):

    • Action: If starting with an amine-functionalized surface (e.g., amine-coated beads or plates), react it with an excess of a heterobifunctional NHS-ester/maleimide crosslinker (like Sulfo-SMCC). Wash thoroughly to remove unreacted crosslinker.

    • Rationale: This step converts the amine surface into a sulfhydryl-reactive maleimide surface.

  • Immobilization Reaction:

    • Action: Incubate the sulfhydryl-containing protein solution with the maleimide-activated surface for several hours at room temperature or overnight at 4°C in a pH 7.0-7.5 buffer.[24]

    • Rationale: The maleimide groups on the surface react specifically with the free sulfhydryls on the protein, forming a stable, covalent thioether bond.

  • Blocking and Washing:

    • Action: Wash the surface to remove any non-covalently bound protein. Then, incubate the surface with a solution of a small thiol-containing molecule (e.g., cysteine or β-mercaptoethanol) to "cap" any unreacted maleimide groups.

    • Rationale: Blocking unreacted sites is crucial to prevent non-specific binding of other proteins in subsequent assay steps.

Part 3: Critical Considerations & Self-Validating Systems

Successful bioconjugation relies on careful planning and rigorous quality control.

Quantifying Free Sulfhydryls (Ellman's Assay)

Before starting a conjugation, it is essential to know the concentration of available sulfhydryl groups. This is a critical self-validation step.

  • Principle: Ellman's Reagent (DTNB) reacts with free sulfhydryls to produce a yellow-colored product, TNB²⁻, which has a strong absorbance at 412 nm.[26][27][28]

  • Protocol:

    • Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.[27]

    • Add Ellman's Reagent to both the standards and the protein sample.

    • Incubate for 15 minutes at room temperature.[26][27]

    • Measure the absorbance at 412 nm.

    • Calculate the sulfhydryl concentration in the sample by comparing its absorbance to the standard curve.[28]

  • Rationale: This assay confirms the success of your reduction step (in ADC prep) or sulfhydryl introduction and allows you to calculate the precise stoichiometry of crosslinker needed for the reaction. Note that some sterically hindered sulfhydryls may react slowly with DTNB; alternative reagents like 4,4'-dithiodipyridine (DTDP) can be more effective in these cases.[29][30]

Choosing the Right Crosslinker

The choice of crosslinker is dictated entirely by the experimental goal.

G node_result node_result A Need to reverse the crosslink? B Need to link two different functional groups? A->B No Res1 Use a Pyridyldithiol (e.g., SPDP) - Forms cleavable disulfide bond A->Res1 Yes C Is the target intracellular? B->C No Res3 Use a Heterobifunctional (e.g., SMCC) - Links Amine to Sulfhydryl B->Res3 Yes Res5 Use a non-Sulfo (cell-permeable) crosslinker (e.g., SMCC) C->Res5 Yes Res6 Use a Sulfo (cell-impermeable) crosslinker (e.g., Sulfo-SMCC) C->Res6 No Res2 Use a Maleimide or Haloacetyl (e.g., BMOE, SMCC) - Forms stable thioether bond Res4 Use a Homobifunctional (e.g., BMOE) - Links Sulfhydryl to Sulfhydryl

Figure 3: Decision tree for selecting a sulfhydryl crosslinker.

  • Cleavable vs. Non-cleavable: For applications requiring payload release (like some ADCs) or elution from an affinity matrix, a cleavable linker (e.g., disulfide-based) is necessary.[31][32] For creating stable conjugates or mapping protein structures, a non-cleavable linker (e.g., maleimide-based) is preferred.[][31][33]

  • Homobifunctional vs. Heterobifunctional: Homobifunctional reagents have the same reactive group on both ends (e.g., maleimide-spacer-maleimide) and are used to link two sulfhydryl groups. Heterobifunctional reagents have different reactive groups (e.g., NHS-ester-spacer-maleimide) and are used to link two different functional groups, such as an amine and a sulfhydryl, allowing for more controlled, sequential conjugations.[10]

  • Spacer Arm Length: The length and composition (e.g., containing PEG) of the spacer arm connecting the reactive groups can influence the solubility of the final conjugate and the distance that can be bridged between two molecules.

Troubleshooting Common Issues
  • Low Conjugation Efficiency:

    • Cause: Hydrolysis of the maleimide group before reaction.[5][15]

    • Solution: Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO and add them to the aqueous reaction buffer immediately before use.[5]

    • Cause: Presence of competing thiols in the buffer (e.g., DTT).[3][15]

    • Solution: Ensure all interfering substances are removed via desalting or dialysis prior to adding the crosslinker.[15]

  • Precipitation:

    • Cause: The crosslinker or modified protein may have poor aqueous solubility.

    • Solution: Use a sulfonated version of the crosslinker (e.g., Sulfo-SMCC) to increase water solubility. Alternatively, incorporate a small percentage of organic co-solvent (e.g., 5-10% DMSO) in the reaction buffer.[34]

Conclusion

Sulfhydryl-reactive crosslinkers are indispensable tools in the biochemist's toolkit. Their high specificity for cysteine residues enables a level of precision that is difficult to achieve with other chemistries. By understanding the underlying mechanisms of maleimides, haloacetyls, and pyridyldithiols, and by implementing rigorous, self-validating protocols, researchers can confidently generate well-defined bioconjugates for a vast array of applications, from pioneering new cancer therapies to mapping the intricate networks of protein interactions that define life.

References

  • Bhat, R., & Grover, G. (2018). Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. Retrieved from [Link]

  • L-Tao, et al. (2007). Development of sulfhydryl-reactive silica for protein immobilization in high-performance affinity chromatography. PubMed. Retrieved from [Link]

  • O'Reilly, F. J., et al. (2022). Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. PNAS. Retrieved from [Link]

  • Riener, C. K., et al. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. PubMed. Retrieved from [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. PMC - NIH. Retrieved from [Link]

  • Morais, M., et al. (n.d.). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. UCL Discovery. Retrieved from [Link]

  • Richards, D. A., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry - ACS Publications. Retrieved from [Link]

  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews - ACS Publications. Retrieved from [Link]

  • On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. (n.d.). ChemRxiv. Retrieved from [Link]

  • Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. (2002). ResearchGate. Retrieved from [Link]

  • On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. (2022). Longdom Publishing. Retrieved from [Link]

  • minireview: addressing the retro-michael instability of maleimide bioconjugates. (n.d.). UCL Discovery. Retrieved from [Link]

  • SPDP (Succinimidyl 3-[2-pyridyldithio] propionate). (n.d.). Nanocs. Retrieved from [Link]

  • Photopatterned Thiol Surfaces for Biomolecule Immobilization. (n.d.). PMC - NIH. Retrieved from [Link]

  • Immobilization of Cysteine-Tagged Proteins on Electrode Surfaces by Thiol–Ene Click Chemistry. (2016). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • The introduction of sulfhydryl groups by: 1) the reduction of protein... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Unlocking Molecular Synergy: An In-depth Technical Guide to Heterobifunctional Crosslinking Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the ability to precisely link biomolecules is not merely a technique—it is the cornerstone of innovation. From constructing targeted cancer therapies to mapping the intricate networks of protein interactions, the covalent joining of two different molecules opens a world of experimental possibilities. Heterobifunctional crosslinkers are the master keys to this world. Their unique architecture, featuring two distinct reactive moieties, enables a sequential and controlled conjugation, minimizing the unwanted side reactions that plague simpler, one-step methods.[1][2]

This guide provides a comprehensive exploration of the core principles of heterobifunctional crosslinkers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower you to design and execute robust and reproducible bioconjugation strategies.

The Foundational Principle: Controlled Asymmetry

At its core, a heterobifunctional crosslinker is a molecular bridge with two different reactive ends, connected by a spacer arm.[1] This intrinsic asymmetry is its greatest strength. Unlike homobifunctional reagents with identical reactive groups, this design permits a two-step conjugation process.[1][3] This sequential approach is critical for minimizing the formation of unwanted homodimers or polymers, a common pitfall in one-step conjugations.[1][2][3] The choice of reactive groups dictates the target functional groups on your biomolecules, while the spacer arm's length and composition can be tailored to influence factors like steric hindrance and solubility.[4]

Core Chemistries: A Guided Tour of Reactive Groups

The versatility of heterobifunctional crosslinkers stems from the diverse array of reactive groups available. Understanding the specific reactivity and optimal conditions for each is paramount to successful conjugation.

The Workhorse Combination: Amine- and Sulfhydryl-Reactive Crosslinkers

This is the most common and widely used class of heterobifunctional crosslinkers, typically pairing an N-hydroxysuccinimide (NHS) ester with a maleimide.[5][6]

  • NHS Esters: These groups target primary amines, which are abundant in proteins on the N-terminus and the side chains of lysine residues. The reaction, a nucleophilic acyl substitution, forms a stable amide bond and proceeds optimally at a slightly alkaline pH of 7.2-8.5.[5][7][8][9]

  • Maleimides: These groups exhibit high specificity for sulfhydryl (thiol) groups, found in cysteine residues. This reaction forms a stable thioether bond and is most efficient at a pH range of 6.5-7.5.[5][10]

The key to this chemistry is the differential pH optima of the two reactive groups. This allows for a sequential reaction, first targeting amines at a higher pH, followed by the sulfhydryl reaction at a neutral pH.

The pH of the reaction buffer is the single most important parameter in NHS ester and maleimide chemistries. It governs both the desired reaction rate and the rate of undesirable hydrolysis, where the reactive group reacts with water and becomes non-functional.

Reactive GroupOptimal Reaction pHKey Considerations & Causality
NHS Ester 7.2 - 8.5At lower pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and slowing the reaction.[8][11] Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically, reducing conjugation efficiency.[7][8][12]
Maleimide 6.5 - 7.5At pH values above 7.5, the maleimide group not only becomes more susceptible to hydrolysis but can also start to react with primary amines, losing its specificity.[5][10][13] Below pH 6.5, the reaction with thiols is significantly slower.

Hydrolytic Stability: The stability of the reactive group in aqueous solution is a critical factor. The half-life of an NHS ester can range from 4-5 hours at pH 7.0 and 0°C to a mere 10 minutes at pH 8.6 and 4°C.[7][12] Maleimide groups are generally more stable than NHS esters in aqueous solution, but their hydrolysis is also accelerated at higher pH.[5][6][10][14][15] The inclusion of a cyclohexane ring in the spacer arm of reagents like SMCC can decrease the rate of maleimide hydrolysis.[5][16]

The following diagram illustrates a typical two-step conjugation workflow using an NHS-ester/maleimide crosslinker like SMCC. This sequential approach is fundamental to creating well-defined conjugates and avoiding unwanted byproducts.

G cluster_0 Step 1: Amine Reaction (pH 7.2-8.5) cluster_1 Purification cluster_2 Step 2: Sulfhydryl Reaction (pH 6.5-7.5) A Protein 1 (with primary amines) B SMCC Crosslinker (NHS ester end) A->B Incubate 30-60 min at room temp C Maleimide-Activated Protein 1 B->C Stable Amide Bond Formation D Removal of excess SMCC (Desalting column or dialysis) C->D E Protein 2 (with free sulfhydryls) D->E Add purified Maleimide- Activated Protein 1 F Final Conjugate E->F Incubate 1-2 hours at room temp

Caption: Workflow for a two-step heterobifunctional conjugation.

The Bioorthogonal Powerhouse: Click Chemistry

"Click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized bioconjugation.[14] This reaction involves a dibenzocyclooctyne (DBCO) group and an azide group.

  • High Specificity: DBCO and azide groups are bioorthogonal, meaning they are essentially inert to the functional groups found in biological systems, ensuring highly specific conjugation.[14][17]

  • Biocompatibility: The reaction proceeds efficiently at room temperature without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[12][14][17]

  • Stable Linkage: The reaction forms a highly stable triazole linkage.[12][14]

The following protocol outlines the general steps for conjugating a DBCO-functionalized antibody with an azide-containing molecule.

G cluster_0 Step 1: Antibody Activation cluster_1 Quenching & Purification cluster_2 Step 2: Click Reaction A Antibody (1-10 mg/mL) in PBS, pH ~7.4 B 20-30 fold molar excess of DBCO-NHS ester in DMSO A->B Incubate 60 min at room temp C DBCO-Activated Antibody B->C Amine reaction D Add Tris or Glycine to quench unreacted NHS ester C->D E Remove excess DBCO-NHS (Desalting column) D->E F Azide-modified molecule (2-4 fold molar excess) E->F Add purified DBCO- Activated Antibody G Final Conjugate F->G Incubate 2-4 hours at room temp or overnight at 4°C

Caption: General workflow for DBCO-azide bioconjugation.

The "Capture-in-Time" Reagents: Photoreactive Crosslinkers

Photoreactive crosslinkers are heterobifunctional reagents that remain inert until activated by UV light.[3] This provides exceptional temporal control over the crosslinking reaction. A common photoreactive group is the aryl azide (or phenyl azide).

  • Mechanism: Upon exposure to UV light (typically 250-370 nm), the aryl azide forms a highly reactive nitrene intermediate. This intermediate can then form a covalent bond with a variety of functional groups, including insertions into C-H and N-H bonds.[16][18][19][20]

  • Application: This "capture" ability is invaluable for studying transient or weak protein-protein interactions. A "bait" protein can be labeled with the crosslinker, allowed to interact with its binding partners, and then a flash of UV light permanently links the interacting molecules.[16]

G cluster_0 Step 1: Labeling (in the dark) cluster_1 Step 2: Interaction cluster_2 Step 3: Photocrosslinking cluster_3 Step 4: Analysis A Purified 'Bait' Protein B NHS-ester Aryl Azide Crosslinker A->B React with NHS ester end C Aryl Azide-Labeled Bait Protein B->C D Mix with 'Prey' Protein (e.g., cell lysate) C->D E Allow complex formation D->E F Expose to UV light (254-370 nm) E->F G Covalently Crosslinked Bait-Prey Complex F->G H SDS-PAGE, Western Blot, Mass Spectrometry G->H

Caption: Workflow for a photoreactive crosslinking experiment.

Comparative Overview of Common Heterobifunctional Crosslinkers

The choice of crosslinker depends on the target functional groups, desired spacer length, and solubility requirements.

CrosslinkerReactive GroupsSpacer Arm Length (Å)Water Soluble?Key Feature
SMCC NHS ester, Maleimide8.3NoCyclohexane ring enhances maleimide stability.[5][16][21]
Sulfo-SMCC Sulfo-NHS ester, Maleimide8.3YesWater-soluble version of SMCC for easier handling.[10][11][21]
DBCO-NHS ester DBCO, NHS esterVaries with PEG spacerYes (with PEG)Enables copper-free click chemistry.
Sulfo-SDA Sulfo-NHS ester, Diazirine4.9YesPhotoreactive crosslinker for capturing interactions.

In-Depth Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for key applications of heterobifunctional crosslinkers, emphasizing experimental integrity and reproducibility.

Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC) using Sulfo-SMCC

This protocol describes the conjugation of a drug containing a free sulfhydryl group to an antibody. It incorporates quality control steps to ensure a well-defined final product.

A. Materials

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)

  • Sulfo-SMCC crosslinker

  • Thiol-containing drug payload

  • Reducing agent (e.g., TCEP)

  • Quenching solution (1 M Tris-HCl, pH 8.0)

  • Desalting columns

B. Procedure

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Activation of Antibody with Sulfo-SMCC:

    • Prepare a fresh stock solution of Sulfo-SMCC in water.

    • Add a 5- to 20-fold molar excess of Sulfo-SMCC to the antibody solution. The optimal ratio should be determined empirically.[22]

    • Incubate for 30-60 minutes at room temperature.

  • Purification of Activated Antibody: Immediately remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with PBS, pH 7.2. This step is crucial to prevent the formation of antibody homodimers in the subsequent step.

  • Drug Payload Preparation: If the drug's sulfhydryl group is in a disulfide bond, reduce it using a suitable reducing agent like TCEP.

  • Conjugation of Drug to Activated Antibody:

    • Add the sulfhydryl-containing drug to the purified maleimide-activated antibody. A common starting point is a 1.5 to 3-fold molar excess of drug over available maleimide sites.

    • Incubate for 1-2 hours at room temperature at pH 6.5-7.5.

  • Quenching: Stop the reaction by adding a quenching reagent such as free cysteine or β-mercaptoethanol to a final concentration of ~10 mM to react with any unreacted maleimide groups.[9] Incubate for 15 minutes.

  • Final Purification: Purify the ADC from excess drug and quenching reagent using a desalting column or size-exclusion chromatography.

C. Quality Control: A Self-Validating System

  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.[23][24] This can be determined using several methods:

    • UV/Vis Spectroscopy: If the drug has a unique absorbance maximum, the DAR can be calculated from the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and the drug's λmax).[17][23][25]

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of both the average DAR and the distribution of drug loading.[1][17][23][26][27]

    • Mass Spectrometry (MS): High-resolution mass spectrometry of the intact ADC provides the most accurate measurement of the DAR and can identify different drug-loaded species.[24][25]

  • SDS-PAGE Analysis: Run reduced and non-reduced samples of the final ADC on an SDS-PAGE gel to confirm conjugation and assess for aggregation or fragmentation.

Protocol 2: Surface Immobilization of a Protein using an NHS-ester/Maleimide Crosslinker

This protocol outlines the covalent immobilization of a protein onto an amine-functionalized surface.

A. Materials

  • Amine-functionalized surface (e.g., amine-coated glass slide or microplate)

  • Heterobifunctional crosslinker (e.g., SMCC)

  • Protein to be immobilized (containing a free sulfhydryl group)

  • Activation buffer (e.g., PBS, pH 7.2-8.0)

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.5)

B. Procedure

  • Surface Activation:

    • Dissolve the crosslinker in an appropriate solvent (e.g., DMSO for SMCC).

    • Dilute the crosslinker into the activation buffer and immediately apply it to the amine-functionalized surface.

    • Incubate for 30-60 minutes at room temperature to allow the NHS ester to react with the surface amines.

  • Washing: Wash the surface thoroughly with the activation buffer to remove excess, unreacted crosslinker.

  • Protein Immobilization:

    • Dissolve the sulfhydryl-containing protein in the conjugation buffer.

    • Apply the protein solution to the maleimide-activated surface.

    • Incubate for 1-2 hours at room temperature.

  • Blocking: Block any unreacted maleimide groups on the surface by incubating with a blocking buffer for 30 minutes.

  • Final Wash: Wash the surface extensively with PBS to remove non-covalently bound protein.

C. Characterization of Immobilized Protein

  • Ellipsometry or Quartz Crystal Microbalance (QCM): These techniques can be used to measure the amount of protein immobilized on the surface.[28]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the surface at each step of the immobilization process.[22]

  • Activity Assays: If the immobilized protein is an enzyme or antibody, its biological activity should be assessed to ensure that the immobilization process has not caused denaturation.[28]

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Low Conjugation Yield - Hydrolysis of reactive groups: Improper storage of reagents or suboptimal pH. - Presence of interfering substances: Buffers containing primary amines (Tris, glycine) or thiols. - Inaccessible reactive sites on biomolecule. - Store reagents desiccated at -20°C and allow them to warm to room temperature before opening.[26] - Optimize reaction pH and temperature.[23] - Perform buffer exchange to remove interfering substances.[26] - Consider using a crosslinker with a longer spacer arm or try a different conjugation chemistry.
Protein Aggregation - High degree of labeling: Too many crosslinkers attached to the protein can lead to intermolecular crosslinking. - Hydrophobic nature of the crosslinker or drug. - Reduce the molar excess of the crosslinker in the reaction. - Use a more hydrophilic, PEGylated crosslinker. - Optimize buffer conditions (e.g., adjust salt concentration).
Loss of Biological Activity - Modification of critical amino acid residues: The crosslinker may have reacted with an amino acid in the active site or binding site of the protein.- Use site-specific conjugation methods if possible. - Try a different crosslinker with a different reactive group to target a different part of the protein. - Use a crosslinker with a longer spacer arm to move the conjugated molecule further from the protein's active site.

Conclusion: The Future is Linked

Heterobifunctional crosslinkers are more than just molecular glue; they are sophisticated tools that enable the rational design of complex biological constructs. By understanding the underlying chemistry, carefully controlling reaction conditions, and implementing robust quality control measures, researchers can harness the power of these reagents to push the boundaries of biological and therapeutic innovation. The ability to create precise, well-defined conjugates is not just a methodological advantage—it is a prerequisite for the development of next-generation diagnostics, targeted therapies, and a deeper understanding of the molecular machinery of life.

References

  • Kalia, J., & Raines, R. T. (2007). Catalysis of imido group hydrolysis in a maleimide conjugate. Bioorganic & Medicinal Chemistry Letters, 17(22), 6286–6289.
  • PharmiWeb.com. (2023, July 10).
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Lumiprobe. (n.d.).
  • ACS Publications. (2025, January 22).
  • Creative Biolabs. (2021, July 8). Analytical methods of average drug to antibody ratio (DAR)
  • Phenomenex. (2018, June 5).
  • BOC Sciences. (2024, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR)
  • Hoffman, E. A., et al. (2015).
  • Barradas, R. G., & Fletcher, S. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404.
  • BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
  • ACS Publications. (n.d.). Characterization of Protein Immobilization at Silver Surfaces by Near Edge X-ray Absorption Fine Structure Spectroscopy.
  • SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR)
  • Vector Labs. (2025, September 1). Maleimide Crosslinker Selection Guide.
  • ResearchGate. (n.d.). Glycine and Tris quenching reactions of formaldehyde.
  • PubMed. (n.d.).
  • BenchChem. (2025). The Core Principles of Heterobifunctional Crosslinkers: An In-depth Technical Guide.
  • Thermo Fisher Scientific. (n.d.). SMCC and Sulfo-SMCC.
  • BOC Sciences. (n.d.). Heterobifunctional Crosslinkers for Labeling.
  • ResearchGate. (n.d.).
  • G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Creative Proteomics. (n.d.).
  • ResearchGate. (2025, August 6). The hydrolysis of maleimide in alkaline solution.
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • ACS Publications. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to Photoreactive Aryl Azide Crosslinking.
  • BenchChem. (2025). Benchmarking 4-Azidobenzonitrile: A Comparative Guide to Commercial Photoreactive Crosslinkers.
  • National Institutes of Health. (n.d.).
  • Bio-Synthesis. (2012, April 9).
  • ResearchGate. (2025, August 10). Oriented immobilization of proteins on solid supports for use in biosensors and biochips: a review.
  • BroadPharm. (n.d.). Instructions for the use of Mal-(PEG)n-NHS Ester.
  • National Institutes of Health. (n.d.). Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics.
  • ResearchGate. (n.d.).
  • AIP Publishing. (2017, March 16). Orientation and characterization of immobilized antibodies for improved immunoassays (Review).
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.
  • ResearchGate. (2013, November 25). Any advice for quenching formaldehyde protein-protein crosslinking? Glycine or Tris?
  • Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents.
  • Lumiprobe. (n.d.). NHS esters in Reactive groups.
  • Thermo Fisher Scientific. (n.d.). Photoreactive Crosslinker Chemistry.
  • BioAgilytix. (n.d.).
  • BenchChem. (2025). maleimide group stability in Mal-PEG36-NHS ester reactions.
  • Mycenax. (2023, October 18). Understanding Process Development of Antibody-Drug Conjugates in Preclinical and Early Phase Clinical Trials.

Sources

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE)

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: A Dual-Functionality Reagent for Site-Specific Protein Modification

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE) is a heterobifunctional crosslinker that enables a two-step protein modification strategy. This reagent is uniquely equipped with two distinct reactive groups at either end of an eleven-carbon spacer arm:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chain of lysine residues, to form stable amide bonds.[1][2]

  • A methanethiosulfonate (MTS) group that exhibits high reactivity and specificity towards sulfhydryl groups, found in cysteine residues, forming a reversible disulfide bond.[3][4]

This dual functionality allows for the covalent attachment of the MTS-SE linker to a protein via its lysine residues. The now-installed MTS group can then be used to specifically interact with a cysteine residue on another molecule or within the same protein under different conditions. This approach is particularly valuable for studying protein structure, function, and interactions, including the investigation of ion channels and receptor binding sites.[3][5]

The following application note provides a comprehensive guide to utilizing MTS-SE for protein labeling, with a focus on the underlying chemical principles, detailed protocols for achieving optimal results, and troubleshooting advice.

Mechanism of Action: A Two-Stage Labeling Process

The utility of MTS-SE lies in its sequential reactivity. The first stage involves the reaction of the NHS ester with primary amines on the protein surface. This reaction is highly dependent on pH.[1][6] At a slightly alkaline pH (8.0-9.0), the amino group is deprotonated and acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2]

Once the MTS-SE linker is attached to the protein, the terminal MTS group is available for the second stage of modification. The MTS group reacts specifically with a free sulfhydryl group of a cysteine residue through a thiol-disulfide exchange mechanism.[4] This reaction is rapid and highly specific, forming a disulfide bond between the linker and the cysteine.[3] This disulfide linkage is stable under physiological conditions but can be reversed by the addition of reducing agents like dithiothreitol (DTT).[3]

Experimental Protocols

This section details the step-by-step methodology for labeling a protein with MTS-SE. The protocol is divided into four main parts: Reagent Preparation, Protein Preparation, Labeling Reaction, and Post-Labeling Purification and Analysis.

Part 1: Reagent Preparation

Proper preparation of reagents is critical for successful labeling. MTS-SE is susceptible to hydrolysis, especially at higher pH.[3]

Table 1: Recommended Buffers and Reagents

Reagent/BufferCompositionpHKey Considerations
Labeling Buffer 0.1 M Sodium Bicarbonate or 50-100 mM Phosphate Buffer8.0 - 9.0Must be free of primary amines (e.g., Tris).[7] A pH of 8.3-8.5 is optimal for the NHS ester reaction.[1][6]
MTS-SE Stock Solution 1-10 mg/mL in anhydrous DMSO or DMFN/APrepare fresh immediately before use.[3] Ensure DMF is of high quality and free of dimethylamine.[1]
Quenching Buffer 1 M Tris-HCl or 1 M Glycine8.0To stop the NHS ester reaction.
Purification Buffer Phosphate-Buffered Saline (PBS) or other suitable buffer7.4Buffer choice depends on the downstream application and protein stability.

Protocol:

  • Prepare Labeling Buffer: Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Ensure the buffer is made with high-purity water.

  • Prepare MTS-SE Stock Solution: Allow the vial of MTS-SE to come to room temperature before opening to prevent moisture condensation.[3] Dissolve the required amount of MTS-SE in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 1-10 mg/mL.[7] Vortex briefly to ensure complete dissolution. This solution should be used immediately.[3]

Part 2: Protein Preparation

The protein to be labeled must be in a suitable buffer and at an appropriate concentration.

Protocol:

  • Buffer Exchange: If your protein is in a buffer containing primary amines (like Tris) or other interfering substances (like BSA or gelatin), it must be exchanged into the Labeling Buffer.[7][8] This can be achieved through dialysis or by using a desalting column.

  • Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the Labeling Buffer.[1][6] Higher protein concentrations generally lead to greater labeling efficiency.[8]

Part 3: The Labeling Reaction

The molar ratio of MTS-SE to protein is a critical parameter that will determine the degree of labeling (DOL). A trial run with varying molar ratios is recommended to find the optimal condition for your specific protein.[9]

Workflow for MTS-SE Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein (Buffer Exchange, Concentration) add_reagent Add MTS-SE to Protein Solution (Molar Ratio Dependent) prep_protein->add_reagent prep_reagent Prepare Fresh MTS-SE Stock Solution (in DMSO/DMF) prep_reagent->add_reagent incubate Incubate (1-4 hours at RT or overnight at 4°C) add_reagent->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench purify Purify Conjugate (Gel Filtration, Dialysis) quench->purify analyze Analyze Labeled Protein (Degree of Labeling, Functionality) purify->analyze

Caption: Workflow of protein labeling with MTS-SE.

Protocol:

  • Calculate Molar Excess: Determine the desired molar excess of MTS-SE to protein. A starting point for many proteins is a 10- to 20-fold molar excess.

  • Initiate the Reaction: Slowly add the calculated volume of the MTS-SE stock solution to the protein solution while gently vortexing.[7]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9] The optimal time and temperature may need to be determined empirically. Reactions at a more neutral pH, such as in PBS (pH 7.4), will be slower but may be necessary for pH-sensitive proteins.[9]

  • Quench the Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 30 minutes.

Part 4: Post-Labeling Purification and Analysis

It is crucial to remove unreacted MTS-SE and byproducts from the labeled protein.

Protocol:

  • Purification: The most common method for purifying the labeled protein is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[7] The first colored or protein-containing fraction will be the labeled protein, while smaller molecules like free MTS-SE and N-hydroxysuccinimide will elute later.[7] Dialysis is another effective method.

  • Degree of Labeling (DOL) Determination: The extent of labeling can be quantified if the MTS-SE reagent contains a chromophore. If not, indirect methods or mass spectrometry can be used to determine the number of linker molecules per protein.[10]

  • Storage: Store the labeled protein under conditions similar to the unlabeled protein, typically at 4°C for short-term storage or frozen in aliquots at -20°C or -80°C for long-term storage.[2][7] Protect from light if a fluorescent tag is incorporated.

Self-Validating System: Troubleshooting Common Issues

A robust protocol includes steps for validation and troubleshooting.

Table 2: Troubleshooting Guide for MTS-SE Labeling

IssuePossible CauseRecommended Solution
Low Labeling Efficiency Protein concentration is too low.Concentrate the protein to >1 mg/mL.[8]
Buffer contains primary amines (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer like PBS or bicarbonate.[7][11]
Hydrolyzed MTS-SE reagent.Prepare the MTS-SE stock solution fresh in anhydrous DMSO or DMF immediately before use.[3][12]
Incorrect pH of labeling buffer.Ensure the pH is between 8.0 and 9.0 for optimal NHS ester reactivity.[1][6]
Protein Precipitation High degree of labeling leading to aggregation.Reduce the molar excess of MTS-SE in the reaction.
Solvent incompatibility.Ensure the final concentration of DMSO or DMF is not detrimental to your protein's stability (typically <10% v/v).
Loss of Protein Activity Labeling of critical lysine residues in the active site.Try labeling at a lower pH (e.g., 7.4) to slow down the reaction and potentially increase specificity, or use site-directed mutagenesis to protect key residues.[9]
Denaturation during the labeling process.Perform the reaction at 4°C for a longer duration.[13]

Authoritative Grounding: The Chemistry Behind the Choices

The choices made in this protocol are grounded in the well-established chemistry of NHS esters and methanethiosulfonates.

  • pH Control: The reactivity of primary amines is highly pH-dependent. At acidic pH, the amine is protonated (-NH3+) and non-nucleophilic. At alkaline pH, it is deprotonated (-NH2) and reactive.[1][6] However, at very high pH (>9.0), the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[13] Therefore, a pH of 8.3-8.5 represents a compromise that maximizes amine reactivity while minimizing NHS ester hydrolysis.[1]

  • Buffer Selection: Buffers containing primary amines, such as Tris and glycine, are contraindicated because they will compete with the protein's lysine residues for reaction with the NHS ester, thereby quenching the labeling reaction.[7]

  • MTS Specificity: The methanethiosulfonate group is highly specific for sulfhydryls.[3] This specificity is a key advantage, allowing for targeted modification of cysteine residues in the second step of a planned experiment. The reaction proceeds rapidly under mild, physiological conditions.[3]

Chemical Reaction of MTS-SE with a Protein

Caption: Two-stage reaction of MTS-SE with a protein.

References

  • SETA BioMedicals. General Protein Labeling Procedures. [Link]

  • Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Abberior. NHS ester protocol for labeling proteins. [Link]

  • Uptima. MTS reagents. [Link]

  • Roberts, J. J., et al. (2012). Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors. Journal of Biological Chemistry, 287(49), 41334–41346. [Link]

  • Roberts, D. D., et al. (1986). Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate. Biochemistry, 25(19), 5595–5601. [Link]

  • Tero, A., et al. (2019). The methanethiosulfonate (mts)-linking group suffers from a hitherto not-understood side reaction that leads to label-dimerization instead of the desired linking of the label to the cysteine of the protein. ResearchGate. [Link]

  • Link, A. J., et al. (2007). Cell-Selective Metabolic Labeling of Proteins. Methods in Enzymology, 415, 29-43. [Link]

  • Popp, M. W., et al. (2012). Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation. Current Protocols in Protein Science, 68(1), 15.3.1–15.3.16. [Link]

  • Squier, T. C., & Thomas, D. D. (1989). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. Biophysical Journal, 56(4), 735–748. [Link]

  • Creative Biolabs. Troubleshooting Guides. [Link]

  • ADC Review. What are Stable Linkers?. [Link]

  • Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059–1062. [Link]

  • Singh, R., et al. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry, 29(6), 2090–2099. [Link]

  • Strop, P., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. [Link]

  • Liu, H., et al. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols, 1(1), e14. [Link]

  • Baker, J. R., et al. (2017). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 46(12), 3504-3525. [Link]

  • Strauss, S., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Communications, 15(1), 3568. [Link]

  • G-Biosciences. How To Determine Degree of Protein Labeling. [Link]

  • Kim, D., & Park, S. B. (2024). Selective fluorescent labeling of cellular proteins and its biological applications. Chemical Society Reviews. [Link]

  • Michaelis, J. B., et al. (2022). Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP. Bio-protocol, 12(24), e4578. [Link]

  • Jones, L. M., et al. (2020). In-cell labeling and mass spectrometry for systems-level structural biology. Journal of Biological Chemistry, 295(44), 15008–15024. [Link]

  • Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. [Link]

  • Rowley, A., et al. (2000). Applications of protein mass spectrometry in cell biology. Methods, 20(4), 383-397. [Link]

  • Liu, H., et al. (2021). N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein. Current Protocols, 1(1), e14. [Link]

  • Longdom Publishing. Mass Spectrometry for Advanced Protein Purification: Strategies a. [Link]

  • Mohammed, S., & Heck, A. J. R. (2010). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Mass Spectrometry in Life Sciences, 113-131. [Link]

  • Fedja, A. R., & Peter, V. (2014). Advances in purification and separation of posttranslationally modified proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(1), 142-150. [Link]

  • MtoZ Biolabs. Q&A of Label-Based Protein Quantification. [Link]

  • Wombacher, R., et al. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e20378. [Link]

  • Krijgsveld, J., et al. (2006). Quantitative Proteomics by Metabolic Labeling of Model Organisms. Molecular & Cellular Proteomics, 5(8), 1416–1428. [Link]

Sources

The Practitioner's Guide to N-Succinimidyloxycarbonylundecyl Methanethiosulfonate: Advanced Strategies in Bioconjugation and Surface Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical application of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE). Herein, we delve into the underlying chemical principles, provide detailed, field-tested protocols for its use, and offer insights into the critical parameters that govern the success of conjugation and surface modification experiments.

Introduction: The Power of Heterobifunctional Chemistry

This compound, hereafter referred to as MTS-SE, is a heterobifunctional crosslinker designed for the sequential or simultaneous targeting of primary amines and sulfhydryl (thiol) groups.[1] Its unique architecture, comprising an N-hydroxysuccinimide (NHS) ester and a methanethiosulfonate (MTS) group connected by an 11-carbon aliphatic spacer, offers a versatile tool for creating precisely defined molecular linkages.

The NHS ester provides reactivity towards primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[2][3][4] Concurrently, the MTS group exhibits high specificity for sulfhydryl groups, found in cysteine residues, resulting in the formation of a stable disulfide bond.[5] This dual reactivity makes MTS-SE an invaluable reagent in protein labeling, the development of antibody-drug conjugates (ADCs), and the functionalization of surfaces for biosensor and biomaterial applications.[6]

Chemical Properties at a Glance
PropertyValue
Molecular Formula C₁₇H₂₉NO₆S₂
Molecular Weight 407.55 g/mol
CAS Number 887407-54-7
Reactivity Group 1 N-hydroxysuccinimide (NHS) Ester (Amine-reactive)
Reactivity Group 2 Methanethiosulfonate (MTS) (Sulfhydryl-reactive)
Spacer Arm Length 11-carbon chain

The Chemistry of Conjugation: A Tale of Two Reactions

Understanding the reaction mechanisms of both the NHS ester and the MTS group is paramount to designing successful experiments and troubleshooting potential issues.

The NHS Ester-Amine Reaction: Forging a Stable Amide Bond

The reaction between an NHS ester and a primary amine proceeds via nucleophilic acyl substitution.[2][3] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a highly stable amide bond.[2]

NHS_Ester_Reaction reagents R-NHS + P-NH₂ intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products R-CO-NH-P + NHS intermediate->products Collapse & NHS release

Caption: NHS Ester Reaction with a Primary Amine.

The efficiency of this reaction is critically dependent on pH. While the reaction proceeds optimally at a slightly alkaline pH (7.2-8.5), a competing hydrolysis reaction, where the NHS ester reacts with water, also accelerates at higher pH.[3][7]

The MTS-Thiol Reaction: Creating a Reversible Disulfide Linkage

The methanethiosulfonate group reacts specifically with sulfhydryl groups through a nucleophilic attack of the deprotonated thiol (thiolate) on one of the sulfur atoms of the MTS group.[5] This results in the formation of a stable disulfide bond, covalently linking the molecule of interest. A key advantage of this chemistry is the potential for reversibility through the addition of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[8]

MTS_Thiol_Reaction reagents R-S-SO₂CH₃ + P-SH products R-S-S-P + CH₃SO₂H reagents->products Nucleophilic Attack

Caption: MTS Reaction with a Sulfhydryl Group.

Practical Applications and Step-by-Step Protocols

The dual reactivity of MTS-SE opens up a wide array of applications in bioconjugation and surface science. Below are detailed protocols for some of the most common uses.

Application I: Site-Specific Protein Labeling

This protocol describes the labeling of a protein with a reporter molecule (e.g., a fluorophore or biotin) that has been pre-conjugated to MTS-SE. This is a two-step process where the reporter is first attached to the NHS ester of MTS-SE, and the resulting conjugate is then reacted with the protein's cysteine residues.

Protocol 1: Two-Step Protein Labeling via MTS-SE

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • MTS-SE

  • Amine-reactive reporter molecule (e.g., fluorescent dye with a primary amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Sodium Bicarbonate Buffer (100 mM, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reducing agent (e.g., TCEP)

  • Desalting column or dialysis cassette (10K MWCO)

Step 1: Activation of Reporter Molecule with MTS-SE

  • Dissolve MTS-SE: Prepare a 10-20 mM stock solution of MTS-SE in anhydrous DMF or DMSO.

  • Dissolve Reporter Molecule: Dissolve the amine-containing reporter molecule in an appropriate buffer (e.g., 100 mM sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.

  • Reaction: Add a 5- to 10-fold molar excess of the dissolved MTS-SE to the reporter molecule solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification (Optional but Recommended): The activated reporter can be used directly or purified by chromatography to remove excess MTS-SE.

Step 2: Labeling of Target Protein

  • Prepare Protein: Dissolve the protein in PBS at a concentration of 1-10 mg/mL. If the protein has intramolecular disulfide bonds that need to be reduced to expose cysteine residues, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the TCEP using a desalting column.

  • Conjugation: Add a 10- to 20-fold molar excess of the activated reporter molecule from Step 1 to the protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted label and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Protein_Labeling_Workflow cluster_0 Step 1: Reporter Activation cluster_1 Step 2: Protein Conjugation A Dissolve MTS-SE (10-20 mM in DMF/DMSO) C React MTS-SE with Reporter (5-10x molar excess) A->C B Dissolve Amine-Reporter (1-5 mg/mL in Bicarbonate Buffer) B->C D Incubate (1-2h, RT) C->D F Add Activated Reporter (10-20x molar excess) D->F E Prepare Protein (1-10 mg/mL in PBS, reduce if needed) E->F G Incubate (2-4h RT or overnight at 4°C) F->G H Quench Reaction (Tris Buffer) G->H I Purify Conjugate (Desalting/Dialysis) H->I

Caption: Workflow for Two-Step Protein Labeling.

Application II: Formation of Functionalized Self-Assembled Monolayers (SAMs)

MTS-SE can be used to create functionalized surfaces by first forming a self-assembled monolayer (SAM) on a suitable substrate (e.g., gold) via the MTS group, followed by the immobilization of a biomolecule through the NHS ester.

Protocol 2: Two-Step Surface Functionalization

Materials:

  • Gold-coated substrate

  • MTS-SE

  • 200-proof ethanol

  • Biomolecule with a primary amine (e.g., protein, peptide, or amine-modified oligonucleotide)

  • PBS, pH 7.4

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.5)

  • Clean, sealable containers

Step 1: Formation of MTS-SE SAM

  • Clean Substrate: Thoroughly clean the gold substrate with ethanol and dry under a stream of nitrogen.

  • Prepare Thiol Solution: Prepare a 1-5 mM solution of MTS-SE in 200-proof ethanol.

  • Immersion: Immerse the clean gold substrate in the MTS-SE solution in a sealed container to minimize oxygen exposure.

  • Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature for a well-ordered monolayer.

  • Rinsing: Remove the substrate from the solution, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry under a stream of nitrogen.

Step 2: Immobilization of Biomolecule

  • Prepare Biomolecule: Dissolve the amine-containing biomolecule in PBS, pH 7.4, at a suitable concentration (e.g., 0.1-1 mg/mL).

  • Immobilization: Cover the MTS-SE functionalized surface with the biomolecule solution and incubate for 1-2 hours at room temperature in a humidified chamber to prevent drying.

  • Washing: Gently wash the surface with PBS to remove unbound biomolecules.

  • Blocking: To deactivate any unreacted NHS esters, immerse the surface in a blocking buffer for 30 minutes at room temperature.

  • Final Wash: Rinse the surface with PBS and store in an appropriate buffer.

SAM_Formation_Workflow cluster_0 Step 1: SAM Formation cluster_1 Step 2: Biomolecule Immobilization A Clean Gold Substrate C Immerse Substrate (12-24h, RT) A->C B Prepare MTS-SE Solution (1-5 mM in Ethanol) B->C D Rinse and Dry C->D F Incubate on Surface (1-2h, RT) D->F E Prepare Amine-Biomolecule (0.1-1 mg/mL in PBS) E->F G Wash with PBS F->G H Block with Ethanolamine G->H I Final Wash and Store H->I

Caption: Workflow for Surface Functionalization.

Critical Parameters and Troubleshooting

The success of experiments using MTS-SE hinges on careful control of several key parameters.

ParameterRecommendationRationale and Troubleshooting
pH NHS Ester Reaction: 7.2-8.5MTS Reaction: 6.5-7.5NHS Ester: Lower pH protonates amines, reducing nucleophilicity. Higher pH increases hydrolysis of the NHS ester. If conjugation is inefficient, optimize the pH within this range.[2][7] MTS: Thiolate is the reactive species, favored at slightly alkaline pH.
Buffer Choice Use amine-free buffers (e.g., PBS, HEPES, bicarbonate).Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.[2]
Reagent Molar Excess 5- to 20-fold molar excess of MTS-SE or its conjugate.A higher molar excess can drive the reaction to completion, but may also increase non-specific labeling. This should be optimized for each specific application.
Solvent for Stock Solution Anhydrous DMF or DMSO.MTS-SE is susceptible to hydrolysis. Stock solutions should be prepared fresh and protected from moisture.
Storage and Handling Store MTS-SE desiccated at -20°C.MTS reagents can hydrolyze in the presence of water.[8] Allow the vial to warm to room temperature before opening to prevent condensation.

Concluding Remarks

This compound is a powerful and versatile tool for creating specific and stable linkages between biomolecules and surfaces. By understanding the underlying chemistry and carefully controlling reaction conditions, researchers can effectively harness the dual reactivity of this heterobifunctional crosslinker for a wide range of applications, from fundamental biological research to the development of novel therapeutics and diagnostics.

References

  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem. (URL: )
  • Amine-Reactive Crosslinker Overview - Cre
  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (URL: )
  • An In-depth Technical Guide to the Sulforhodamine Methanethiosulfonate Reaction Mechanism - Benchchem. (URL: )
  • N-Succinimidyloxycarbonylundecyl Methanethiosulfon
  • MTSES (Sodium (2-sulfonatoethyl)
  • Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. (URL: )
  • NHS ester labeling of amino biomolecules. (URL: )
  • MTS reagents. (URL: )
  • Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? | Request PDF - ResearchGate. (URL: [Link])

  • General mechanism of the reaction between a thiosulfonate and a thiol. - ResearchGate. (URL: [Link])

Sources

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate in biosensor development

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: N-Succinimidyloxycarbonylundecyl Methanethiosulfonate in Biosensor Development Audience: Researchers, scientists, and drug development professionals.

Guide Overview: Harnessing MTS-SE for Robust Biosensor Fabrication

This document provides a comprehensive guide to utilizing this compound (MTS-SE) for the development of high-performance biosensors. We move beyond simple step-by-step instructions to explain the underlying chemical principles and rationale, empowering researchers to optimize surface modification and biomolecule immobilization strategies. This guide is structured to provide a foundational understanding, detailed protocols for execution, and critical validation checkpoints to ensure the creation of reliable and reproducible biosensor platforms.

The Principle: A Bifunctional Strategy for Surface Control

This compound is a heterobifunctional crosslinker designed for a two-stage immobilization process, which is fundamental to its utility in biosensor development. Its power lies in its distinct reactive ends, separated by an 11-carbon (undecyl) spacer.

  • The Anchor: Methanethiosulfonate (MTS) Group: This group serves as the surface-specific anchor. It readily reacts with noble metal surfaces, particularly gold (Au), to form a highly stable sulfur-gold bond. This interaction drives the spontaneous organization of MTS-SE molecules into a densely packed, well-ordered self-assembled monolayer (SAM).[1] The formation of a SAM is a self-regulating process that terminates after a single molecular layer is complete.[1]

  • The Linker: N-hydroxysuccinimide (NHS) Ester: This group is a highly efficient amine-reactive moiety.[2] Positioned at the outer surface of the SAM, the NHS ester is poised to react with primary amines (-NH₂) found on biorecognition molecules such as proteins (specifically on lysine residues and the N-terminus), antibodies, or amine-modified oligonucleotides.[3] This reaction forms a stable, covalent amide bond, securely tethering the bioreceptor to the sensor surface.[2]

  • The Spacer: Undecyl Chain: The 11-carbon aliphatic chain serves two critical functions. First, it promotes the formation of a well-ordered and stable SAM through van der Waals interactions between adjacent chains. Second, it physically separates the immobilized bioreceptor from the sensor surface, minimizing potential steric hindrance and helping to preserve the biomolecule's native conformation and activity.

This elegant, two-step mechanism provides exceptional control over the sensor surface architecture, which is a prerequisite for developing sensitive and specific biosensors.[4]

Core Experimental Workflow

The successful fabrication of an MTS-SE-based biosensor follows a logical and sequential workflow. Each step is a critical foundation for the next, and validation is key to ensuring a functional final device.

G cluster_prep Phase 1: Surface Preparation cluster_sam Phase 2: SAM Formation & Validation cluster_bio Phase 3: Bioconjugation & Validation cluster_final Phase 4: Application Clean Gold Substrate Cleaning SAM_Form MTS-SE SAM Formation Clean->SAM_Form Immerse in MTS-SE solution SAM_Char SAM Quality Control & Characterization SAM_Form->SAM_Char Verify monolayer quality Bio_Immob Bioreceptor Immobilization SAM_Char->Bio_Immob Proceed if SAM is validated Block Blocking of Unreacted Sites Bio_Immob->Block Quench NHS esters & passivate surface Bio_Char Immobilization Validation Block->Bio_Char Confirm bioreceptor presence & activity Sensor Functional Biosensor Ready for Assay Bio_Char->Sensor Ready for analyte detection

Caption: High-level workflow for biosensor fabrication using MTS-SE.

Detailed Protocols and Methodologies

Protocol 1: Gold Substrate Preparation

Causality: The quality of the SAM is critically dependent on the cleanliness of the gold surface. Organic and particulate contaminants will create defects in the monolayer, leading to inconsistent bioreceptor immobilization and poor sensor performance.[5]

Materials:

  • Gold-coated substrates (e.g., chips, electrodes)

  • Acetone (ACS grade or higher)

  • 200-proof Ethanol

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Sonicator

  • Optional (for rigorous cleaning): Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with appropriate personal protective equipment (PPE) in a fume hood.

Procedure:

  • Place gold substrates in a clean glass beaker.

  • Sonicate the substrates sequentially in acetone, ethanol, and DI water for 5-10 minutes each to remove organic contaminants.[6]

  • Thoroughly rinse with DI water between each solvent wash.

  • (Optional) For the most rigorous cleaning, immerse the substrates in freshly prepared Piranha solution for 30-60 seconds. Rinse copiously with DI water.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the substrates immediately to prevent atmospheric contamination.[5]

Protocol 2: MTS-SE Self-Assembled Monolayer (SAM) Formation

Causality: This step creates the functionalized surface. The concentration of the thiol solution and the immersion time are optimized to ensure the formation of a complete, well-ordered monolayer. Ethanol is a common solvent as it effectively dissolves the alkanethiol and wets the gold surface.

Materials:

  • Clean, dry gold substrates

  • This compound (MTS-SE)

  • 200-proof Ethanol

  • Airtight glass vials or containers

Procedure:

  • Prepare a 0.5 to 2.0 mM solution of MTS-SE in 200-proof ethanol.[7] A 1.0 mM solution is a robust starting point.

  • Place the clean, dry gold substrates into individual airtight containers.

  • Completely immerse the substrates in the MTS-SE solution.

  • To minimize oxidation, reduce the headspace in the container and consider backfilling with an inert gas like nitrogen or argon.[8]

  • Seal the containers tightly and allow them to stand at room temperature for 18-24 hours.[7] While self-assembly begins rapidly, longer incubation times promote a higher degree of order and fewer defects in the monolayer.[8]

  • After incubation, remove the substrates and rinse them thoroughly with fresh ethanol to remove any non-chemisorbed MTS-SE molecules.[7]

  • Dry the substrates under a gentle stream of nitrogen.

  • Store in a desiccator and use for bioconjugation as soon as possible, as the NHS ester is susceptible to hydrolysis.

Protocol 3: Characterization of the MTS-SE SAM (Self-Validation)

Causality: Before committing valuable bioreceptors, it is crucial to verify the formation and quality of the SAM. These characterization techniques provide evidence of a successful surface modification.

Technique Principle Expected Result for Successful MTS-SE SAM
Contact Angle Goniometry Measures surface hydrophobicity. The long alkyl chain of MTS-SE will make the surface more hydrophobic than clean gold.An increase in the water contact angle compared to the clean gold surface. The exact angle depends on monolayer quality.[7]
X-ray Photoelectron Spectroscopy (XPS) Elemental analysis of the surface.Presence of sulfur (S 2p), nitrogen (N 1s), and carbon (C 1s) peaks, confirming the presence of the MTS-SE molecule.[9]
Electrochemical Impedance Spectroscopy (EIS) Measures the resistance to charge transfer at the electrode surface. A well-formed SAM acts as a dielectric layer, impeding electron transfer.A significant increase in the charge transfer resistance (Rct) when compared to the bare gold electrode.
Cyclic Voltammetry (CV) Measures the current response to a potential sweep. A dense monolayer will block redox probes (like Ferri/Ferrocyanide) from reaching the electrode surface.Attenuation or complete blocking of the redox peaks of a soluble probe, indicating a well-packed, insulating monolayer.[10][11]
Protocol 4: Immobilization of Amine-Containing Bioreceptors

Causality: This protocol leverages the amine-reactive NHS ester. The reaction is pH-dependent; the primary amine on the bioreceptor must be deprotonated to be nucleophilic, but at very high pH, the NHS ester rapidly hydrolyzes, reducing conjugation efficiency.[2][12] A pH range of 7.2-8.5 is generally optimal.[2]

Materials:

  • MTS-SE functionalized substrates

  • Bioreceptor (e.g., antibody, enzyme) with primary amines

  • Amine-free buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2 - 8.0.

  • Quenching/Blocking Buffer: 1 M Ethanolamine or 100 mM Glycine, pH 8.0.

  • DI Water

Procedure:

  • Reagent Preparation:

    • Prepare the amine-free buffer (e.g., 10 mM PBS, pH 7.4). Crucially, avoid buffers containing primary amines like Tris (TBS), as they will compete with the bioreceptor for reaction with the NHS ester. [3][13]

    • Dissolve the bioreceptor in the amine-free buffer at a desired concentration (typically 10-100 µg/mL, but must be optimized).

  • Immobilization Reaction:

    • Cover the MTS-SE functionalized surface with the bioreceptor solution.

    • Incubate for 30-60 minutes at room temperature, or for 2-4 hours at 4°C.[3][12] Incubation in a humidified chamber prevents evaporation.

  • Rinsing:

    • Gently rinse the surface with the amine-free buffer to remove non-covalently bound bioreceptors.

  • Blocking Unreacted Sites:

    • The surface will likely have unreacted NHS esters remaining. These must be quenched to prevent non-specific binding in subsequent assay steps.

    • Immerse the substrate in the Quenching/Blocking Buffer for 15-30 minutes at room temperature.[2] The small amine-containing molecules will react with and cap any remaining NHS esters.

  • Final Rinse:

    • Rinse the surface thoroughly with the working assay buffer (e.g., PBS).

    • The biosensor is now ready for use or can be stored under appropriate conditions (typically hydrated at 4°C).

Visualization of the Core Chemistry

The two-stage chemical process is the foundation of this technique.

Caption: The two-stage chemical mechanism of MTS-SE.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues.

Problem Potential Cause Recommended Solution
Low Bioreceptor Immobilization 1. Inactive NHS Ester: The MTS-SE reagent may be old or hydrolyzed. The NHS-ester on the SAM surface may have hydrolyzed due to prolonged exposure to humidity.1. Test Reagent: Test the reactivity of the NHS-ester reagent before use.[14] 2. Fresh SAMs: Use freshly prepared MTS-SE functionalized substrates immediately for conjugation. 3. Optimize pH: Ensure the conjugation buffer pH is within the optimal 7.2-8.5 range.[12]
2. Competing Amines: The bioreceptor solution or buffers contain primary amines (e.g., Tris, glycine, sodium azide).Buffer Exchange: Perform dialysis or use a desalting column to exchange the bioreceptor into an amine-free buffer like PBS or HEPES before immobilization.[3][13]
High Non-Specific Binding 1. Incomplete SAM: The MTS-SE monolayer has defects, exposing the underlying gold surface.Optimize SAM Formation: Increase the incubation time (e.g., to 24-48 hours) and ensure the cleanliness of the gold substrate and purity of the solvent.[8]
2. Incomplete Blocking: The blocking step was insufficient, leaving active NHS esters on the surface.Increase Blocking Time/Concentration: Increase the incubation time with the ethanolamine or glycine solution to ensure all active sites are quenched.
Poor Sensor Signal / Inactive Bioreceptor 1. Steric Hindrance: The bioreceptor is too close to the surface or denatured upon immobilization.Use a Longer Linker: While MTS-SE has an 11-carbon spacer, for some large biomolecules, a longer PEG-based linker might be necessary.[13]
2. Harsh Immobilization Conditions: The pH or buffer composition during immobilization is denaturing the bioreceptor.Optimize Conditions: Test a range of pH values and buffer additives to find conditions that maintain the bioreceptor's activity.

References

  • Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. RSC Publishing. [Link]

  • Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Diva-Portal.org. [Link]

  • Recent Advances in Electrochemical Biosensors: Applications, Challenges, and Future Scope. MDPI. [Link]

  • Troubleshooting Guides. Creative Biolabs. [Link]

  • Mechanism for protein immobilization via EDC/NHS coupling. ResearchGate. [Link]

  • Electrochemical biosensors. Taylor & Francis eBooks. [Link]

  • Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review. Dr. Lee Group - University of Houston. [Link]

  • Method for characterizing self-assembled monolayers as antirelaxation wall coatings for alkali vapor cells. Time and Frequency Division. [Link]

  • Analysis of self-assembled monolayers on gold surfaces using direct analysis in real time mass spectrometry. PubMed. [Link]

  • Amine coupling through EDC/NHS: a practical approach. PubMed. [Link]

  • Characterization techniques for SAMs | Molecular Electronics Class Notes. Fiveable. [Link]

  • Applications of electrochemical biosensors based on 2D materials and their hybrid composites in hematological malignancies diagnosis. PubMed Central. [Link]

  • Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. PubMed Central. [Link]

  • Electrochemical Biosensors for Tracing Cyanotoxins in Food and Environmental Matrices. MDPI. [Link]

  • Characterization of self-assembled monolayers (SAMs) on silicon substrate comparative with polymer substrate for Escherichia coli O157:H7 detection. ResearchGate. [Link]

  • Self-assembled alkanethiol monolayers on gold surfaces: Resolving the complex structure at the interface by STM. ResearchGate. [Link]

  • Advances in Electrochemical Nanobiosensors for Noninvasive Stress Biomarker Detection. MDPI. [Link]

Sources

Application Notes & Protocols: N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimal Reaction Conditions and Methodologies

Abstract

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate, hereafter referred to as MTS-SE, is a heterobifunctional crosslinking reagent designed for the sequential or simultaneous conjugation of amine- and thiol-containing molecules. Its unique architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester at one terminus and a thiol-reactive Methanethiosulfonate (MTS) group at the other, connected by an 11-carbon spacer, enables precise and robust covalent bond formation. This guide provides an in-depth analysis of the reaction mechanisms, delineates the critical parameters for optimizing conjugation efficiency, and presents detailed protocols for common applications, including protein modification and surface immobilization.

Principle and Mechanism of Action

MTS-SE's utility is rooted in its two distinct reactive moieties, which target different functional groups under specific conditions. Understanding the underlying chemistry of each reaction is paramount to designing successful conjugation strategies.

Molecular Structure and Reactive Groups

The MTS-SE linker consists of three key components: an NHS ester for targeting primary amines, an MTS group for targeting thiols, and a C11 alkyl chain that provides spatial separation between conjugated molecules.

cluster_MTSSE MTS-SE Structure cluster_reactivity Functional Reactivity MTSSE This compound NHS NHS Ester (-O-N(C=O)₂C₂H₄) Spacer Undecyl Spacer (-O-CO-(CH₂)₁₀-) Amine Primary Amines (e.g., Lysine, R-NH₂) NHS->Amine Forms Stable Amide Bond MTS Methanethiosulfonate (-S-SO₂CH₃) Thiol Thiols / Sulfhydryls (e.g., Cysteine, R-SH) MTS->Thiol Forms Stable Disulfide Bond

Caption: Structure of MTS-SE and its specific reactivity.

Amine-Reactive NHS Ester Chemistry

The reaction of an NHS ester with a primary amine is a well-established example of nucleophilic acyl substitution.[1] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1]

reagents MTS-SE (NHS Ester) + Protein-NH₂ attack Nucleophilic Attack (Unprotonated Amine) reagents->attack +OH⁻ (Base) intermediate Tetrahedral Intermediate attack->intermediate collapse Intermediate Collapse intermediate->collapse products Stable Amide Bond + Free NHS collapse->products

Caption: Mechanism of NHS ester reaction with a primary amine.

The efficiency of this reaction is critically dependent on pH. While the amine must be unprotonated to be nucleophilic (favored at higher pH), the NHS ester is susceptible to hydrolysis, a competing reaction with water that is also accelerated at higher pH.[2][3]

Thiol-Reactive Methanethiosulfonate (MTS) Chemistry

Methanethiosulfonate reagents are highly selective for thiol groups (sulfhydryls).[4] The reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on the electrophilic sulfur atom of the MTS group. This results in the formation of a stable disulfide bond and the release of methanesulfinic acid as a byproduct. This reaction is exceptionally rapid and efficient under mild conditions.[4]

reagents MTS-SE (MTS end) + Protein-SH deprotonation Thiol Deprotonation (Thiolate R-S⁻ formation) reagents->deprotonation pH > pKa of Thiol attack Nucleophilic Attack (Thiolate on MTS Sulfur) deprotonation->attack products Stable Disulfide Bond + Methanesulfinate attack->products Sₙ2 Displacement

Caption: Mechanism of MTS reaction with a thiol group.

Optimal Reaction Conditions

Achieving high-yield, specific conjugation with MTS-SE requires careful control of several key parameters for each reactive end.

Parameters for NHS Ester-Amine Conjugation

The primary challenge in this reaction is balancing the desired aminolysis against the competing hydrolysis of the NHS ester.[1]

ParameterOptimal Range/ConditionRationale & Expert Insights
pH 7.2 - 8.5 (Optimal: 8.3-8.5 )[2][5]At pH < 7, primary amines are protonated (-NH₃⁺) and non-nucleophilic, drastically slowing the reaction.[1] Above pH 8.5, the rate of NHS ester hydrolysis becomes extremely rapid (half-life of minutes), reducing conjugation efficiency.[1][2][3] The 8.3-8.5 range offers the best compromise between amine reactivity and ester stability.
Buffer System Phosphate, Bicarbonate, HEPES, Borate[2]CRITICAL: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with the target molecule for reaction with the NHS ester, significantly lowering the yield.[2]
Temperature 4°C to Room Temperature (~25°C)[2]Lower temperatures (4°C) slow down both the conjugation and hydrolysis reactions, extending the half-life of the NHS ester. This is advantageous for long incubation times or with sensitive proteins. Room temperature reactions are faster but require shorter incubation times (0.5-4 hours) to minimize hydrolysis.[2]
Molar Ratio 5- to 20-fold molar excess of MTS-SE over proteinThe optimal ratio is empirical and depends on the number of accessible primary amines on the target molecule and the desired degree of labeling. Start with a 10:1 to 40:1 ratio for initial studies.[6]
Solvent Aqueous buffer. May require a co-solvent.MTS-SE is hydrophobic. A stock solution should be prepared in a dry, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and added to the aqueous reaction buffer to a final concentration of ≤10% organic solvent.[5]

Table 1: Hydrolytic Stability of NHS Esters This table highlights the critical relationship between pH, temperature, and the stability of the NHS ester group.

pHTemperatureApproximate Half-lifeSource(s)
7.00°C4 - 5 hours[2][3]
8.04°C~1 hour[1]
8.5Room Temp125 - 180 minutes[1][7]
8.64°C10 minutes[2][3]
Parameters for MTS-Thiol Conjugation

This reaction is generally more straightforward and rapid than the NHS ester reaction.

ParameterOptimal Range/ConditionRationale & Expert Insights
pH 6.5 - 7.5 The reactive species is the thiolate anion (R-S⁻). The reaction rate increases with pH as more of the thiol (pKa ~8.5) is converted to the thiolate. However, the reaction is typically very fast even at neutral pH. A pH range of 6.5-7.5 is sufficient and avoids potential side reactions with amines that can occur at higher pH.[]
Buffer System Phosphate, HEPES, BicarbonateMost common biological buffers are suitable.
Reducing Agents Must be absent CRITICAL: Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) contain free thiols and will react with the MTS group, consuming the crosslinker. Ensure all reducing agents are removed from the thiol-containing molecule by dialysis or gel filtration prior to the reaction.
Concentration 1-10 mMTypical working concentrations for MTS reagents are in the low millimolar range, with reaction times of 1 to 5 minutes often being sufficient for complete modification.[4]
Temperature 4°C to Room Temperature (~25°C)The reaction is very rapid even at 4°C. Room temperature is suitable for most applications.

Experimental Protocols & Workflows

The following protocols provide a framework for common applications. Researchers must optimize these based on their specific molecules and desired outcomes.

General Experimental Workflow

A successful conjugation experiment follows a logical progression from preparation to analysis.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Purification cluster_analysis 4. Analysis p1 Prepare Amine-Free, pH-optimized Buffer p2 Prepare Protein/Molecule Solution (Ensure purity and correct buffer) p3 Prepare fresh MTS-SE Stock in anhydrous DMSO r1 Add MTS-SE stock to Protein/Molecule Solution p3->r1 r2 Incubate at specified Temperature and Time r1->r2 c1 Quench Reaction (optional) (e.g., add Tris or Glycine) r2->c1 c2 Remove Excess Reagent (Dialysis / Desalting Column) c1->c2 a1 Characterize Conjugate (e.g., SDS-PAGE, MS, HPLC) c2->a1

Caption: General workflow for a bioconjugation reaction using MTS-SE.

Protocol 1: Labeling a Protein via Primary Amines

This protocol describes the attachment of MTS-SE to a protein, such as an antibody, creating a thiol-reactive protein for subsequent conjugation.

Materials:

  • Protein solution (e.g., antibody at 1-10 mg/mL)[5]

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3

  • MTS-SE crosslinker

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Buffer Exchange: Equilibrate the protein into the Reaction Buffer using a desalting column or dialysis.

  • Prepare MTS-SE: Immediately before use, dissolve MTS-SE in anhydrous DMSO to create a 10 mM stock solution.[5]

  • Calculate Molar Ratio: Determine the volume of MTS-SE stock needed to achieve a 10-fold molar excess relative to the protein.

  • Reaction: Add the calculated volume of MTS-SE stock to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.[2]

  • Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes. This step hydrolyzes any remaining NHS ester.[2]

  • Purification: Immediately purify the protein-MTS-SE conjugate from excess reagent and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.2).

Protocol 2: Immobilizing a Thiol-Peptide onto an Amine-Functionalized Surface

This protocol outlines a two-step process for surface modification.

Materials:

  • Amine-functionalized surface (e.g., glass slide, bead)

  • Thiol-containing peptide

  • Reaction Buffer A: 0.1 M sodium phosphate, pH 8.3

  • Reaction Buffer B: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0

  • MTS-SE crosslinker and anhydrous DMSO

  • Washing Buffers (e.g., PBS with 0.05% Tween-20)

Procedure: Step 1: Activate the Amine Surface with MTS-SE

  • Prepare a 1-5 mM solution of MTS-SE in Reaction Buffer A (may require up to 10% DMSO for solubility).

  • Immerse the amine-functionalized surface in the MTS-SE solution.

  • Incubate for 1-2 hours at room temperature.

  • Wash the surface thoroughly with Reaction Buffer A, followed by deionized water, to remove unreacted MTS-SE. The surface is now functionalized with thiol-reactive MTS groups.

Step 2: Couple the Thiol-Peptide

  • Dissolve the thiol-containing peptide in degassed Reaction Buffer B to a concentration of 1-2 mg/mL.

  • Immerse the MTS-activated surface in the peptide solution.

  • Incubate for 1-2 hours at room temperature.

  • Wash the surface extensively with Washing Buffer to remove non-covalently bound peptide.

  • The surface is now covalently modified with the target peptide via a stable disulfide bond.

Storage and Handling

  • Solid MTS-SE: The reagent is susceptible to hydrolysis from atmospheric moisture. Store the solid powder desiccated at -20°C.[9][4] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO immediately before use.[4][5] While solutions in anhydrous DMSO can be stored frozen at -20°C for short periods, repeated freeze-thaw cycles should be avoided.[9] Aqueous solutions are not stable and must be used immediately.[4]

References

  • Wang, Y., et al. (2018). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO. ResearchGate. Retrieved from [Link][7]

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link][6]

  • Uptima. (n.d.). MTS reagents Technical Sheet. Retrieved from [Link][4]

  • Gattis, S. G., et al. (2015). Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials. PMC - NIH. Retrieved from [Link][10]

Sources

Step-by-step guide to protein crosslinking with N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Title: A Step-by-Step Guide to Two-Step Heterobifunctional Protein Crosslinking with N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (SMT)

Abstract: This guide provides a comprehensive framework for the covalent conjugation of two distinct proteins using the heterobifunctional crosslinker this compound (SMT). SMT features an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines, and a methanethiosulfonate (MTS) group, which specifically targets sulfhydryl residues. The long undecyl (C11) spacer arm makes it an ideal reagent for bridging distant reactive sites or overcoming steric hindrance. We detail the reaction chemistry, provide a validated two-step experimental protocol, and offer guidance on the analysis of crosslinked products and troubleshooting common issues.

Introduction: The Principle of Controlled Crosslinking

Chemical crosslinking is a powerful technique used to covalently connect two or more molecules, providing invaluable insights into protein-protein interactions, stabilizing protein complexes for structural analysis, and constructing novel bioconjugates like antibody-drug conjugates (ADCs).[1] Heterobifunctional crosslinkers are advanced reagents that possess two different reactive groups, enabling sequential, controlled conjugation and minimizing the formation of unwanted polymers—a common issue with homobifunctional reagents.[2]

This compound (SMT) is a heterobifunctional crosslinker designed for a two-step conjugation strategy. It consists of three key components:

  • An N-hydroxysuccinimide (NHS) ester , which reacts efficiently with primary amines (–NH₂), such as the ε-amine of lysine residues or the N-terminus of a polypeptide.[3]

  • A methanethiosulfonate (MTS) group , which exhibits high specificity for sulfhydryl groups (–SH) found in cysteine residues.[4]

  • An undecyl (11-carbon) spacer arm , which provides a significant and flexible spatial separation between the conjugated molecules. The estimated length of this spacer is approximately 20-22 Å, allowing it to bridge considerable distances within or between proteins.

This dual reactivity allows for the directed, covalent linkage of a protein containing accessible lysines to a protein with an accessible cysteine, providing a high degree of control over the final conjugate architecture.

Mechanism of Action

The crosslinking process with SMT occurs via a two-step sequential reaction. This strategic approach ensures that Protein A (amine-containing) is first "activated" with the crosslinker before being introduced to Protein B (sulfhydryl-containing), thereby preventing the formation of Protein A homodimers.

Step 1: Acylation of Primary Amines. The NHS ester end of SMT reacts with a primary amine on the first protein (Protein A) under slightly alkaline conditions (pH 7.2-8.5). The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3]

Step 2: Disulfide Bond Formation. The methanethiosulfonate group reacts specifically and rapidly with a deprotonated sulfhydryl group (thiolate anion) on the second protein (Protein B).[4] This reaction forms a stable, yet cleavable, disulfide bond, covalently linking the two proteins. The disulfide linkage can be reversed with the addition of reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[4]

SMT_Mechanism ProteinA Protein A (with -NH₂) Intermediate Activated Protein A (Protein A-C₁₁-MTS) ProteinA->Intermediate Step 1: NHS Reaction (pH 7.2-8.5) SMT SMT Crosslinker (NHS-C₁₁-MTS) SMT->Intermediate FinalProduct Crosslinked Conjugate (Protein A-S-S-Protein B) Intermediate->FinalProduct Step 2: MTS Reaction (pH 7.0-7.5) NHS_byproduct NHS Intermediate->NHS_byproduct ProteinB Protein B (with -SH) ProteinB->FinalProduct MTS_byproduct CH₃SO₂⁻ FinalProduct->MTS_byproduct

SMT heterobifunctional reaction mechanism.

Experimental Design and Protocols

Critical Considerations Before Starting
  • Buffer Selection: The choice of buffer is critical for successful conjugation. For the NHS ester reaction (Step 1), use an amine-free buffer such as Phosphate Buffered Saline (PBS), HEPES, or Borate buffer at a pH of 7.2-8.5.[1] Buffers containing primary amines (e.g., Tris, Glycine) are incompatible as they will compete with the target protein for reaction with the NHS ester.[1] For the MTS reaction (Step 2), a pH of 7.0-7.5 is recommended to ensure sufficient reactivity of the sulfhydryl group while maintaining protein stability.

  • Reagent Purity and Handling: SMT is moisture-sensitive.[4] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the SMT stock solution immediately before use by dissolving it in a dry, high-quality organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Protein Purity: Ensure that protein samples are of high purity and are free of extraneous amine- or sulfhydryl-containing contaminants.

  • Molar Ratios: The optimal molar ratio of SMT to Protein A will vary depending on the number of accessible lysines and the desired degree of labeling. A starting point of 10- to 20-fold molar excess of SMT is recommended.

Materials and Reagents
  • Protein A: Amine-containing protein (1-10 mg/mL in amine-free buffer).

  • Protein B: Sulfhydryl-containing protein (1-10 mg/mL in appropriate buffer).

  • SMT Crosslinker: this compound.

  • Anhydrous DMSO or DMF: For reconstituting SMT.

  • Reaction Buffer (Step 1): e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Reaction Buffer (Step 2): e.g., 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Desalting Columns: (e.g., Zeba™ Spin Desalting Columns) for removing excess crosslinker.

  • Reducing Agent (Optional): 500 mM DTT or TCEP solution for cleaving the disulfide bond.

Step-by-Step Crosslinking Protocol

This protocol outlines the conjugation of Protein A (-NH₂) to Protein B (-SH).

Workflow start Start prep_smt 1. Prepare SMT Stock (10 mM in DMSO) start->prep_smt prep_protA 2. Prepare Protein A (in Amine-Free Buffer, pH 7.5) start->prep_protA react1 3. Step 1 Reaction (Protein A + SMT) RT, 30-60 min prep_smt->react1 prep_protA->react1 desalt 4. Remove Excess SMT (Spin Desalting Column) react1->desalt react2 6. Step 2 Reaction (Activated Protein A + Protein B) RT, 60 min desalt->react2 prep_protB 5. Prepare Protein B (in Buffer, pH 7.2) prep_protB->react2 quench 7. Quench Reaction (Add Tris Buffer) react2->quench analyze 8. Analyze Products (SDS-PAGE, Western Blot) quench->analyze end End analyze->end

Experimental workflow for two-step crosslinking.

Part I: Activation of Protein A with SMT

  • Prepare SMT Stock: Immediately before use, dissolve SMT in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine your Protein A solution with the SMT stock. For a starting point, use a 20-fold molar excess of SMT relative to Protein A.

    • Example: For 100 µL of a 100 µM Protein A solution (10 nmol), add 20 µL of 10 mM SMT (200 nmol).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Remove Excess SMT: Immediately following incubation, remove non-reacted SMT using a desalting column equilibrated with the Step 2 Reaction Buffer (pH 7.2). This step is crucial to prevent the MTS group from reacting with any sulfhydryl-containing quenching agents and to avoid labeling Protein B with free SMT.

Part II: Conjugation to Protein B

  • Combine Reagents: Add the purified, SMT-activated Protein A to your solution of Protein B. A 1:1 molar ratio of Protein A to Protein B is a good starting point, but this may require optimization.

  • Incubation: Incubate this second reaction for 60 minutes at room temperature.

  • Quench Reaction: Stop the reaction by adding the Quenching Solution (e.g., Tris-HCl) to a final concentration of 20-50 mM. This will consume any remaining unreacted NHS esters. Incubate for an additional 15 minutes.

  • Analysis and Storage: The crosslinked conjugate is now ready for analysis by SDS-PAGE or other methods. For storage, aliquot the sample and freeze at -20°C or -80°C.

Data Presentation and Analysis

Recommended Reaction Parameters

The optimal conditions for crosslinking are protein-dependent and should be determined empirically. The following table provides a range of starting parameters for optimization.

ParameterStep 1 (NHS Reaction)Step 2 (MTS Reaction)Rationale
pH 7.2 – 8.57.0 – 7.5Balances amine reactivity with NHS ester stability.[3] A slightly lower pH in Step 2 maintains protein integrity and sulfhydryl reactivity.
Temperature Room Temp (20-25°C)Room Temp (20-25°C)Provides a sufficient reaction rate. Lowering to 4°C can increase reagent stability but requires longer incubation.
Incubation Time 30 – 60 minutes60 minutesNHS-ester reactions are typically rapid. MTS reactions are also very fast, ensuring completion.[4]
SMT:Protein A Ratio 10:1 to 50:1 (molar)N/AMust be optimized to achieve desired labeling without causing protein precipitation or loss of function.
Buffer Type PBS, HEPES, BoratePBS, HEPESMust be free of primary amines for Step 1. EDTA can be included in Step 2 to prevent disulfide oxidation by metal ions.
Analysis by SDS-PAGE

The success of the crosslinking reaction is most readily assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Sample Preparation: Mix aliquots of your uncrosslinked proteins and the final crosslinked reaction mixture with SDS-PAGE loading buffer.

  • Electrophoresis: Load the samples onto a polyacrylamide gel. Include lanes for:

    • Molecular weight markers

    • Protein A alone

    • Protein B alone

    • The final crosslinked reaction mixture

  • Visualization: After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). A successful crosslinking reaction will show a new band at a higher molecular weight corresponding to the sum of the molecular weights of Protein A and Protein B. The intensity of this new band relative to the uncrosslinked protein bands provides a qualitative measure of the crosslinking efficiency.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or low crosslinking efficiency Buffer incompatibility: Presence of primary amines (Tris, glycine) in the Step 1 buffer.Use a recommended amine-free buffer (PBS, HEPES). Perform buffer exchange on your protein sample if necessary.
Inactive SMT reagent: Hydrolysis of the NHS ester due to moisture.Use fresh SMT. Allow the vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO/DMF immediately before use.
Inefficient reaction conditions: pH is too low for the NHS reaction; Protein concentrations are too low.Optimize reaction pH to 7.2-8.5 for Step 1. Increase protein concentrations if possible, as dilute solutions can reduce reaction efficiency.[3]
Lack of accessible reactive groups: Target lysines or cysteines are buried within the protein structure.Confirm the presence of accessible reactive groups through protein modeling or alternative labeling studies. Consider using a crosslinker with a different spacer arm length.
Excessive crosslinking / Aggregation SMT:Protein ratio is too high: Multiple SMT molecules binding to a single Protein A, leading to large complexes.Perform a titration experiment to find the optimal SMT:Protein A molar ratio. Start with a lower ratio (e.g., 5:1) and increase incrementally.
Inefficient removal of excess SMT: Non-reacted SMT from Step 1 carries over and reacts with Protein B.Ensure the desalting column is properly equilibrated and has the correct molecular weight cutoff to efficiently separate the protein from the small crosslinker molecule.

References

  • Interchim (n.d.). MTS reagents. Retrieved from [Link]

  • Battiste, J. L., & Wagner, G. (2000). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. NIH. Retrieved from [Link]

  • Westhoff, M., & Zeuzem, S. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. MDPI. Retrieved from [Link]

  • van de Merbel, N. C. (2019). Post-extraction disulfide bond cleavage for MS/MS quantification of collision-induced dissociation-resistant cystine-cyclized peptides and its application to the ultra-sensitive UPLC-MS/MS bioanalysis of octreotide in plasma. PubMed. Retrieved from [Link]

  • Nowak, C., & Trovato, M. (2014). Two-step Crosslinking for Analysis of Protein-Chromatin Interactions. NIH. Retrieved from [Link]

  • Interchim (n.d.). Fluorescent MTS. Retrieved from [Link]

  • ResearchGate (2015). How can I cleavage the disulfide bond and create two SH groups? Retrieved from [Link]

  • Stewart, D. et al. (2018). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. PubMed Central. Retrieved from [Link]

  • Abberior Instruments (n.d.). Protein labeling protocol. Retrieved from [Link]

  • ResearchGate (2015). What are the protocols for protein labeling by using antibodies? Retrieved from [Link]

Sources

Troubleshooting & Optimization

Low labeling efficiency with N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Labeling Efficiency with MTS-SE

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE). This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you overcome challenges with low labeling efficiency in your experiments. We will explore the critical parameters of the labeling reaction, from reagent integrity to reaction conditions and protein-specific variables, to ensure you achieve reliable and reproducible results.

Troubleshooting Guide: Diagnosing and Resolving Low Labeling Efficiency

Low labeling efficiency is a common hurdle in bioconjugation. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Question: My protein is showing little to no labeling with MTS-SE. Where do I start troubleshooting?

Start by systematically evaluating the four key components of the reaction: the reagent, the protein, the buffer, and the reaction conditions. The following workflow can help you pinpoint the problem.

G A Start: Low/No Labeling B Step 1: Verify Reagent Integrity A->B C Is the reagent fresh and stored correctly? B->C D Step 2: Assess Buffer Composition C->D Yes M Action: Use a fresh aliquot of MTS-SE. C->M No E Does the buffer contain primary amines (e.g., Tris)? D->E F Step 3: Check Reaction pH E->F No N Action: Exchange into an amine-free buffer (e.g., PBS, HEPES). E->N Yes G Is the pH between 7.2 and 8.5? F->G H Step 4: Optimize Molar Ratio G->H Yes O Action: Adjust pH to the optimal range. G->O No I Have you tried a range of MTS-SE:Protein ratios? H->I J Step 5: Evaluate Protein Characteristics I->J Yes P Action: Perform a titration experiment (e.g., 5x, 10x, 20x molar excess). I->P No K Are there accessible primary amines on the protein? J->K L Success: Labeling Optimized K->L Yes Q Action: Consider protein modification or an alternative labeling strategy. K->Q No M->B N->D O->F P->H

Caption: Troubleshooting workflow for low MTS-SE labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for MTS-SE?

MTS-SE (this compound) is a heterobifunctional crosslinker. It has two reactive groups:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond. This reaction is most efficient at a pH between 7.2 and 8.5.

  • Methanethiosulfonate (MTS): This group reacts specifically with free sulfhydryls (-SH), such as the side chain of cysteine residues, to form a disulfide bond.

This dual reactivity allows for the conjugation of a molecule containing a primary amine to a molecule containing a sulfhydryl group.

G cluster_0 NHS Ester Reaction with Primary Amine cluster_1 MTS Reaction with Sulfhydryl Protein-NH2 Protein-NH₂ Labeled_Protein Protein-NH-CO-(CH₂)₁₁-S-S-CH₃ Protein-NH2->Labeled_Protein + MTS-SE MTS-SE MTS-SE NHS NHS byproduct Labeled_Protein->NHS releases Labeled_Protein_2 Protein-NH-CO-(CH₂)₁₁-S-S-CH₃ Conjugate Protein-Conjugate Labeled_Protein_2->Conjugate + Molecule-SH Molecule-SH Molecule-SH CH3SO2H Methanesulfinic acid byproduct Conjugate->CH3SO2H releases

Caption: Reaction mechanism of MTS-SE.

Q2: Why is the choice of buffer so critical for labeling with MTS-SE?

The NHS ester moiety of MTS-SE is susceptible to hydrolysis, which increases with pH. Furthermore, it will react with any primary amine present in the buffer. Therefore, it is crucial to use an amine-free buffer, such as Phosphate-Buffered Saline (PBS), HEPES, or MOPS, within a pH range of 7.2-8.5. Buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane), will compete with the target protein for the NHS ester, significantly reducing the labeling efficiency.

Buffer ComponentRecommendationRationale
Primary Amines (e.g., Tris) Avoid Competes with the target protein for the NHS ester, quenching the reaction.
pH Range 7.2 - 8.5 Balances amine reactivity (higher is better) with NHS ester hydrolysis (lower is better).
Recommended Buffers PBS, HEPES, MOPSThese are amine-free and buffer effectively in the optimal pH range.
Q3: How do I prepare and store MTS-SE to ensure its stability?

MTS-SE is moisture-sensitive due to the hydrolytically labile NHS ester.

  • Storage: Store the solid reagent desiccated at -20°C.

  • Preparation of Stock Solution: Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve the MTS-SE in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Stock Solution Storage: Prepare single-use aliquots of the stock solution and store them at -20°C to avoid multiple freeze-thaw cycles. Discard any unused reconstituted reagent.

Q4: What is the optimal molar ratio of MTS-SE to protein?

The optimal molar ratio of MTS-SE to protein depends on the number of accessible primary amines on your protein and the desired degree of labeling. A good starting point is a 10- to 20-fold molar excess of the reagent over the protein. However, this should be optimized for each specific protein.

Molar Excess (MTS-SE:Protein)Expected OutcomeWhen to Use
5x - 10xLow to moderate labelingFor proteins with many accessible lysines or when a low degree of labeling is desired.
10x - 20xModerate to high labelingA common starting point for most proteins.
20x - 50xHigh labelingFor proteins with few accessible lysines or when a high degree of labeling is required.

It is recommended to perform a titration study to determine the optimal ratio for your specific application.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with MTS-SE

This protocol provides a general guideline. The final concentrations and reaction times should be optimized for your specific protein.

A. Materials

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • MTS-SE

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for buffer exchange and removal of excess reagent

B. Procedure

  • Prepare Protein Solution: Ensure your protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer at pH 7.2-8.5.

  • Prepare MTS-SE Stock Solution: Immediately before use, dissolve MTS-SE in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Initiate Labeling Reaction: Add the desired molar excess of the MTS-SE stock solution to the protein solution while gently vortexing.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quench Reaction (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer (e.g., Tris) to a final concentration of 50-100 mM.

  • Remove Excess Reagent: Purify the labeled protein from the excess, unreacted MTS-SE and reaction byproducts using a desalting column or dialysis.

Protocol 2: Assessing Labeling Efficiency with a Sulfhydryl-Reactive Fluorophore

This protocol can be used to confirm that the MTS group on your labeled protein is reactive.

A. Materials

  • MTS-SE labeled protein

  • A sulfhydryl-reactive fluorescent dye (e.g., Maleimide-PEG-Biotin)

  • Amine-free buffer (e.g., PBS, pH 7.2)

B. Procedure

  • Prepare Labeled Protein: Take a sample of your MTS-SE labeled protein after the purification step in Protocol 1.

  • Prepare Dye Solution: Dissolve the sulfhydryl-reactive dye in an appropriate solvent as per the manufacturer's instructions.

  • Reaction: Add a 5- to 10-fold molar excess of the dye to the labeled protein.

  • Incubate: Incubate for 1-2 hours at room temperature, protected from light.

  • Analysis: Analyze the reaction mixture by SDS-PAGE and fluorescent imaging. A fluorescent band at the molecular weight of your protein confirms the presence of a reactive MTS group.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

  • Lipo-PEG-NHS, mPEG-NHS Ester. (n.d.). Nanocs. Retrieved from [Link]

Technical Support Center: Troubleshooting N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE) Conjugation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE) conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to overcome common challenges in your bioconjugation experiments.

Introduction to MTS-SE Chemistry

This compound (MTS-SE) is a heterobifunctional crosslinker containing two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a methanethiosulfonate (MTS) group, separated by an undecyl spacer.

  • NHS Ester: This group reacts primarily with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1]

  • Methanethiosulfonate (MTS): This group exhibits high specificity for sulfhydryl (thiol) groups, found in cysteine residues, forming a stable disulfide bond.[2][3] This reaction proceeds rapidly under mild conditions.

This dual reactivity allows for a two-step conjugation strategy, providing precise control over the linkage of biomolecules.

Frequently Asked Questions & Troubleshooting Guide

Here we address common issues encountered during MTS-SE conjugation reactions in a question-and-answer format.

Section 1: Issues with the NHS Ester Reaction (Amine Coupling)
Q1: I am seeing very low or no labeling of my protein with MTS-SE. What are the likely causes?

Possible Causes & Solutions:

  • Suboptimal pH: The reaction between the NHS ester and primary amines is highly pH-dependent. At a low pH (<7), the amine groups are protonated and non-nucleophilic, significantly slowing the reaction.[4][5] Conversely, at a high pH (>9.0), the rate of NHS ester hydrolysis increases dramatically, competing with the desired amine reaction.[4][6]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1] A common choice is 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3-8.5.[5]

  • Presence of Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your protein for reaction with the NHS ester, leading to low conjugation efficiency.[1]

    • Solution: Desalt or dialyze your protein into an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer before starting the conjugation.[1]

  • Hydrolysis of MTS-SE: NHS esters are susceptible to hydrolysis in aqueous solutions.[1][6] The MTS-SE reagent should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use and added to the aqueous protein solution.[3][5]

    • Solution: Prepare the MTS-SE stock solution fresh for each experiment. Avoid storing it in aqueous buffers.

  • Low Protein Concentration: In dilute protein solutions, the concentration of water molecules is significantly higher than that of primary amines, which favors hydrolysis of the NHS ester over the desired conjugation.[7]

    • Solution: If possible, concentrate your protein to at least 1-2 mg/mL to improve reaction kinetics.[8][9]

Q2: My protein precipitates after adding the MTS-SE reagent. Why is this happening?

Possible Causes & Solutions:

  • High Degree of Labeling: Excessive modification of lysine residues neutralizes their positive charges. This alteration in the protein's isoelectric point and overall charge distribution can reduce its solubility and lead to aggregation.[7]

    • Solution: Optimize the molar ratio of MTS-SE to your protein. Start with a lower molar excess (e.g., 5-10 fold) and gradually increase it. You can also shorten the reaction time.

  • Organic Solvent Concentration: Many NHS esters, including MTS-SE, are not readily soluble in water and are first dissolved in an organic solvent like DMSO or DMF.[7] Adding a large volume of this organic solvent to your aqueous protein solution can cause precipitation.

    • Solution: Keep the final concentration of the organic solvent in the reaction mixture below 10% of the total volume.[7]

  • Hydrophobicity of the Linker: The undecyl spacer of MTS-SE is hydrophobic. Attaching multiple linkers to the protein surface can increase its overall hydrophobicity, leading to aggregation.

    • Solution: Consider using a crosslinker with a more hydrophilic spacer, such as one containing polyethylene glycol (PEG), if your application allows.[7] For ADCs and other hydrophobic conjugates, specialized stabilizing buffers may be necessary for long-term storage.[10]

Section 2: Issues with the Methanethiosulfonate (MTS) Reaction (Thiol Coupling)
Q3: The second step of my conjugation, involving the MTS reaction with a thiol-containing molecule, is inefficient.

Possible Causes & Solutions:

  • Inaccessible Cysteine Residues: The target cysteine residue on your second molecule may be buried within the protein's three-dimensional structure or involved in an existing disulfide bond, making it inaccessible to the MTS group.

    • Solution: If the cysteine is in a disulfide bond, a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used to reduce the disulfide prior to conjugation. TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a free thiol that would react with the MTS reagent. Ensure complete removal of the reducing agent before adding your MTS-SE-labeled protein.

  • Hydrolysis of the MTS Group: While more stable than NHS esters in aqueous solution, MTS reagents can still hydrolyze over time, especially in the presence of nucleophiles.[3]

    • Solution: Perform the MTS reaction step promptly after the initial NHS ester conjugation and purification.

  • Suboptimal pH for Thiol Reactivity: The reaction of the MTS group is with the thiolate anion (S-). The pKa of the cysteine thiol group is around 8.5, meaning that at lower pH values, the concentration of the reactive thiolate is lower.

    • Solution: While the MTS reaction can proceed over a range of pH, performing the reaction at a pH between 6.5 and 7.5 is generally recommended for cysteine labeling.[2]

Section 3: General and Post-Conjugation Issues
Q4: My final conjugate is not pure, showing bands for both unconjugated protein and the conjugate on an SDS-PAGE gel.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion due to any of the reasons mentioned in the sections above (e.g., suboptimal pH, low reactant concentrations, short reaction time).

    • Solution: Re-optimize your reaction conditions. Consider increasing the molar excess of the MTS-SE or the thiol-containing molecule, and extending the reaction time.

  • Inefficient Purification: The purification method used may not be adequate to separate the conjugated product from the unreacted starting materials.

    • Solution: Several purification techniques can be employed, including size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and affinity chromatography.[11][12] SEC is often effective for separating molecules of different sizes, which is common in bioconjugation.[13]

Q5: How can I characterize my final conjugate to confirm successful labeling?

Characterization Techniques:

  • SDS-PAGE: A shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful conjugation. However, for smaller modifications, this shift may not be easily detectable. Running controls of the unconjugated protein is crucial.[13]

  • Mass Spectrometry (MS): This is a powerful technique to determine the precise mass of the conjugate, confirming the number of attached linkers (degree of labeling).[14][15]

  • UV-Vis Spectroscopy: If the molecule being conjugated has a distinct absorbance spectrum, this can be used to quantify the degree of labeling.

  • HPLC-Based Methods: Techniques like size-exclusion chromatography (SEC-HPLC), reverse-phase HPLC (RP-HPLC), and ion-exchange HPLC (IEX-HPLC) can be used to separate and quantify the conjugate from the starting materials.[16]

Experimental Protocols & Data

Protocol 1: Two-Step Conjugation of a Protein to a Thiol-Containing Peptide

This protocol outlines the general steps for conjugating a protein (containing primary amines) to a peptide (containing a free cysteine) using MTS-SE.

Step 1: Protein Preparation

  • Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

  • Ensure the protein concentration is at least 1 mg/mL.

Step 2: MTS-SE Labeling of the Protein (Amine Reaction)

  • Immediately before use, dissolve the MTS-SE in anhydrous DMSO to a concentration of 10 mM.

  • Add a 10-fold molar excess of the MTS-SE solution to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature.

Step 3: Purification of the MTS-SE Labeled Protein

  • Remove the excess, unreacted MTS-SE using a desalting column or dialysis against the reaction buffer from Step 1.

Step 4: Conjugation to the Thiol-Containing Peptide (MTS Reaction)

  • Dissolve the cysteine-containing peptide in the reaction buffer.

  • Add the purified MTS-SE labeled protein to the peptide solution at a 1:1.2 molar ratio (protein:peptide).

  • Incubate for 2 hours at room temperature.

Step 5: Final Purification

  • Purify the final conjugate using an appropriate chromatography method (e.g., SEC-HPLC) to remove unreacted peptide and any remaining unreacted protein.

Data Presentation

Table 1: Effect of pH on NHS-Ester Half-Life

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1][6]
8.04~1 hour[4]
8.6410 minutes[1][6]
9.0Room TemperatureMinutes[4]

This table illustrates the critical importance of pH control to minimize hydrolysis of the NHS ester and maximize conjugation efficiency.

Visualizations
Diagram 1: MTS-SE Conjugation Workflow

MTS-SE Conjugation Workflow cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Purification cluster_2 Step 3: Thiol Reaction cluster_3 Step 4: Final Purification Protein Protein (with primary amines) Reaction1 Reaction at pH 7.2-8.5 Protein->Reaction1 MTS_SE MTS-SE Reagent MTS_SE->Reaction1 Labeled_Protein MTS-Labeled Protein Reaction1->Labeled_Protein Purification1 Desalting/ Dialysis Labeled_Protein->Purification1 Purified_Protein Purified MTS-Labeled Protein Purification1->Purified_Protein Reaction2 Reaction at pH 6.5-7.5 Purified_Protein->Reaction2 Thiol_Molecule Thiol-Molecule (e.g., Cys-Peptide) Thiol_Molecule->Reaction2 Final_Conjugate Final Conjugate Reaction2->Final_Conjugate Purification2 Chromatography (e.g., SEC) Final_Conjugate->Purification2 Pure_Conjugate Pure Conjugate Purification2->Pure_Conjugate

Caption: A step-by-step workflow for a two-step MTS-SE conjugation reaction.

Diagram 2: Troubleshooting Logic for Low Conjugation Yield

Troubleshooting Low Yield cluster_NHS NHS Ester Reaction Issues cluster_MTS MTS Reaction Issues cluster_Purification Purification Issues Start Low Conjugation Yield Check_NHS Check NHS Ester Reaction Conditions Start->Check_NHS Check_MTS Check MTS Reaction Conditions Start->Check_MTS Check_Purification Review Purification Strategy Start->Check_Purification pH_NHS Is pH 7.2-8.5? Check_NHS->pH_NHS Cys_Accessibility Is Cysteine accessible? Check_MTS->Cys_Accessibility Method_Purification Is purification method appropriate? Check_Purification->Method_Purification Buffer_NHS Is buffer amine-free? pH_NHS->Buffer_NHS Yes Reagent_NHS Is MTS-SE fresh? Buffer_NHS->Reagent_NHS Yes Concentration_Protein Is protein concentration >1 mg/mL? Reagent_NHS->Concentration_Protein Yes pH_MTS Is pH 6.5-7.5? Cys_Accessibility->pH_MTS Yes Loss_Purification Is there sample loss during purification? Method_Purification->Loss_Purification Yes

Caption: A decision tree for troubleshooting low yield in MTS-SE conjugations.

References

  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications. [Link]

  • Troubleshooting Guides. Creative Biolabs. [Link]

  • Bioconjugate Analysis & Purification. CellMosaic. [Link]

  • Bioconjugation Optimization & Troubleshooting. AbOliGo. [Link]

  • MTS reagents. Uptima. [Link]

  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications. [Link]

  • Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? ResearchGate. [Link]

  • Troubleshooting bioconjugates migration in a SDS-PAGE gel? Biology Stack Exchange. [Link]

  • Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%... ResearchGate. [Link]

  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed. [Link]

  • Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]

  • NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University. [Link]

  • Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. [Link]

  • Protein Expression, Purification and Conjugation. AMRI. [Link]

  • Protein labeling protocol. Abberior Instruments. [Link]

  • Mass Spectrometric Conjugate Characterization. FUJIFILM Diosynth Biotechnologies. [Link]

  • Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). PMC - NIH. [Link]

  • Determining the Stoichiometry of a Protein–Polymer Conjugate Using Multisignal Sedimentation Velocity Analytical Ultracentrifugation. CovalX. [Link]

  • Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP. PMC - PubMed Central. [Link]

  • Rates of MTS reactivity indicate that the M2 loop forms a gate a... ResearchGate. [Link]

  • Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. PMC. [Link]

  • ADC Stabilizing Buffer. CellMosaic. [Link]

  • MTS-BzP crosslinker. Thiol reactive MTS group is shown on left, photoreactive benzophenone is in center and clickable alkyne is on right. ResearchGate. [Link]

  • Verification of sortase for protein conjugation by single-molecule force spectroscopy and molecular dynamics simulations. Chemical Communications (RSC Publishing). [Link]

  • Preparation of MTs and control of their swarming. a Conjugation of... ResearchGate. [Link]

Sources

Technical Support Center: Optimizing N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE) Crosslinking Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your crosslinking experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with MTS-SE. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Problem 1: Low or No Crosslinking Yield

You've performed your crosslinking reaction, but analysis (e.g., by SDS-PAGE) shows a low amount of the desired crosslinked product and a high amount of unreacted starting materials.

Potential Causes and Solutions:

  • Cause A: Inactive MTS-SE Reagent due to Hydrolysis. The N-hydroxysuccinimide (NHS) ester end of the MTS-SE molecule is highly susceptible to hydrolysis in aqueous solutions. This hydrolysis reaction competes with the desired reaction with primary amines on your target molecule.[1] The rate of hydrolysis increases significantly with pH.[1][2]

    • Solution:

      • Always use fresh, high-quality MTS-SE. Prepare your MTS-SE stock solution in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][2] Avoid using DMF that has a fishy odor, as this indicates the presence of dimethylamine, which can react with the NHS ester.[2]

      • Minimize exposure to aqueous environments. Add the MTS-SE stock solution to your reaction buffer containing the target molecule as the final step.

      • Control the pH. The optimal pH for NHS ester reactions is between 7.2 and 8.5.[1] While a slightly alkaline pH promotes the reaction with amines, a pH above 8.5 can dramatically accelerate hydrolysis.[1][2][3] A common starting point is a phosphate, bicarbonate, or borate buffer at pH 8.3-8.5.[1][2][3]

  • Cause B: Incompatible Buffer Components. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced crosslinking efficiency.[1]

    • Solution:

      • Use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers.[1]

      • Quench the reaction with an amine-containing buffer. If you need to stop the reaction, you can add a buffer containing Tris or glycine.[1]

  • Cause C: Suboptimal Reaction Stoichiometry. The molar ratio of MTS-SE to your target molecule is a critical parameter. Too little crosslinker will result in a low yield, while too much can lead to unwanted modifications and protein precipitation.

    • Solution:

      • Perform a titration experiment. Start with a molar excess of MTS-SE (e.g., 10- to 50-fold) and test a range of concentrations to find the optimal ratio for your specific application.

      • Consider the number of available reactive sites. The ideal molar ratio will depend on the number of primary amines (lysine residues and the N-terminus) and cysteine residues on your target molecules.

Problem 2: Protein Precipitation During or After the Reaction

Your protein solution becomes cloudy or forms a visible precipitate upon addition of the MTS-SE crosslinker or during the incubation period.

Potential Causes and Solutions:

  • Cause A: High Concentration of Organic Solvent. MTS-SE is often dissolved in DMSO or DMF before being added to the aqueous reaction mixture.[1][2] A high final concentration of the organic solvent can denature and precipitate your protein.

    • Solution:

      • Limit the volume of organic solvent. Aim for a final organic solvent concentration of 10% or less in your reaction mixture.[4]

      • Add the MTS-SE stock solution slowly while vortexing. This will help to ensure rapid and even distribution of the crosslinker and prevent localized high concentrations of the organic solvent.

  • Cause B: Excessive Crosslinking. Too much crosslinking can lead to the formation of large, insoluble protein aggregates.[4]

    • Solution:

      • Reduce the molar excess of MTS-SE. As mentioned previously, perform a titration to find the optimal concentration.

      • Decrease the reaction time. Shorter incubation times can help to limit the extent of crosslinking.

  • Cause C: Alteration of Protein Charge. The reaction of the NHS ester with primary amines neutralizes the positive charge of lysine residues. This change in the protein's overall charge can reduce its solubility and lead to precipitation.[4]

    • Solution:

      • Optimize the reaction pH. A pH closer to the protein's isoelectric point (pI) may increase the risk of precipitation. Adjusting the pH of the reaction buffer may help to maintain solubility.

Problem 3: Non-Specific Crosslinking or Unwanted Side Reactions

You observe unexpected crosslinked products or modifications to your protein that are not consistent with the expected amine- and thiol-reactive chemistry.

Potential Causes and Solutions:

  • Cause A: Reaction with Other Nucleophiles. While the NHS ester is highly reactive towards primary amines, it can also react with other nucleophilic groups, such as the hydroxyl groups of serine, threonine, and tyrosine, especially at higher pH values.[5]

    • Solution:

      • Carefully control the reaction pH. Keeping the pH within the optimal range of 7.2-8.5 will favor the reaction with primary amines.[1]

      • Consider the accessibility of reactive residues. The local environment of amino acid side chains can influence their reactivity.

  • Cause B: Hydrolysis of the Methanethiosulfonate Group. The methanethiosulfonate (MTS) group, while generally stable, can undergo hydrolysis over time, especially under harsh conditions.

    • Solution:

      • Use freshly prepared MTS-SE. As with the NHS ester, the stability of the MTS group is highest when the reagent is fresh.

      • Avoid extreme pH and temperature. Perform the reaction under the recommended conditions to minimize the risk of MTS group hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an MTS-SE crosslinking reaction?

The optimal pH is a balance between the reactivity of the two ends of the crosslinker. The NHS ester reacts with primary amines most efficiently at a pH of 7.2-8.5.[1] The methanethiosulfonate group reacts with thiols over a broad pH range but is also effective at neutral to slightly alkaline pH.[6] Therefore, a reaction buffer with a pH between 7.5 and 8.5 is a good starting point for most applications.

Q2: How should I prepare and store my MTS-SE stock solution?

MTS-SE is not stable in aqueous solutions due to the hydrolysis of the NHS ester.[1] It should be dissolved in a dry, aprotic organic solvent such as DMSO or DMF immediately before use.[1][2] For short-term storage, a solution in high-quality, amine-free DMF can be stored at -20°C for 1-2 months.[2] However, for best results, it is always recommended to use a freshly prepared solution.

Q3: Can I use Tris buffer for my MTS-SE crosslinking reaction?

No, you should not use Tris buffer or any other buffer that contains primary amines.[1] These buffers will compete with your target molecule for reaction with the NHS ester, which will significantly reduce your crosslinking yield.[1]

Q4: How can I quantify the extent of my crosslinking reaction?

There are several methods to quantify crosslinking efficiency:

  • SDS-PAGE and Densitometry: This is a common method to visualize the formation of crosslinked products and estimate their relative abundance by measuring the intensity of the corresponding bands.

  • Mass Spectrometry: This technique can provide detailed information about the crosslinked species, including the identification of the specific amino acid residues involved in the crosslink.[7][8]

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate crosslinked complexes from unreacted monomers and determine their relative proportions.

Q5: What is the mechanism of the reaction between the methanethiosulfonate group and a cysteine residue?

The methanethiosulfonate group reacts with a thiol (the sulfhydryl group of a cysteine residue) through a thiol-disulfide exchange reaction.[6] This reaction forms a stable disulfide bond between the crosslinker and the cysteine residue.[9]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Protein-Protein Crosslinking with MTS-SE
  • Prepare your protein solution: Dissolve your proteins in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[2]

  • Prepare the MTS-SE stock solution: Immediately before use, dissolve the MTS-SE in dry DMSO or DMF to a concentration that is 10-20 times higher than the final desired reaction concentration.

  • Initiate the crosslinking reaction: Add the MTS-SE stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[4]

  • Incubate the reaction: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[1]

  • Quench the reaction (optional): To stop the reaction, add an amine-containing buffer such as Tris to a final concentration of 20-50 mM.

  • Analyze the results: Analyze the reaction products using your desired method, such as SDS-PAGE, mass spectrometry, or SEC.

Table 1: Recommended Reaction Parameters for MTS-SE Crosslinking
ParameterRecommended RangeNotes
pH 7.2 - 8.5Higher pH increases the rate of both the desired reaction and hydrolysis.[1][2]
Temperature 4°C to Room TemperatureLower temperatures can help to minimize hydrolysis and non-specific reactions.[1]
Reaction Time 30 minutes - 4 hoursOptimize based on your specific system and desired degree of crosslinking.[1]
Molar Excess of MTS-SE 10- to 50-foldThis should be optimized for each specific application.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve crosslinking efficiency.[2]

Section 4: Visualizations

Diagram 1: MTS-SE Crosslinking Reaction Mechanism

MTS_SE_Reaction cluster_nhs NHS Ester Reaction cluster_mts MTS Reaction MTS_SE MTS-SE Amide_Bond Stable Amide Bond MTS_SE->Amide_Bond pH 7.2-8.5 Amide_Bond_Intermediate MTS-Activated Protein 1 Protein_NH2 Protein 1 (Primary Amine) Protein_NH2->Amide_Bond NHS NHS (byproduct) Amide_Bond->NHS Disulfide_Bond Stable Disulfide Bond (Crosslinked Product) Amide_Bond_Intermediate->Disulfide_Bond Protein_SH Protein 2 (Cysteine Thiol) Protein_SH->Disulfide_Bond MTS_byproduct Methanesulfinic acid (byproduct) Disulfide_Bond->MTS_byproduct

Caption: Reaction mechanism of MTS-SE crosslinker.

Diagram 2: Troubleshooting Workflow for Low Crosslinking Yield

Troubleshooting_Workflow Start Low Crosslinking Yield Check_Reagent Is MTS-SE fresh? Start->Check_Reagent Check_Buffer Is the buffer amine-free? Check_Reagent->Check_Buffer Yes Solution_Reagent Use fresh MTS-SE dissolved in dry solvent. Check_Reagent->Solution_Reagent No Check_pH Is the pH between 7.2-8.5? Check_Buffer->Check_pH Yes Solution_Buffer Use PBS, HEPES, or Borate buffer. Check_Buffer->Solution_Buffer No Check_Stoichiometry Is the molar ratio optimized? Check_pH->Check_Stoichiometry Yes Solution_pH Adjust pH to 7.5-8.5. Check_pH->Solution_pH No Solution_Stoichiometry Perform a titration experiment. Check_Stoichiometry->Solution_Stoichiometry No

Caption: Troubleshooting low MTS-SE crosslinking yield.

References

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry. PubMed Central (PMC) - NIH. [Link]

  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PubMed Central (PMC) - NIH. [Link]

  • Quantification of Protein−Protein Interactions with Chemical Cross-Linking and Mass Spectrometry. Journal of Proteome Research - ACS Publications. [Link]

  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au - ACS Publications. [Link]

  • Quantitative interactome analysis with chemical crosslinking and mass spectrometry. NIH. [Link]

  • (PDF) Quantitative Cross-Linking of Proteins and Protein Complexes. [Link]

  • Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. PubMed Central. [Link]

  • Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters. ResearchGate. [Link]

  • MTS reagents. [Link]

  • (A) Labeling reaction scheme for cysteine and tyrosine residues. N 1−3 are spin labels for grafting on cysteine residues: N 1 is the methanethiosulfonate spin label (MTSL), N 2 the maleimido proxyl (P) and N 3 the phosphorylated maleimido proxyl (PP). N 4 is the an isoindoline-based nitroxide (Nox) dedicated to tyrosine labeling. R 1−4 are the corresponding spin label side-chains. (B) EPR spectral shape modifications as a function of. ResearchGate. [Link]

Sources

Preventing non-specific binding of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing non-specific binding in your experiments. By understanding the underlying mechanisms and implementing the robust protocols outlined here, you can achieve higher specificity, reproducibility, and confidence in your results.

Section 1: Understanding the Dual Reactivity of MTS-SE and the Origins of Non-Specific Binding

This compound (MTS-SE) is a heterobifunctional crosslinker with two distinct reactive groups, enabling a two-step conjugation strategy. Non-specific binding can arise from unintended reactions of either of these functional ends.

  • The NHS Ester Group: The N-hydroxysuccinimide (NHS) ester is designed to react with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of a protein, to form stable amide bonds.[1] However, this group is also susceptible to hydrolysis, a competing reaction with water that reduces conjugation efficiency.[1][2] The rate of hydrolysis significantly increases with pH.[1][2]

  • The Methanethiosulfonate (MTS) Group: The MTS group specifically targets sulfhydryl (thiol, -SH) groups, typically from cysteine residues, to form a disulfide bond.[3][4] This reaction is generally rapid and specific under mild conditions.[4] However, under certain conditions, MTS reagents can potentially induce the formation of additional, unintended disulfide bonds within or between proteins.[5][6]

Non-specific binding in the context of MTS-SE experiments can therefore be categorized into two primary issues:

  • Unintended Amine Reactions: The NHS ester reacting with non-target primary amines.

  • Unintended Thiol Reactions & Adsorption: The MTS group reacting with non-target thiols, or the entire molecule adsorbing to surfaces through hydrophobic or electrostatic interactions.[7][8]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during experiments with MTS-SE.

Issue 1: High background signal or non-specific binding to surfaces.

  • Question: I'm observing a high background signal in my assay, suggesting my MTS-SE-modified molecule is binding non-specifically to the surface (e.g., a microplate well or sensor chip). What's causing this and how can I fix it?

  • Answer: This is a classic case of non-specific adsorption, which can be driven by several factors. The undecyl (C11) alkyl chain in MTS-SE is hydrophobic and can interact with hydrophobic surfaces. Additionally, electrostatic interactions can occur between charged molecules and the surface.[7][8]

    Troubleshooting Steps:

    • Pre-block the Surface: Before introducing your MTS-SE conjugate, incubate the surface with a blocking agent. Bovine Serum Albumin (BSA) is a common and effective choice for blocking hydrophobic and charged sites.[7][8] Other options include casein or commercially available synthetic blocking buffers.

    • Optimize Your Buffer:

      • Add a Surfactant: Including a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.05%) in your buffers can disrupt hydrophobic interactions.[7]

      • Increase Salt Concentration: If electrostatic interactions are suspected, increasing the salt concentration (e.g., using 150-500 mM NaCl) can help shield charges and reduce non-specific binding.[7]

    • Perform a Control Experiment: Run your analyte over a bare sensor surface without any immobilized ligand to quantify the level of non-specific binding.[7] This will help you assess the effectiveness of your blocking and buffer optimization strategies.[9]

Issue 2: Low yield of the desired conjugate and presence of unexpected high molecular weight species.

  • Question: My final product shows a low yield of the intended conjugate, and I'm seeing high molecular weight bands on my SDS-PAGE, suggesting aggregation or polymerization. What is happening?

  • Answer: This issue likely stems from problems with the NHS ester reaction chemistry. The NHS ester is highly reactive and can lead to unintended crosslinking if not properly controlled. The presence of interfering substances in your buffers is a common culprit.[10][11]

    Troubleshooting Steps:

    • Buffer Exchange is Critical: Ensure your protein or molecule to be labeled is in an amine-free buffer before adding MTS-SE. Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with your target molecule for reaction with the NHS ester, drastically reducing your yield.[1][10][11] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH of 7.2-8.5.[1]

    • Control the pH: The reaction of NHS esters with primary amines is pH-dependent.[12][13] At a pH below 7, the reaction is very slow as amines are protonated.[13][14] The optimal pH range is typically 8.3-8.5 to maximize the reaction with amines while managing the rate of hydrolysis.[12][14] Be aware that the half-life of an NHS ester can drop to just 10 minutes at pH 8.6 (4°C).[1][2]

    • Quench the Reaction: After the desired reaction time, it is essential to quench any unreacted NHS esters.[15] This prevents further, unwanted reactions during purification or subsequent steps.[16] Add a quenching buffer containing a high concentration of a primary amine, such as 1M Tris-HCl or glycine, to a final concentration of 20-50 mM and incubate for at least 15 minutes.[15]

Issue 3: Inconsistent results and loss of MTS-SE reactivity over time.

  • Question: I'm getting variable results between experiments, and I suspect my MTS-SE reagent is losing its reactivity. How should I handle and store it?

  • Answer: MTS-SE, particularly the NHS ester moiety, is sensitive to moisture.[11][17] Improper storage and handling are common causes of reagent degradation, leading to inconsistent results.

    Troubleshooting Steps:

    • Proper Storage: Store MTS-SE at -20°C in a desiccated environment.[11]

    • Handling Precautions: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent.[11]

    • Use Fresh Solutions: Prepare stock solutions of MTS-SE immediately before use.[15] The NHS ester is prone to hydrolysis in aqueous solutions.[15][18] If you must use an organic solvent to dissolve MTS-SE first, use high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[12] Be aware that DMF can degrade to dimethylamine, which will react with the NHS ester.[12]

Section 3: Step-by-Step Protocols for Minimizing Non-Specific Binding

Protocol 1: Two-Step Conjugation with MTS-SE

This protocol outlines the general workflow for using MTS-SE, incorporating best practices to prevent non-specific binding.

Step 1: Preparation of Molecule 'A' (for NHS Ester Reaction)

  • Ensure your protein or molecule ('A') is in an amine-free buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.2-8.0). If necessary, perform a buffer exchange using dialysis or a desalting column.[10]

  • Adjust the concentration of molecule 'A' to 1-10 mg/mL.[12]

Step 2: Reaction with MTS-SE

  • Immediately before use, dissolve MTS-SE in anhydrous DMSO or DMF to create a concentrated stock solution.[12]

  • Add the MTS-SE stock solution to the solution of molecule 'A'. The molar ratio of MTS-SE to your molecule will need to be optimized, but a starting point is a 10- to 20-fold molar excess.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.[1]

Step 3: Quenching and Purification

  • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[15]

  • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[15]

  • Remove excess, quenched MTS-SE and byproducts using a desalting column or dialysis.[19][20] This step is crucial to prevent the MTS end of the unreacted linker from causing non-specific reactions in the next step.

Step 4: Reaction with Molecule 'B' (Containing a Thiol Group)

  • Combine the purified MTS-SE-labeled molecule 'A' with your thiol-containing molecule 'B' in a suitable buffer (pH 6.5-7.5).

  • Incubate for 1-2 hours at room temperature.

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted components.[19]

Protocol 2: Surface Passivation to Prevent Non-Specific Adsorption

This protocol is for experiments where an MTS-SE conjugate will be exposed to a surface (e.g., ELISA, SPR, microscopy).

  • Initial Wash: Wash the surface (e.g., microplate wells) three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1-3% BSA in PBS) to the surface, ensuring complete coverage.

  • Incubation: Incubate for at least 1 hour at room temperature or overnight at 4°C.

  • Final Wash: Wash the surface three to five times with the wash buffer to remove excess blocking agent before adding your MTS-SE conjugate.

Section 4: Data Summaries and Visualizations

Table 1: Influence of pH on NHS Ester Stability

This table highlights the critical relationship between pH and the hydrolytic stability of the NHS ester. As pH increases, the half-life of the reactive ester decreases dramatically.[14]

pHTemperature (°C)Half-life of NHS EsterSource(s)
7.004-5 hours[1][2]
8.04~1 hour[14]
8.6410 minutes[1][2]
9.0Room TempMinutes[14]
Table 2: Recommended Buffers and Additives
StepBuffer ComponentRecommended Buffer/AdditivePurposeIncompatible Substances
NHS Ester Reaction Reaction BufferPhosphate, HEPES, Borate (pH 7.2-8.5)Provides optimal environment for amine reactionTris, Glycine, other primary amines[1][10]
NHS Ester Reaction Quenching AgentTris, Glycine, Lysine (20-100 mM)Deactivates unreacted NHS esters[15]N/A
Preventing Adsorption Blocking AgentBSA, Casein (1-3%)Blocks non-specific binding sites on surfaces[7][8]N/A
Preventing Adsorption SurfactantTween-20 (0.05%)Reduces hydrophobic interactions[7]N/A
Preventing Adsorption SaltNaCl (150-500 mM)Reduces electrostatic interactions[7]N/A
Diagrams

MTS_SE_Reaction_Mechanism cluster_step1 Step 1: Amine Reaction (pH 7.2-8.5) cluster_step2 Step 2: Thiol Reaction (pH 6.5-7.5) MTS_SE MTS-SE (MTS-Linker-NHS) Intermediate MTS-Linker-Protein A (Stable Amide Bond) MTS_SE->Intermediate reacts with ProteinA Protein A with Primary Amine (-NH2) ProteinA->Intermediate NHS_byproduct N-hydroxysuccinimide (Leaving Group) Intermediate->NHS_byproduct releases Intermediate_c MTS-Linker-Protein A Final_Conjugate Protein A-Linker-S-S-Protein B (Disulfide Bond) Intermediate_c->Final_Conjugate reacts with ProteinB Protein B with Thiol (-SH) ProteinB->Final_Conjugate MTS_leaving_group Methanethiosulfonate (Leaving Group) Final_Conjugate->MTS_leaving_group releases

Caption: Two-step reaction mechanism of MTS-SE.

Non_Specific_Binding_Pathway cluster_causes Causes MTS_SE_Conjugate MTS-SE Conjugate Hydrophobic Hydrophobic Interactions (Alkyl Chain) MTS_SE_Conjugate->Hydrophobic Electrostatic Electrostatic Interactions (Charged Residues) MTS_SE_Conjugate->Electrostatic Surface Experimental Surface (e.g., Microplate, Sensor Chip) NSB Non-Specific Binding (High Background Signal) Surface->NSB Hydrophobic->NSB Electrostatic->NSB

Caption: Causes of non-specific surface adsorption.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Buffer Is buffer amine-free (e.g., no Tris)? Start->Check_Buffer Check_pH Is pH optimal (8.3-8.5) for NHS reaction? Check_Buffer->Check_pH Yes Buffer_Exchange Action: Perform buffer exchange. Check_Buffer->Buffer_Exchange No Check_Quench Was unreacted NHS ester quenched? Check_pH->Check_Quench Yes Adjust_pH Action: Adjust pH. Check_pH->Adjust_pH No Check_Blocking Was the surface pre-blocked (e.g., with BSA)? Check_Quench->Check_Blocking Yes Add_Quench Action: Add quenching step. Check_Quench->Add_Quench No Check_Additives Are buffer additives (Tween-20, NaCl) used? Check_Blocking->Check_Additives Yes Block_Surface Action: Implement surface blocking. Check_Blocking->Block_Surface No Add_Additives Action: Add surfactant/salt to buffer. Check_Additives->Add_Additives No Success Problem Resolved Check_Additives->Success Yes Buffer_Exchange->Check_pH Adjust_pH->Check_Quench Add_Quench->Check_Blocking Block_Surface->Check_Additives Add_Additives->Success

Caption: Troubleshooting workflow for high non-specific binding.

References

  • Troubleshooting Guides. Creative Biolabs. [Link]

  • Bioconjugation Optimization & Troubleshooting. AbOliGo. [Link]

  • Introduction to Bioconjugation. Chemistry LibreTexts. [Link]

  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed. [Link]

  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications. [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]

  • Controlling Nonspecific Protein Adsorption in a Plug-Based Microfluidic System by Controlling Interfacial Chemistry Using Fluorous-Phase Surfactants. NIH. [Link]

  • Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. MDPI. [Link]

  • Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? PubMed. [Link]

  • Describe the importance of quenching unreacted NHS ester after the conjugation reaction, and what are some common quenching agents? True Geometry's Blog. [Link]

  • Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]

  • Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? Request PDF. ResearchGate. [Link]

  • Non-Specific Adsorption Reduction Methods in Biosensing. MDPI. [Link]

  • Bioconjugation Techniques. McGill University. [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • Non Specific Binding. YouTube. [Link]

Sources

Technical Support Center: N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bifunctional crosslinker, N-Succinimidyloxycarbonylundecyl Methanethiosulfonate. This document provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments, with a focus on the critical step of removing unreacted reagents.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove unreacted this compound after my conjugation reaction?

A: Removing unreacted linker is a critical purification step for several reasons. First, the unreacted N-hydroxysuccinimide (NHS) ester is still active and can react with primary amines on other molecules in your downstream application, leading to non-specific binding, high background signals, and potentially false-positive results.[1][2][3] Second, the methanethiosulfonate (MTS) group can react with free sulfhydryls, causing unintended modifications. Finally, the unreacted linker and its hydrolysis byproducts can interfere with analytical techniques used to characterize your final conjugate.[4][5]

Q2: What is the first step I should take after the incubation period with the linker?

A: Before purification, you must quench the reaction to deactivate any remaining reactive NHS esters.[1][6] This is achieved by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine. This quenching step is crucial to prevent any further reaction of the NHS ester during subsequent purification and handling.[7][8]

Q3: What are the most common methods for removing the unreacted linker from my protein conjugate?

A: The most effective and widely used methods leverage the size difference between your (typically large) biomolecule conjugate and the small molecule linker. The two primary techniques are:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration or desalting, this method rapidly separates molecules based on size.[9] The larger protein conjugate elutes first, while the smaller, unreacted linker molecules are trapped in the porous beads of the chromatography resin and elute later.[5][10]

  • Dialysis: This technique involves placing your sample in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO).[11][12][13] The bag is submerged in a large volume of buffer, and the small unreacted linker molecules diffuse out into the buffer, while your larger conjugate is retained inside.[14][15]

Q4: My protein conjugate seems to be aggregating after labeling. What could be the cause?

A: The "undecyl" (11-carbon) chain in this compound gives the molecule a significant hydrophobic character. When multiple linkers are conjugated to your protein, it can increase the overall hydrophobicity of the protein, potentially leading to aggregation or precipitation, especially at high concentrations. If you observe this, consider optimizing your buffer conditions by including non-ionic detergents or adjusting the pH. Also, ensure that the organic solvent (like DMSO or DMF) used to dissolve the linker is kept to a minimum in the final reaction volume (typically <10%).[5][7]

Experimental Workflow & Purification Decision Guide

The overall process from labeling to purification is summarized in the workflow below. Choosing the correct purification method is critical and depends on factors like sample volume, urgency, and the required final purity.

G cluster_reaction Step 1: Conjugation cluster_quench Step 2: Quenching cluster_purification Step 3: Purification cluster_final Step 4: Final Product Protein Protein Solution (Amine-free buffer, pH 7.2-8.5) Reaction Incubate (RT, 30-60 min or 4°C, 2-12 hr) Protein->Reaction Linker Dissolve Linker in DMSO/DMF Linker->Reaction Quench Add Quenching Buffer (e.g., 50 mM Tris, pH 8.0) Reaction->Quench Stop Reaction Decision Choose Purification Method Quench->Decision SEC Size Exclusion Chromatography (SEC) Decision->SEC Fast Small Volume (<2.5 mL) Ready-to-use columns Dialysis Dialysis Decision->Dialysis Slower Large Volume (>1 mL) High Purity Final Purified Conjugate SEC->Final Dialysis->Final

Caption: General experimental workflow from conjugation to purification.

Troubleshooting Guide

This section addresses specific problems you may encounter when trying to remove the unreacted linker.

Problem: My downstream assay (e.g., Western Blot, ELISA) shows high background and non-specific signals.
  • Probable Cause: This is the most common symptom of incomplete removal of the unreacted linker. The active NHS ester can react with other primary amines in your assay (e.g., blocking proteins, antibodies), causing them to be inadvertently detected.[2][3][16]

  • Solution:

    • Verify Quenching: Ensure your quenching step was performed correctly. The final concentration of the quenching agent (e.g., Tris or glycine) should be between 20-100 mM, and it should be incubated for at least 15 minutes at room temperature.[1][7][8]

    • Optimize Purification: Re-evaluate your purification method.

      • For SEC/Desalting Columns: Make sure you are using a column with the correct size exclusion limit for your protein (e.g., for a >30 kDa protein, use a resin that excludes molecules >5 kDa).[17] Ensure the column is not overloaded, as this can compromise separation.[18]

      • For Dialysis: Use a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO), typically 10 kDa for an average-sized antibody or protein.[13] Perform at least three buffer changes with a buffer volume at least 200-500 times your sample volume to ensure efficient removal of the small molecules.[12] Allow sufficient time for diffusion (e.g., 2 hours per change, with the final change overnight at 4°C).[12]

Problem: I am losing a significant amount of my protein conjugate during the purification step.
  • Probable Cause: Protein loss can occur due to non-specific binding to the purification materials or aggregation/precipitation of the conjugate. As mentioned, the hydrophobicity of the undecyl chain can make the conjugate "stickier."

  • Solution:

    • Passivate Surfaces: For HPLC-based SEC, repeated injections can lead to protein accumulation and fouling of the system.[19] Using a biocompatible or bio-inert system can help. For lab-scale columns and dialysis membranes, ensure they are thoroughly rinsed and equilibrated with buffer before use.

    • Modify Buffers: Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your purification buffer to reduce non-specific binding and aggregation.[2][20]

    • Check Dialysis Tubing: Before loading your sample, always inspect the dialysis tubing for leaks by filling it with water and gently squeezing.[11] Ensure you leave some headspace in the tubing, as a high-salt sample can draw water in via osmosis and burst the membrane.[11]

Detailed Protocols

Protocol 1: Quenching the NHS-Ester Reaction

This protocol is designed to deactivate all unreacted this compound after the desired conjugation has occurred.

Materials:

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.

  • Completed conjugation reaction mixture.

Procedure:

  • Following the conjugation incubation period, add the Quenching Buffer to your reaction mixture.

  • The goal is a final quencher concentration of 20-50 mM. For example, add 20 µL of 1 M Tris-HCl to every 1 mL of your reaction mixture to achieve a final concentration of ~20 mM.[8]

  • Mix gently by pipetting or brief vortexing.

  • Incubate the mixture for an additional 15 to 30 minutes at room temperature.[1][5]

  • Your reaction is now quenched and ready for purification.

Protocol 2: Purification via Size Exclusion Chromatography (Spin Column)

This method is ideal for rapid desalting and buffer exchange for small sample volumes (typically < 2.5 mL).

Materials:

  • Commercially available desalting spin column (e.g., with a 7K MWCO).

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4).

  • Variable-speed centrifuge with a rotor that accommodates the spin column and collection tubes.

Procedure:

  • Prepare the spin column by removing the storage buffer. Place the column in a collection tube.

  • Centrifuge the column for 2 minutes at 1,500 x g to remove the storage solution.

  • Place the column in a new collection tube. Add 1-2 mL of your desired elution buffer to the top of the resin bed to equilibrate the column.

  • Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through. Repeat this equilibration step 2-3 times.

  • Transfer the column to a new, clean collection tube for sample collection.

  • Slowly apply your quenched reaction sample to the center of the compact resin bed.

  • Centrifuge for 2 minutes at 1,500 x g to collect the purified sample.[21] The eluate will contain your purified protein conjugate, while the unreacted linker, NHS byproduct, and quenching reagent will be retained in the column resin.

Caption: Principle of separation by Size Exclusion Chromatography.

References
  • Benchchem. (n.d.). Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions.
  • Abcam. (n.d.). Size exclusion chromatography: Fundamentals and applications.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Cytiva. (2024). Fundamentals of size exclusion chromatography.
  • ProteoGenix. (n.d.). Size exclusion chromatography for protein purification.
  • Wiley Online Library. (n.d.). Dialysis. In: Current Protocols in Protein Science.
  • University of San Diego. (2021). Biochem Lab Protein Dialysis Protocol F21.
  • LibreTexts Chemistry. (n.d.). Dialysis.
  • Creative Proteomics. (n.d.). Dialysis in Protein Purification.
  • G-Biosciences. (2014). Dialysis in Protein Research: Understanding the Basics.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • National Institutes of Health (NIH). (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine.
  • BroadPharm. (n.d.). Instructions for Bis-NHS-(PEG)n crosslinkers.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • National Institutes of Health (NIH). (n.d.). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates.
  • Benchchem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
  • GoldBio. (n.d.). An Overview of Size Exclusion Chromatography for Protein Purification.
  • Benchchem. (n.d.). A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs. The Alternatives.
  • Uptima. (n.d.). MTS reagents.
  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
  • Thermo Fisher Scientific. (n.d.). DyLight NHS Ester Quenchers.
  • BroadPharm. (n.d.). General Protocol of Dye NHS Antibody Labeling Kit.
  • Biotium. (n.d.). MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate).
  • ResearchGate. (2014). What is the best NHS quenching agent?.
  • Reddit. (2020). removing NHS after peptide coupling.
  • National Institutes of Health (NIH). (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters.
  • Thermo Fisher Scientific. (n.d.). Western Blot Troubleshooting.
  • American Research Products. (n.d.). Western Blot troubleshooting: Non-Specific Bands.
  • GenScript. (n.d.). Western Blot Antibody Troubleshooting.
  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC.
  • Azure Biosystems. (2021). Western Blot Troubleshooting: Non-specific bands.
  • National Institutes of Health (NIH). (n.d.). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors.
  • Cayman Chemical. (2025). PRODUCT INFORMATION - MTSES.
  • National Institutes of Health (NIH). (n.d.). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors.

Sources

Technical Support Center: N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of MTS-SE in bioconjugation and other applications. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.

Introduction to MTS-SE

This compound (MTS-SE) is a bifunctional crosslinker containing two reactive groups: an N-hydroxysuccinimide (NHS) ester and a methanethiosulfonate (MTS) group, separated by an undecyl (C11) linker. The NHS ester reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[1][2][3] The MTS group reacts specifically with sulfhydryl (thiol) groups, found in cysteine residues, to form a disulfide bond.[4] This dual reactivity makes MTS-SE a valuable tool for crosslinking proteins, labeling specific residues, and preparing antibody-drug conjugates (ADCs).

The efficiency of these conjugation reactions is highly dependent on controlling the experimental conditions to favor the desired reactions over competing side reactions, primarily the hydrolysis of the NHS ester and the MTS group.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of MTS-SE, and what are the main competing reactions?

A1: MTS-SE has two primary reactions depending on the target functional group:

  • Reaction with primary amines: The N-hydroxysuccinimide (NHS) ester undergoes a nucleophilic acyl substitution with a primary aliphatic amine (–NH₂) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][3]

  • Reaction with sulfhydryl groups: The methanethiosulfonate (MTS) group reacts with a sulfhydryl group (–SH) to form a disulfide bond.[4]

The most significant competing reaction for the NHS ester is hydrolysis in the presence of water, which results in a non-reactive carboxylic acid and reduces conjugation efficiency.[1][3][5] The MTS group can also hydrolyze in aqueous solutions, particularly in the presence of nucleophiles.[4]

Q2: What are the optimal conditions for an MTS-SE reaction?

A2: The optimal conditions depend on which end of the molecule you are reacting.

  • For the NHS-ester reaction with a primary amine, the pH is the most critical parameter.[1] The optimal pH range is typically between 7.2 and 8.5.[1][6] Below pH 7, primary amines are predominantly protonated (-NH₃⁺) and not sufficiently nucleophilic.[1] Above pH 8.5, the rate of NHS-ester hydrolysis increases dramatically.[1][6]

  • For the MTS reaction with a sulfhydryl group, the reaction is generally rapid and can be performed under mild conditions.[4] However, the stability of the MTS group is also pH-dependent and it will hydrolyze more rapidly at higher pH.

Q3: How stable is MTS-SE in aqueous solution?

A3: Both the NHS ester and the MTS group of MTS-SE are susceptible to hydrolysis in aqueous solutions.

  • NHS-ester stability: The half-life of NHS esters is highly dependent on pH and temperature. For example, the half-life can be several hours at pH 7 and 4°C, but it drops to minutes at pH 9.[2][5][7]

  • MTS group stability: Methanethiosulfonates hydrolyze in water over time, and this process is accelerated by nucleophiles.[4] Solutions should be made fresh immediately before use.[4]

Q4: Can I use buffers containing primary amines, such as Tris?

A4: It is not recommended to use buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[6][7] Phosphate-buffered saline (PBS) or bicarbonate buffers are suitable choices.[6]

Q5: My MTS-SE reagent has been stored for a while. How can I check if it is still active?

A5: The activity of the NHS ester can be assessed by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis. NHS absorbs strongly at 260-280 nm.[5][7] A simple procedure involves dissolving the MTS-SE in a buffer and measuring the absorbance at 260 nm before and after intentional hydrolysis with a strong base.[7] An increase in absorbance indicates that the NHS ester was active.

Troubleshooting & Optimization

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of MTS-SE: The NHS ester or MTS group has hydrolyzed due to improper storage or handling.Store MTS-SE desiccated at -20°C and warm to room temperature before opening to avoid condensation.[2][4] Prepare solutions immediately before use.[4]
Incorrect pH: The pH of the reaction buffer is too low for efficient amine reaction or too high, causing rapid hydrolysis.Use a buffer with a pH between 7.2 and 8.5 for the NHS-ester reaction.[1][6] Ensure the buffer has sufficient capacity to prevent pH drift.[3]
Presence of Competing Nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine) or other nucleophiles that react with MTS-SE.Use a non-amine-containing buffer such as PBS or bicarbonate.[6][7] Purify the target molecule to remove extraneous nucleophiles.
Low Reactant Concentration: Low concentrations of reactants can favor hydrolysis over the desired bimolecular conjugation reaction.[1]Increase the concentration of the target molecule and/or MTS-SE.
Poor Reproducibility Variable Reagent Activity: The activity of the MTS-SE varies between experiments due to partial hydrolysis.Aliquot the MTS-SE upon receipt to minimize freeze-thaw cycles and exposure to moisture. Always handle the reagent as recommended.
pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions.[3]Use a buffer with sufficient buffering capacity to maintain the optimal pH throughout the reaction.[6]
Variable Reaction Times/Temperatures: The rates of both the desired reaction and competing hydrolysis are dependent on time and temperature.[3]Standardize your reaction times and temperatures for reproducible results.
Unexpected Side Products Reaction with Other Nucleophiles: Besides primary amines, the NHS ester can react with other nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine, although at a much lower rate.[1][8]Optimize the pH and reaction time to favor the reaction with primary amines.
Intra- or Inter-molecular Disulfide Bond Formation: The MTS group can potentially promote the formation of additional disulfide bonds in the target protein.[9]Use a molar excess of a reducing agent like DTT to cleave any unwanted disulfide bonds after the desired conjugation is complete.
Visualizing the Reaction Pathways

MTS-SE Reactions cluster_0 Desired Reactions cluster_1 Side Reactions MTS_SE MTS-SE Conjugate_Amide Protein-Amide Conjugate MTS_SE->Conjugate_Amide Aminolysis (pH 7.2-8.5) Conjugate_Disulfide Protein-Disulfide Conjugate MTS_SE->Conjugate_Disulfide Thiol-Disulfide Exchange Protein_NH2 Protein-NH2 Protein_NH2->Conjugate_Amide Protein_SH Protein-SH Protein_SH->Conjugate_Disulfide MTS_SE_hydrolysis MTS-SE Hydrolyzed_NHS Hydrolyzed NHS-ester (Inactive Carboxylic Acid) MTS_SE_hydrolysis->Hydrolyzed_NHS Hydrolysis (accelerated at high pH) Hydrolyzed_MTS Hydrolyzed MTS MTS_SE_hydrolysis->Hydrolyzed_MTS Hydrolysis H2O H2O H2O->Hydrolyzed_NHS H2O->Hydrolyzed_MTS

Caption: Reaction pathways of MTS-SE with target functional groups and competing hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with MTS-SE

This protocol provides a general guideline for the conjugation of a protein with MTS-SE via the NHS ester.

Materials:

  • MTS-SE

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Protein to be conjugated

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (or 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines.[6]

  • Prepare the MTS-SE Solution: Immediately before use, dissolve MTS-SE in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.[6]

  • Perform the Conjugation: Add a 10- to 20-fold molar excess of the MTS-SE solution to the protein solution. Mix thoroughly by gentle vortexing.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Quench the Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[3] Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove excess MTS-SE and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Checking the Activity of MTS-SE (NHS-ester)

This protocol allows for a qualitative assessment of the reactivity of the NHS ester of MTS-SE.[2][7]

Materials:

  • MTS-SE

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.1 M NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reagent Solution: Prepare a solution of MTS-SE at approximately 1 mg/mL in the amine-free buffer.[3]

  • Measure Initial Absorbance: Measure the absorbance of the reagent solution at 260 nm.

  • Induce Hydrolysis: Add a small volume of 0.1 M NaOH to the reagent solution to raise the pH and induce rapid hydrolysis of the NHS ester.

  • Measure Final Absorbance: After 5-10 minutes, measure the absorbance of the solution at 260 nm again.

  • Interpret Results:

    • Active MTS-SE: If the final absorbance is significantly greater than the initial absorbance, the NHS ester is active.

    • Inactive MTS-SE: If there is little to no change in absorbance, the NHS ester has likely been hydrolyzed and is inactive.

Visualizing the Experimental Workflow

MTS-SE Conjugation Workflow start Start prep_protein Prepare Protein Solution in Amine-Free Buffer start->prep_protein prep_mts_se Prepare Fresh MTS-SE Solution in DMF/DMSO start->prep_mts_se conjugate Add MTS-SE to Protein (10-20x molar excess) prep_protein->conjugate prep_mts_se->conjugate incubate Incubate (1-2h at RT or O/N at 4°C) conjugate->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify end End purify->end

Caption: A typical experimental workflow for protein conjugation using MTS-SE.

References

  • Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. PNAS. [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

  • MTS reagents. Uptima. [Link]

  • Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? | Request PDF. ResearchGate. [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. NIH. [Link]

  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Royal Society of Chemistry. [Link]

  • NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION by JESSICA RENEE KNIGHT. Washington State University. [Link]

  • Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. ResearchGate. [Link]

  • Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF. ResearchGate. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]

Sources

Improving the solubility of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (CAS 887407-54-7).[1][2] This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your conjugation experiments.

Overview: Understanding the Challenge

This compound is a heterobifunctional crosslinker featuring two reactive ends:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine side chains in proteins).[3][4]

  • A methanethiosulfonate (MTS) group that reacts with sulfhydryls (e.g., cysteine side chains).[5][6]

The primary challenge in using this reagent stems from its 11-carbon (undecyl) aliphatic spacer. This long, hydrophobic chain grants the molecule poor aqueous solubility, often leading to precipitation when added to the aqueous buffers typically used in bioconjugation.[7] This guide will walk you through the causes of these solubility issues and provide validated solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound? A1: Due to its hydrophobicity, this crosslinker is practically insoluble in water.[3] It must first be dissolved in a dry, water-miscible organic solvent. The most commonly recommended solvents are anhydrous (or "dry") dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3][8][9] These aprotic polar solvents can effectively solvate the long alkyl chain while being miscible with the aqueous reaction buffers used for bioconjugation.[10][11]

Q2: Can I dissolve the crosslinker directly in my aqueous reaction buffer? A2: No. Attempting to dissolve the solid crosslinker directly in an aqueous buffer (like PBS or HEPES) will result in an insoluble suspension. A concentrated stock solution in an appropriate organic solvent must be prepared first.

Q3: My solution turned cloudy or formed a precipitate when I added the crosslinker stock to my protein solution. What happened? A3: This is the most common failure mode and is known as "crashing out." It occurs when the hydrophobic crosslinker is rapidly transferred from a high-organic environment (the stock solution) to a high-aqueous environment (the reaction buffer). The local concentration of the organic solvent is insufficient to keep the crosslinker dissolved, causing it to precipitate. See the Troubleshooting Guide and Protocol 2 for the correct addition technique.

Q4: How should I prepare and store a stock solution? A4: Prepare a stock solution (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use.[8] Both the NHS ester and MTS groups are susceptible to hydrolysis, so minimizing exposure to moisture is critical.[4][8][12] For storage, aliquot the stock solution into small, tightly sealed vials under an inert gas (like argon or nitrogen) and store at -20°C with a desiccant.[6][8] Before opening a stored vial, it is crucial to allow it to equilibrate to room temperature to prevent atmospheric moisture from condensing inside.[8][9]

Q5: What is the stability of the functional groups in my reaction? A5:

  • NHS Ester: This group is highly susceptible to hydrolysis, which increases significantly with pH.[13][14] The optimal pH for reaction with amines is a balance between amine nucleophilicity and NHS ester stability, typically between pH 7.2 and 8.5.[3][4][15] The half-life can be hours at pH 7 but drops to minutes at pH 9.[4][9]

  • MTS Group: Methanethiosulfonates are also prone to hydrolysis, especially in the presence of nucleophiles.[6][12] Solutions should be made fresh for maximum reactivity.[6][12]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems, their underlying causes, and validated solutions.

Problem: Poor or No Solubility of the Crosslinker
Symptom Potential Cause Recommended Solution
Solid does not dissolve in organic solvent. 1. Solvent Quality: The DMSO or DMF is not anhydrous (contains water), leading to hydrolysis and formation of less soluble byproducts. 2. Low Temperature: The solvent may be too cold, reducing its solvating power.1. Use fresh, high-quality anhydrous (<0.02% water) solvent. Purchase in small bottles to minimize water absorption after opening. 2. Gently warm the solution to room temperature. Sonication in a water bath for a few minutes can also aid dissolution.
Stock solution precipitates upon addition to aqueous buffer. 1. Improper Mixing: Adding the stock solution too quickly creates a localized, low-organic environment, causing the hydrophobic crosslinker to precipitate. 2. Concentration Too High: The final concentration of the crosslinker exceeds its solubility limit in the mixed aqueous/organic solution. 3. Low Final Organic Solvent %: The percentage of organic solvent in the final reaction volume is too low to maintain solubility.1. Follow Protocol 2 : Add the stock solution slowly and dropwise to the aqueous buffer while the buffer is being actively vortexed or stirred. This ensures rapid dispersal. 2. Reduce the target concentration of the crosslinker in the reaction. 3. Increase the final concentration of the organic solvent. Most protocols tolerate a final concentration of 5-10% DMSO, but you must verify compatibility with your specific protein.[16][17]
Low or inconsistent conjugation efficiency. 1. Incomplete Dissolution: Undissolved microparticles of the crosslinker in the stock solution lead to an inaccurate effective concentration. 2. Reagent Hydrolysis: The NHS ester or MTS group has hydrolyzed due to moisture in the solvent or a prolonged incubation in aqueous buffer at high pH.[4][13] 3. Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, Glycine) which compete with the target protein for reaction with the NHS ester.[3][8]1. Visually inspect the stock solution against a bright light to ensure it is completely clear and free of particulates before use. If necessary, centrifuge the stock solution and use only the supernatant. 2. Always use anhydrous solvents and prepare solutions immediately before use.[8] Perform reactions within the recommended pH range (7.2-8.5).[3] 3. Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer.[3][8]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving solubility issues.

G start Start: Prepare Stock Solution q1 Is the stock solution perfectly clear? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol_a1 Action: 1. Use fresh anhydrous solvent. 2. Gently warm or sonicate. 3. Centrifuge & use supernatant. a1_no->sol_a1 q2 Add stock to aqueous buffer (following Protocol 2). Does it remain clear? a1_yes->q2 sol_a1->q1 Re-evaluate a2_no No (Precipitate Forms) q2->a2_no No a2_yes Yes (Success!) q2->a2_yes Yes sol_a2 Action: 1. Add stock more slowly to vortexing buffer. 2. Lower final crosslinker concentration. 3. Increase final % of organic solvent (e.g., 5% -> 10%). a2_no->sol_a2 end_ok Proceed with Conjugation Reaction a2_yes->end_ok sol_a2->q2 Retry

Caption: Troubleshooting workflow for solubility issues.

Validated Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a 25 mM stock solution of this compound.

Materials:

  • This compound (MW: 407.55 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Microcentrifuge tubes

  • Argon or Nitrogen gas (optional, for storage)

Procedure:

  • Equilibrate Reagent: Allow the vial of the crosslinker to warm to room temperature for at least 15 minutes before opening to prevent moisture condensation.[9][12]

  • Weigh Reagent: In a fume hood, accurately weigh approximately 1 mg of the crosslinker into a clean, dry microcentrifuge tube. (e.g., 1.02 mg).

  • Calculate Solvent Volume: Calculate the required volume of anhydrous DMSO to achieve a 25 mM concentration.

    • Volume (µL) = (Mass (mg) / MW ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000

    • Example: (1.02 mg / 407.55 g/mol ) * (1 / 0.025 mol/L) * 1,000,000 ≈ 100 µL

  • Dissolve: Add the calculated volume of anhydrous DMSO to the tube. Cap tightly and vortex for 1-2 minutes. If needed, gently warm the tube between your fingers or place it in a 37°C water bath for 5 minutes.

  • Inspect: Hold the tube up to a light source. The solution must be completely clear, with no visible particulates or haze. If particulates remain, centrifuge at >10,000 x g for 5 minutes and carefully transfer the supernatant to a new, clean tube.

  • Use Immediately: Proceed directly to the conjugation reaction (Protocol 2). For storage, flush the tube with argon or nitrogen, cap tightly, and store at -20°C.

Protocol 2: General Procedure for Protein Modification

Objective: To conjugate the crosslinker to a protein in an aqueous buffer while avoiding precipitation.

Materials:

  • 25 mM crosslinker stock solution in DMSO (from Protocol 1)

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare Protein Solution: Have your protein solution prepared at the desired concentration in a suitable reaction vessel (e.g., a 1.5 mL microcentrifuge tube).

  • Set Up Mixing: Place the tube on a vortex mixer set to a medium-high speed or add a micro-stir bar and place on a stir plate. Constant, vigorous agitation during the addition step is critical.

  • Calculate Crosslinker Volume: Determine the volume of stock solution needed to achieve the desired molar excess of crosslinker over the protein.

  • Add Dropwise: Begin vortexing/stirring the protein solution. Using a pipette, aspirate the calculated volume of the crosslinker stock solution.

  • Dispense the stock solution very slowly , one drop at a time, directly into the vortex of the stirring protein solution. Do not dispense the stock onto the side of the tube.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C. Reaction times and temperatures may need optimization.

  • Quench (Optional): To stop the reaction, add a quenching reagent like Tris-HCl or glycine to a final concentration of 20-50 mM.[13] This will consume any unreacted NHS esters.

Reference Data
Table 1: Recommended Solvents for Stock Solution Preparation
SolventFormulaTypePolarity IndexKey AdvantagesKey Considerations
Dimethyl Sulfoxide (DMSO) (CH₃)₂SOPolar Aprotic7.2[18]Excellent solvating power for hydrophobic compounds. Highly miscible with water. Generally well-tolerated in biological assays at low concentrations (<1%).[7]Hygroscopic (readily absorbs water). High boiling point makes it difficult to remove. Can affect protein structure at high concentrations (>5%).[17]
N,N-Dimethylformamide (DMF) (CH₃)₂NC(O)HPolar Aprotic6.4[18]Good solvating power. Also highly miscible with water. Can sometimes be a better solvent than DMSO for certain nonpolar molecules.[18]More toxic than DMSO.[18][19] Can degrade over time to form dimethylamine, which contains a primary amine that will react with NHS esters. Use high-purity, fresh bottles.
Diagram: Crosslinker Reaction Mechanism

This diagram illustrates how this compound links two proteins via their amine and sulfhydryl groups.

G cluster_2 Product P1 Protein 1 (with Lysine, -NH2) R1 Step 1: Aminolysis (pH 7.2 - 8.5) Conjugate Protein 1-NH-CO-(CH2)11-S-S-Protein 2 P1->Conjugate Forms Amide Bond Crosslinker C11-MTS-NHS (NHS-(CH2)11-S-S-CH3) Crosslinker->Conjugate Acts as Bridge P2 Protein 2 (with Cysteine, -SH) R2 Step 2: Thiol-Disulfide Exchange P2->Conjugate Forms Disulfide Bond

Caption: Reaction scheme of the heterobifunctional crosslinker.

References
  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006, October 1). Journal of Young Investigators. Retrieved January 21, 2026, from [Link]

  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. (2023, August 2). Scholars' Mine. Retrieved January 21, 2026, from [Link]

  • My cells are sensitive to DMSO >1%. Can anyone suggest alternative diluents/strategies for diluting DSP crosslinker (Thermo) at minimum vol. for coIP? (2013, May 23). ResearchGate. Retrieved January 21, 2026, from [Link]

  • MTS reagents. (n.d.). Interchim. Retrieved January 21, 2026, from [Link]

  • What's the chemical difference between DMF and DMSO? (2017, April 25). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A. (2024, October 29). PubMed. Retrieved January 21, 2026, from [Link]

  • DMSO vs. DMF for biological testing. (2024, October 25). Reddit. Retrieved January 21, 2026, from [Link]

  • DMSO vs DMF. (2014, July 14). Sciencemadness Discussion Board. Retrieved January 21, 2026, from [Link]

  • Application of DMSO as a methylthiolating reagent in organic synthesis. (2022, June 8). PubMed. Retrieved January 21, 2026, from [Link]

  • Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. (2022, October 9). YouTube. Retrieved January 21, 2026, from [Link]

  • Webinar: An Introduction to Bioconjugation. (2022, May 31). YouTube. Retrieved January 21, 2026, from [Link]

  • Can you explain the difference between DMSO and DMF? (2024, June 15). Quora. Retrieved January 21, 2026, from [Link]

  • Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. (2017, August 13). ACS Publications. Retrieved January 21, 2026, from [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015, October 22). G-Biosciences. Retrieved January 21, 2026, from [Link]

  • Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). (2019, July 31). PubMed. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SEB)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Succinimidyloxycarbonylundecyl Methanethiosulfonate, a heterobifunctional crosslinker. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, alongside comprehensive troubleshooting for common experimental challenges.

Core Concepts: Understanding MTS-SEB

This compound is a dual-function molecule designed for two-step conjugation strategies. It features two distinct reactive groups at either end of an 11-carbon spacer arm:

  • N-hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[1][2]

  • Methanethiosulfonate (MTS): This group exhibits high reactivity towards sulfhydryl (thiol, -SH) groups, found in cysteine residues, forming a stable disulfide bond.[3][4]

This dual reactivity allows for the specific and sequential linkage of two different molecules, making it a valuable tool in protein chemistry, drug delivery, and surface modification.

Reaction Mechanism Workflow

The utility of MTS-SEB lies in its ability to facilitate a controlled, two-step conjugation. First, the NHS ester is reacted with an amine-containing molecule. After purification, the now MTS-functionalized molecule is reacted with a thiol-containing molecule.

G cluster_0 Step 1: Aminolysis cluster_1 Step 2: Thiol Reaction A Molecule A (with Primary Amine, e.g., Protein) C MTS-Functionalized Molecule A A->C pH 7.2-8.5 Stable Amide Bond Formation B MTS-SEB (NHS Ester end) B->C E MTS-Functionalized Molecule A C->E Purification Step (removes excess MTS-SEB) D Molecule B (with Thiol Group, e.g., Cysteine) F Conjugate A-S-S-B D->F pH 6.5-7.5 Stable Disulfide Bond Formation E->F

Caption: Two-step conjugation workflow using MTS-SEB.

Storage, Handling, and Stability

Proper management of MTS-SEB is critical to preserving its reactivity. Both the NHS ester and MTS groups are susceptible to degradation if not handled correctly.

Frequently Asked Questions (FAQs): Storage & Stability

Q1: How should I store the solid MTS-SEB reagent? A: Upon receipt, store the lyophilized powder at 2-8°C in a desiccated environment.[5] Some protocols for similar MTS reagents recommend storage at -20°C for maximum stability, particularly for long-term storage.[4] The key is to keep it dry and cold. Before opening the vial, always allow it to warm to room temperature to prevent condensation from introducing moisture, which can hydrolyze the reactive groups.

Q2: I've prepared a stock solution in DMSO. Can I store and reuse it? A: This is strongly discouraged.[6] MTS-SEB is moisture-sensitive, and even anhydrous-grade solvents can absorb atmospheric water over time. Both the NHS ester and MTS functionalities will hydrolyze in the presence of water.[1][4] For optimal results and experimental reproducibility, always prepare fresh stock solutions immediately before use.

Q3: How stable is the NHS ester in aqueous buffers? A: The stability of the NHS ester is highly dependent on pH and temperature. The primary competing reaction is hydrolysis, where water attacks the ester, rendering it inactive for conjugation.[1][7] As pH increases, the rate of hydrolysis accelerates dramatically.

Data Presentation: NHS Ester Hydrolytic Stability
pHTemperature (°C)Half-life of NHS EsterSource(s)
7.004-5 hours[1][8]
8.04~1 hour[9]
8.6410 minutes[1][8]
9.0Room TemperatureMinutes[9]

Expert Insight: This table highlights the critical balance in reaction conditions. While the desired reaction with primary amines is more efficient at a slightly alkaline pH (e.g., pH 8.0-8.5), the reagent's stability decreases.[10] This necessitates a carefully timed experiment to maximize conjugation before significant hydrolysis occurs.

Experimental Protocols & Best Practices

Success with MTS-SEB requires careful planning of reaction conditions to favor the desired conjugation over competing side reactions.

Protocol: Reconstitution of MTS-SEB

This protocol outlines the preparation of a stock solution for introduction into an aqueous reaction.

Materials:

  • This compound (MTS-SEB) powder

  • Anhydrous, high-quality dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][10]

  • Appropriate pipettes and tubes

Procedure:

  • Equilibrate: Remove the vial of MTS-SEB from cold storage and allow it to sit on the bench for 15-20 minutes to reach room temperature. This is a critical step to prevent moisture condensation inside the vial.

  • Calculate: Determine the mass of MTS-SEB required to achieve the desired molar excess for your reaction.

  • Dissolve: Just before initiating your conjugation reaction, add the appropriate volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mM). Vortex briefly to ensure complete dissolution. The reagent is soluble in DMSO and Chloroform.[5]

  • Use Immediately: Proceed to add the required volume of the stock solution to your protein or molecule solution without delay. Do not store the stock solution for later use.[6]

Protocol: Two-Step Protein-Peptide Conjugation

This example details the conjugation of a lysine-containing protein (Protein-NH₂) to a cysteine-containing peptide (Peptide-SH).

PART A: Reaction of NHS Ester with Protein-NH₂

  • Buffer Preparation: Prepare your protein in an amine-free buffer at pH 7.2-8.5. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.[1] Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with your protein for reaction with the NHS ester. [1][11]

  • Reagent Preparation: Prepare a fresh stock solution of MTS-SEB in DMSO as described above.

  • Conjugation: Add a 10- to 20-fold molar excess of the MTS-SEB stock solution to the protein solution.[9] The final concentration of DMSO should ideally be kept below 10% to minimize the risk of protein denaturation.[6][9]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.[9] Optimization may be required.

  • Purification: Immediately remove unreacted MTS-SEB and the NHS byproduct using a desalting column (size-exclusion chromatography) or dialysis.[9] This step is vital to prevent the unreacted crosslinker from interfering with the next step.

PART B: Reaction of MTS-functionalized Protein with Peptide-SH

  • Buffer Adjustment: Ensure the purified, MTS-functionalized protein is in a buffer at pH 6.5-7.5. This pH range is optimal for the specific reaction of the MTS group with a deprotonated thiol (thiolate).[3]

  • Peptide Addition: Add the cysteine-containing peptide to the solution of the MTS-functionalized protein. A slight molar excess of the peptide may be beneficial.

  • Incubation: Let the reaction proceed for 1-2 hours at room temperature. The MTS-thiol reaction is generally rapid and specific.[4]

  • Final Purification: Purify the final conjugate (Protein-S-S-Peptide) from excess peptide and byproducts using an appropriate chromatography method (e.g., size-exclusion or ion-exchange).

Troubleshooting Guide

Even with careful planning, unexpected issues can arise. This guide addresses common problems in a Q&A format.

Troubleshooting Flowchart: Low Conjugation Efficiency

G cluster_reagent Reagent Integrity cluster_reaction1 Step 1: NHS Reaction cluster_reaction2 Step 2: MTS Reaction cluster_protein Protein Issues start Start: Low or No Conjugation Product q1 Was the MTS-SEB stock solution prepared fresh? start->q1 a1_no No -> Prepare fresh solution immediately before use. Do not store stocks. q1->a1_no No a1_yes Yes q1->a1_yes Yes end_node If issues persist, consider optimizing molar excess, incubation time, or temperature. a1_no->end_node q2 Was an amine-free buffer (e.g., PBS, HEPES) used at pH 7.2-8.5? a1_yes->q2 a2_no No -> Exchange into a compatible buffer. Avoid Tris and glycine. q2->a2_no No a2_yes Yes q2->a2_yes Yes a2_no->end_node q3 Does your target molecule have a free, reduced thiol (-SH)? a2_yes->q3 a3_no No -> Reduce disulfide bonds with DTT/TCEP, then remove reducing agent before adding MTS-protein. q3->a3_no No a3_yes Yes q3->a3_yes Yes a3_no->end_node q4 Did the protein precipitate during the reaction? a3_yes->q4 a4_yes Yes -> Reduce molar excess of MTS-SEB. Over-labeling can alter pI and solubility. Consider lowering organic solvent %. q4->a4_yes Yes a4_no No q4->a4_no No a4_yes->end_node a4_no->end_node

Caption: A decision-making guide for troubleshooting low conjugation yield.

Frequently Asked Questions (FAQs): Troubleshooting

Q1: My conjugation efficiency is very low. What is the most common cause? A: The most frequent culprits are related to buffer choice and reagent stability.[6][11]

  • Buffer Incompatibility: Using a buffer that contains primary amines, such as Tris or glycine, is a primary reason for failure.[1][11] These buffer molecules are small, abundant, and will react with the NHS ester much faster than your target protein, effectively quenching the reagent. Always perform a buffer exchange into a non-amine buffer like PBS or HEPES before starting.[11]

  • Reagent Hydrolysis: The NHS ester is very sensitive to moisture.[1] If you used a pre-made stock solution or did not allow the solid reagent to warm to room temperature before opening, it has likely hydrolyzed and become inactive. Always use a freshly prepared solution.[6]

Q2: After adding the MTS-SEB, my protein precipitated out of solution. What happened? A: Protein precipitation is often caused by over-labeling or solvent effects.[6]

  • Over-labeling: The NHS ester reacts with lysine residues, which are typically positively charged at neutral pH. Converting too many of these charged amines into neutral amides can significantly alter the protein's overall net charge and isoelectric point (pI), leading to a loss of solubility and precipitation.[6] Try reducing the molar excess of MTS-SEB in your reaction.

  • Solvent Concentration: While MTS-SEB requires an organic solvent like DMSO for dissolution, the final concentration in your aqueous reaction should be low (typically <10%).[6] High concentrations of organic solvents can denature proteins, causing them to unfold and precipitate.

Q3: The first step (amine reaction) worked, but the second step (thiol reaction) failed. Why? A: This points to an issue with the thiol group on your second molecule.

  • Oxidized Thiols: Cysteine residues can readily oxidize to form disulfide bonds (cysteine-S-S-cysteine), especially in the absence of a reducing agent. The MTS group will only react with a free, reduced thiol (-SH).[3] Consider pre-treating your thiol-containing molecule with a reducing agent like DTT or TCEP. Important: You must completely remove the reducing agent (e.g., via a desalting column) before adding it to your MTS-functionalized protein, as it would otherwise cap the MTS group.

  • Inaccessible Thiols: The target cysteine may be buried within the protein's three-dimensional structure and therefore inaccessible to the MTS reagent.[4] This is a more complex issue that may require protein engineering (mutating a more accessible residue to cysteine) to resolve.

Q4: Can I reverse the disulfide bond formed by the MTS reaction? A: Yes. The disulfide bond formed between the MTS reagent and a cysteine residue can be cleaved by adding an excess of a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol.[12] This reversibility is an advantageous feature of methanethiosulfonate chemistry.

References

  • Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? ResearchGate. [Link]

  • Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. National Institutes of Health (NIH). [Link]

  • Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. ResearchGate. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications. [Link]

  • Troubleshooting Guides. Creative Biolabs. [Link]

  • Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. National Institutes of Health (NIH). [Link]

  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]

  • Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]

  • NHS ester protocol for labeling proteins. Abberior. [Link]

  • MTS reagents. Uptima. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cysteine-Targeted Protein Conjugation: Evaluating Alternatives to MTS-SE

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is a cornerstone of innovation. Whether for creating antibody-drug conjugates (ADCs), developing diagnostic reagents, or studying protein function, the choice of chemical linker is critical. N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE) is a valuable heterobifunctional crosslinker, leveraging both amine and thiol reactivity. However, a deep understanding of its performance relative to other cysteine-reactive chemistries is essential for optimizing bioconjugation strategies. This guide provides an in-depth comparison of MTS-SE and its alternatives, supported by experimental insights and protocols to empower informed decision-making in your research.

Understanding the Landscape of Cysteine Conjugation

Cysteine, with its nucleophilic thiol group, is an attractive target for site-specific protein modification due to its relatively low abundance compared to lysine residues.[1] This allows for more controlled and homogenous conjugation. The primary chemistries targeting cysteine residues can be broadly categorized as follows:

  • Methanethiosulfonates (MTS): These reagents react rapidly and specifically with thiols to form a disulfide bond.[2]

  • Maleimides: A widely used class of reagents that undergo a Michael addition reaction with thiols to form a stable thioether bond.[2]

  • Haloacetyls (e.g., Iodoacetamide): These classic alkylating agents react with thiols to form a stable thioether linkage.[1]

  • Pyridyl Disulfides: These reagents react with thiols via disulfide exchange, forming a new disulfide bond that can be cleaved by reducing agents.

  • Click Chemistry: A modern class of bioorthogonal reactions that offer high specificity and efficiency.

This guide will dissect the performance of these alternatives in comparison to MTS-SE, focusing on reaction kinetics, conjugate stability, specificity, and ease of use.

The Incumbent: this compound (MTS-SE)

MTS-SE is a heterobifunctional crosslinker featuring a methanethiosulfonate (MTS) group for reacting with sulfhydryls and an N-hydroxysuccinimide (NHS) ester for reacting with primary amines. This dual reactivity allows for a two-step conjugation process, first activating a protein with the NHS ester and then conjugating it to a thiol-containing molecule.

Mechanism of Action:

The MTS group reacts with a cysteine thiol to form a disulfide bond, releasing methanesulfinic acid. The NHS ester reacts with primary amines (like the side chain of lysine) to form a stable amide bond.[3][4]

Workflow for MTS-SE Conjugation:

cluster_0 Step 1: Amine Modification cluster_1 Step 2: Cysteine Conjugation P1 Protein 1 (with Lysines) MTS_SE MTS-SE Reagent P1->MTS_SE pH 7.2-8.5 P1_activated Activated Protein 1 (MTS-functionalized) MTS_SE->P1_activated P2 Protein 2 (with Cysteine) P1_activated->P2 pH 6.5-7.5 Conjugate Stable Protein-Protein Conjugate P2->Conjugate

Caption: Two-step conjugation using a heterobifunctional MTS-SE reagent.

Head-to-Head Comparison: MTS-SE vs. The Alternatives

The choice of a conjugation reagent hinges on a balance of reactivity, stability, and specificity. The following table provides a quantitative comparison of key performance parameters for MTS reagents and their common alternatives.

FeatureMethanethiosulfonates (MTS)MaleimidesHaloacetyls (Iodoacetamide)Pyridyl DisulfidesClick Chemistry (SPAAC)
Reaction Mechanism Disulfide FormationMichael AdditionAlkylationDisulfide ExchangeCycloaddition
Reactive Group -S-SO2CH3Maleimide Ring-COCH2I-S-S-PyridineAzide/Alkyne
Optimal pH 6.5 - 7.56.5 - 7.5[5]7.5 - 8.54.0 - 5.0 (optimal), can be used up to 7.5[6]Physiological pH
Linkage Formed Disulfide (-S-S-)Thioether (-S-)Thioether (-S-)Disulfide (-S-S-)Triazole
Linkage Stability Reversible with reducing agentsGenerally stable, but susceptible to retro-Michael addition and hydrolysis.[7][8] Next-gen maleimides show improved stability.[9][10]Very Stable[2]Reversible with reducing agentsVery Stable
Reaction Kinetics Very Fast (k ≈ 10^2 - 10^5 M⁻¹s⁻¹)[2]Fast (k ≈ 10^2 - 10^3 M⁻¹s⁻¹)[2]ModerateModerate to FastFast (k ≈ 1 M⁻¹s⁻¹)
Specificity High for CysteineHigh for Cysteine, but can react with amines at higher pH.[11]Good for Cysteine, but can react with other nucleophiles at higher pH.High for CysteineVery High (Bioorthogonal)

Deep Dive into the Alternatives

Maleimides: The Workhorse of Cysteine Conjugation

Maleimides are arguably the most popular class of reagents for cysteine modification due to their high reactivity and the formation of a stable thioether bond.[2]

Advantages:

  • High Reactivity: Rapid reaction at neutral pH.[2]

  • Stable Linkage: Forms a covalent thioether bond.[12]

Disadvantages:

  • Instability of the Linkage: The resulting thiosuccinimide ring is susceptible to retro-Michael addition, leading to de-conjugation, especially in the presence of other thiols like glutathione in plasma.[7] The ring can also undergo hydrolysis.[8]

  • Off-Target Reactions: Can react with lysine and histidine residues at pH values above 7.5.[11]

Mitigating Instability: Next-Generation Maleimides (NGMs)

To address the stability issues of traditional maleimides, "next-generation maleimides" have been developed. These include dibromomaleimides that can bridge disulfide bonds and maleimides with electron-withdrawing groups that promote rapid hydrolysis of the thiosuccinimide ring to a stable maleamic acid, preventing the retro-Michael reaction.[9][10][13]

Reaction Scheme for Maleimide Conjugation:

Protein_SH Protein-SH Maleimide Maleimide Reagent Protein_SH->Maleimide pH 6.5-7.5 Michael Addition Thioether Stable Thioether Conjugate Maleimide->Thioether

Caption: Maleimide conjugation with a protein thiol.

Haloacetyls: The Classic Alkylating Agent

Iodoacetamide and other haloacetyl derivatives are well-established reagents for the alkylation of cysteine residues. They form a very stable thioether bond.

Advantages:

  • Very Stable Linkage: The resulting thioether bond is highly resistant to cleavage.[2]

  • Good Specificity at Controlled pH: Highly specific for cysteines at a slightly alkaline pH.

Disadvantages:

  • Slower Reaction Rate: Generally slower than MTS and maleimide reagents.

  • Potential for Off-Target Reactions: Can react with other nucleophilic residues like histidine, lysine, and methionine, especially at higher pH and with excess reagent.

Pyridyl Disulfides: The Reversible Option

Pyridyl disulfide reagents react with thiols to form a disulfide bond, which is cleavable with reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reversibility is a key advantage in applications where the conjugated molecule needs to be released.

Advantages:

  • Reversible Conjugation: The disulfide linkage can be readily cleaved.

  • Reaction Monitoring: The release of pyridine-2-thione during the reaction can be monitored spectrophotometrically at 343 nm to follow the reaction progress.[6]

Disadvantages:

  • Linkage Instability in Reducing Environments: The disulfide bond is not stable in the reducing environment of the cell cytoplasm.

Click Chemistry: The Modern Approach to Bioorthogonality

Click chemistry, particularly Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers a highly specific and efficient method for protein conjugation. This approach involves the metabolic incorporation of an azide- or alkyne-containing amino acid into the protein, followed by reaction with a correspondingly modified molecule of interest.

Advantages:

  • Bioorthogonality: The azide and alkyne groups are abiotic and do not react with any functional groups found in biological systems, ensuring extremely high specificity.

  • High Efficiency: The reaction proceeds rapidly and with high yield under physiological conditions.[14]

Disadvantages:

  • Requires Protein Engineering: Necessitates the introduction of an unnatural amino acid, which can be a complex process.

  • Multi-Step Process: Involves metabolic labeling prior to the conjugation reaction.

Experimental Protocols

The following are generalized protocols that can be adapted for specific applications. It is always recommended to optimize reagent concentrations and reaction times for each specific protein and ligand pair.

Protocol 1: Two-Step Conjugation with a Heterobifunctional Reagent (e.g., MTS-SE)

This protocol is for conjugating a protein containing primary amines (Protein 1) to a protein or molecule containing a free sulfhydryl group (Molecule 2).

Materials:

  • Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • MTS-SE (dissolved in DMSO or DMF)

  • Molecule 2 (with a free thiol)

  • Desalting columns

  • Reaction buffers: PBS, pH 7.2-8.5 and pH 6.5-7.5

Procedure:

Step 1: Activation of Protein 1 with MTS-SE

  • Dissolve Protein 1 in PBS at pH 7.2-8.5.

  • Add a 10- to 20-fold molar excess of MTS-SE to the protein solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess, unreacted MTS-SE using a desalting column equilibrated with PBS at pH 6.5-7.5.

Step 2: Conjugation to Molecule 2

  • Immediately add the thiol-containing Molecule 2 to the activated Protein 1. A 1.5- to 5-fold molar excess of Molecule 2 over Protein 1 is recommended.

  • Incubate for 30-60 minutes at room temperature.

  • The reaction can be quenched by adding a small molecule thiol like cysteine or beta-mercaptoethanol.

  • Purify the final conjugate using size-exclusion chromatography or another appropriate method.

Protocol 2: Direct Cysteine Labeling with a Maleimide Reagent

Materials:

  • Thiol-containing protein (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • Maleimide reagent (dissolved in DMSO or DMF)

  • Reducing agent (optional, e.g., TCEP)

  • Desalting columns or dialysis equipment

Procedure:

  • If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the TCEP using a desalting column.

  • Dissolve the protein in PBS at pH 6.5-7.5.

  • Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Remove excess maleimide reagent by desalting or dialysis.

Conclusion: Selecting the Right Tool for the Job

The choice of a cysteine-reactive reagent is a critical decision in the design of protein conjugates. While MTS-SE offers a rapid and efficient method for creating disulfide-linked conjugates, its alternatives each present a unique set of advantages and disadvantages.

  • For rapid and reversible conjugation , MTS reagents and pyridyl disulfides are excellent choices.

  • For highly stable, irreversible linkages , haloacetyls provide a robust option, though with slower kinetics.

  • Maleimides offer a good balance of reactivity and stability, and the advent of next-generation maleimides has largely addressed their primary drawback of linkage instability.

  • For unparalleled specificity and bioorthogonality , click chemistry is the state-of-the-art, albeit requiring more upfront protein engineering.

By carefully considering the specific requirements of your application, including the desired stability of the final conjugate, the reaction conditions tolerated by your protein, and the available resources for protein modification, you can select the optimal chemical tool to advance your research and development goals.

References

  • Liu, Y., & Zhang, J. (2022). Fast Cysteine Bioconjugation Chemistry.
  • Badescu, G., et al. (2014). Bridging disulfides for stable and defined antibody-drug conjugates.
  • Alley, S. C., et al. (2008). The degradation of a maleimide-containing ADC in plasma is dependent on the linker, drug, and conjugation site.
  • Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.
  • Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
  • Jones, M. W., et al. (2016). Tuning the hydrolytic stability of next-generation maleimides. Chemical Science, 7(3), 1709-1715.
  • Singh, R., et al. (2002). Engineering novel functionalities into proteins through chemical modification. Current Opinion in Biotechnology, 13(6), 548-556.
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279.
  • Ning, X., et al. (2010). Protein modification by strain-promoted alkyne-azide cycloaddition.
  • van Geel, R., et al. (2012). Chemo- and regioselective ligation of peptides to proteins.
  • Matos, M. J., et al. (2018). Halo-Bio-Conjugation: A New Paradigm for the Site-Specific Ligation of Biomolecules.
  • Smith, M. E. B., et al. (2015). The thioether bond in proteins. Chemical Society Reviews, 44(4), 952-969.
  • JoVE. (2016). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Retrieved from [Link]

  • UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. Retrieved from [Link]

  • Spatola, A. F., & Darlak, K. (1988). Thioether-containing peptide analogues. Tetrahedron, 44(4), 821-833.
  • ResearchGate. (2022). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Retrieved from [Link]

  • ResearchGate. (2016). What is the effect of Maleimide surface coverage on thiol conjugation efficiency?. Retrieved from [Link]

  • PubMed Central. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Retrieved from [Link]

  • PubMed Central. (2018). Click Chemistry Conjugations. Retrieved from [Link]

  • PubMed Central. (2022). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. Retrieved from [Link]

  • ACS Publications. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Retrieved from [Link]

Sources

Mass spectrometry analysis of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate labeled peptides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mass Spectrometry Analysis of Peptides Labeled with N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Chemical Labeling in Quantitative Proteomics

In the landscape of modern proteomics, mass spectrometry (MS) stands as a cornerstone technology, enabling the identification and quantification of thousands of proteins from complex biological samples.[1] While label-free quantification methods offer a direct approach, stable isotope labeling techniques provide superior quantitative accuracy by minimizing experimental variability.[2][3] These methods involve introducing mass tags to peptides, allowing for the direct comparison of protein abundance between different samples within a single MS analysis.[2] Reagents like the popular isobaric Tandem Mass Tags (TMT) and iTRAQ have revolutionized multiplexed quantitative proteomics.[4][5]

This guide focuses on a bifunctional labeling reagent, This compound (SMUM) , and its application in mass spectrometry-based peptide analysis. Unlike traditional isobaric tags, SMUM possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a methanethiosulfonate (MTS) group. This dual reactivity offers unique opportunities for targeted protein analysis and enrichment strategies. Here, we will delve into the chemistry of SMUM, provide a detailed experimental workflow, compare its performance to other labeling strategies, and explore its fragmentation behavior in tandem mass spectrometry (MS/MS).

The Bifunctional Chemistry of SMUM Labeling

The power of SMUM lies in its two reactive groups, which target different amino acid residues under specific conditions.

  • N-Hydroxysuccinimide (NHS) Ester: This group is highly reactive towards primary amines.[6] In peptides, this means it will covalently label the N-terminal alpha-amine of any peptide and the epsilon-amine of lysine (Lys, K) side chains. This is a widely used chemistry for attaching various tags to proteins and peptides.[6][7] The reaction is most efficient under slightly alkaline conditions (pH 7.5-8.5) to ensure the amine groups are deprotonated and thus nucleophilic.

  • Methanethiosulfonate (MTS): This group is specifically reactive towards sulfhydryl (thiol) groups found in the side chain of cysteine (Cys, C) residues. The reaction forms a stable disulfide bond between the reagent and the cysteine, a strategy often employed in activity-based protein profiling and mapping reactive cysteines.[8][9][10]

This dual functionality allows for a two-pronged approach: general labeling of all peptides via their N-terminus and lysine residues, and specific, covalent targeting of cysteine-containing peptides.

Experimental Workflow: From Protein Digest to Labeled Peptides

The following protocol outlines a robust, self-validating workflow for labeling tryptic peptides with SMUM for subsequent LC-MS/MS analysis. The causality behind each step is explained to ensure both procedural success and conceptual understanding.

Diagram: SMUM Peptide Labeling & Analysis Workflow

G cluster_prep Sample Preparation cluster_label SMUM Labeling cluster_analysis Mass Spectrometry Analysis Prot 1. Protein Extraction & Quantification Digest 2. Reduction, Alkylation & Trypsin Digestion Prot->Digest Cleanup1 3. Peptide Desalting (e.g., C18 StageTip) Digest->Cleanup1 Label 4. NHS-Ester Labeling (pH 8.0, RT, 1 hr) Cleanup1->Label Quench 5. Quench Reaction (e.g., Hydroxylamine) Label->Quench Cleanup2 6. Final Desalting & Solvent Exchange Quench->Cleanup2 LC 7. LC Separation Cleanup2->LC MS1 8. MS1 Scan (Precursor m/z) LC->MS1 MS2 9. MS/MS Scan (Fragmentation) MS1->MS2 Data 10. Data Analysis (Peptide ID & Quant) MS2->Data

Caption: Workflow from protein extraction to MS data analysis.

Detailed Protocol

1. Protein Digestion and Preparation:

  • Rationale: Start with a standard bottom-up proteomics workflow. Proteins are extracted, denatured, reduced to break disulfide bonds, and alkylated to cap cysteines (e.g., with iodoacetamide) before digestion with trypsin.

  • Protocol:

    • Lyse cells/tissues in a urea-based buffer (e.g., 8M urea, 50 mM TEAB).

    • Reduce with 10 mM DTT at 56°C for 30 min.

    • Alkylate with 20 mM iodoacetamide at room temperature for 20 min in the dark.

    • Dilute urea to <2M with 50 mM TEAB.

    • Digest with Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

    • Acidify the reaction with formic acid to stop digestion and perform solid-phase extraction (SPE) using a C18 StageTip or cartridge to desalt the peptides. Elute and dry the peptides completely in a vacuum centrifuge.

2. SMUM Labeling (NHS-Ester Reaction):

  • Rationale: The NHS-ester moiety of SMUM reacts with primary amines. A controlled pH and molar excess of the reagent are crucial for high labeling efficiency.[6] Using an organic solvent like DMSO or DMF can help with reagent solubility.[11]

  • Protocol:

    • Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB or HEPES, pH 8.0).

    • Dissolve SMUM reagent in anhydrous DMSO or DMF to a stock concentration of ~20 mg/mL immediately before use.

    • Add SMUM stock solution to the peptide solution. A common starting point is a 10-fold molar excess of reagent over total amine groups (peptide N-termini + lysine residues).

    • Incubate for 1 hour at room temperature with gentle mixing, protected from light.

3. Quenching and Sample Cleanup:

  • Rationale: The reaction must be stopped to prevent unwanted side reactions. A quenching agent like hydroxylamine or Tris reacts with and consumes any remaining NHS-ester. A final desalting step is critical to remove excess reagent and salts, which can suppress ionization in the mass spectrometer.

  • Protocol:

    • Add hydroxylamine solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Acidify the sample with formic acid.

    • Perform a final SPE desalting step with a C18 StageTip.

    • Elute the labeled peptides, dry them in a vacuum centrifuge, and resuspend in an appropriate solvent (e.g., 2% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.

Mass Spectrometry Behavior & Fragmentation of SMUM-Labeled Peptides

Understanding how a labeled peptide behaves in the mass spectrometer is key to data interpretation.[12] When a precursor ion of an SMUM-labeled peptide is selected for tandem mass spectrometry (MS/MS), it undergoes fragmentation, typically through collision-induced dissociation (CID).[1][13]

Diagram: Conceptual Fragmentation of an SMUM-Labeled Peptide

G cluster_MS Tandem Mass Spectrometer MS1 MS1 Analyzer CollisionCell Collision Cell (CID/HCD) MS1->CollisionCell Isolate Precursor MS2 MS2 Analyzer CollisionCell->MS2 Fragment Fragments MS2->Fragments Precursor SMUM-Peptide Ion [M+nH]n+ Precursor->MS1

Caption: Isolation and fragmentation of a labeled peptide in MS/MS.

The resulting MS/MS spectrum will be dominated by b- and y-type ions , which arise from cleavage of the peptide backbone amide bonds and provide the amino acid sequence information.[14] The mass of the SMUM modification will be added to the N-terminus and any lysine residues, which must be accounted for by the database search algorithm as a variable or static modification.

A key feature of the MTS group is its potential to generate a signature neutral loss or reporter ion upon fragmentation. While the exact fragmentation pathway depends on the collision energy and instrument type, the S-S bond is relatively labile and can lead to characteristic product ions that confirm the presence of the label on cysteine-containing peptides.

Comparative Analysis: SMUM vs. Alternative Labeling Reagents

The choice of labeling reagent depends on the experimental goal.[15] SMUM's utility is best understood by comparing it to other common strategies.

FeatureSMUM iTRAQ / TMT (Isobaric Tags) Dimethyl Labeling Label-Free (Control)
Target Residues N-terminus, Lys (NHS); Cys (MTS)N-terminus, LysN-terminus, LysN/A
Quantification MS1 Precursor IntensityMS/MS Reporter Ions[2][4]MS1 Precursor Intensity[16]MS1 Precursor Intensity or Spectral Counting[3]
Multiplexing Limited (typically 2-3 plex with isotopic variants)High (up to 18-plex)Low (2-3 plex)[17]Unlimited (sequential runs)
Special Feature Cysteine-reactivity for enrichment/targeted analysisHigh multiplexing for large-scale studiesCost-effective, simple procedureNo chemical modification required
Key Limitation Lower multiplexing, MS1-level quant can be complexRatio compression, higher costLower multiplexingHigher run-to-run variability, missing values[2]
Performance Considerations:
  • Labeling Efficiency: Like other NHS-ester reagents, SMUM can achieve high labeling efficiency (>95%) when optimal conditions (pH, reagent excess) are used.[6] However, incomplete labeling can complicate quantification.

  • Chromatography: The long undecyl (C11) carbon chain in SMUM is hydrophobic. This will significantly increase the retention time of labeled peptides on reversed-phase liquid chromatography (RPLC), which can improve separation for some peptides but may cause issues with elution for others.

  • Quantification Strategy: SMUM is a non-isobaric tag. This means quantification is performed at the MS1 level by comparing the precursor ion intensities of the same peptide across different samples (e.g., light vs. heavy isotopic versions of SMUM). This contrasts with TMT/iTRAQ, where chemically identical tags fragment to produce different mass reporter ions in the MS/MS spectrum.[4]

Conclusion and Future Directions

This compound (SMUM) is a versatile, bifunctional reagent that offers a unique approach to peptide analysis by mass spectrometry. Its primary amine-reactive NHS-ester allows for general peptide labeling, while the cysteine-reactive MTS group provides a powerful tool for specifically targeting and potentially enriching a sub-proteome of interest.

While it does not offer the high-level multiplexing of isobaric tags like TMT, SMUM provides a valuable alternative for experiments focused on cysteine-containing peptides, studies of redox proteomics, or applications where enrichment of a specific peptide class is desired prior to analysis. The significant hydrophobic shift it imparts can also be leveraged as a tool for chromatographic separation. By understanding the underlying chemistry, optimizing the labeling protocol, and choosing the appropriate MS acquisition strategy, researchers can successfully integrate SMUM into their proteomics toolbox to answer specific and challenging biological questions.

References
  • Benchchem. A Guide to Isotopic Labeling Strategies: Comparing Sulfonium-Based Reagents and Alternative Methods for Mass Spectrometry.
  • Staal, P. L., et al. (n.d.). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. ResearchGate.
  • AxisPharm. Peptide Labeling Reagents.
  • McAlister, G. C., et al. (2014). mTMT: An Alternative, Nonisobaric, Tandem Mass Tag Allowing for Precursor-Based Quantification. Analytical Chemistry, 86(14), 7150-7158.
  • Hoffert, J. D., et al. (2016). Peptide Labeling Using Isobaric Tagging Reagents for Quantitative Phosphoproteomics. Methods in Molecular Biology, 1355, 115-128.
  • Madsen, J. A., et al. (2013). Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry. Journal of Proteome Research, 12(11), 5117-5126.
  • Abello, N., et al. (2007). Selective Removal of O-Acyl Groups from N,O-Diacylated Peptides and Proteins in a Boiling Water Bath. Journal of Proteome Research, 6(12), 4770-4776.
  • Nielsen, M. L., & Olsen, J. V. (2012). Interpretation of Tandem Mass Spectrometry (MS/MS) Spectra for Peptide Analysis. Methods in Molecular Biology, 854, 145-161.
  • Li, Z., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical Chemistry, 95(1), 237-253.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207.
  • Zhou, Y. F., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Biomolecules, 15(x), x.
  • Sigma-Aldrich. Peptide Labeling.
  • Mascot. Peptide fragmentation.
  • Ge, Y., et al. (2024). A platform for mapping reactive cysteines within the immunopeptidome. bioRxiv.
  • Valikangas, T., et al. (2018). Tools for Label-free Peptide Quantification. Molecular & Cellular Proteomics, 17(1), 169-181.
  • University of Alabama at Birmingham. Peptide ion fragmentation in mass spectrometry.
  • Gutsmiedl, A., et al. (2018). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. Molecules, 23(10), 2633.
  • Hoch, D. G., et al. (2018). Cysteine-reactive probes and their use in chemical proteomics. Chemical Communications, 54(40), 5024-5036.
  • Thermo Fisher Scientific. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2.
  • Parker, C. G., & Cravatt, B. F. (2018). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Cell, 173(4), 819-830.
  • ResearchGate. (2015). What is the best way of labeling a short peptide without changing its structure too much?.
  • Henderson, M. J., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv.
  • Vachet, R. W. (2006). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry, 386(3), 549-558.
  • Shimada, K., et al. (2016). Synthesis of d-labeled and unlabeled ethyl succinic anhydrides and application to quantitative analysis of peptides by isotope differential mass spectrometry. Bioorganic & Medicinal Chemistry Letters, 26(20), 5073-5077.
  • Thamsen, M., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteomics, 75(15), 4817-4826.
  • Children's Cancer Hospital 57357. Stable isotope dimethyl labeling.

Sources

Comparing efficiency of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate with SMCC

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Advanced Bioconjugation: SMCC vs. Long-Chain MTS Crosslinkers

In the intricate field of bioconjugation, the choice of a crosslinking agent is a critical decision that dictates the stability, functionality, and ultimate success of the resulting conjugate. For researchers in drug development and diagnostics, creating stable and precisely defined linkages between biomolecules, such as in the synthesis of Antibody-Drug Conjugates (ADCs), is paramount. This guide provides a deep, comparative analysis of two powerful heterobifunctional crosslinkers: the industry-standard Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and a long-chain alternative, N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (NHS-C11-MTS) .

We will move beyond a simple cataloging of features to explore the causal relationships between their chemical structures and experimental outcomes, providing senior researchers with the insights needed to select the optimal reagent for their specific application.

Section 1: The Molecular Architecture and Reaction Mechanisms

Both SMCC and NHS-C11-MTS are heterobifunctional crosslinkers, designed to connect molecules containing primary amines (e.g., lysine residues on an antibody) with those containing sulfhydryl groups (e.g., cysteine residues).[1][2] This is typically achieved in a two-step process to ensure specificity and minimize undesirable self-conjugation.[3][4] However, their underlying chemistry, spacer arm characteristics, and the nature of the bond they form are fundamentally different.

SMCC: The Standard for Stability

SMCC has long been a cornerstone of bioconjugation due to its reliability and the robustness of the linkage it creates.[5]

  • Structure: It possesses an N-hydroxysuccinimide (NHS) ester at one end and a maleimide group at the other, separated by a cyclohexane-containing spacer arm.[1][6]

  • Mechanism: The NHS ester reacts with primary amines at a physiological to slightly alkaline pH (7.0-9.0) to form a stable amide bond.[2] The maleimide group then specifically reacts with a sulfhydryl group at a near-neutral pH (6.5-7.5) to form an irreversible thioether bond.[3] The cyclohexane ring in the spacer arm enhances the stability of the maleimide group against hydrolysis, allowing for a more controlled conjugation process.[2][3]

The resulting thioether linkage is non-cleavable under physiological conditions, making SMCC an ideal choice for applications requiring long-term stability in circulation, such as the ADC Kadcyla® (ado-trastuzumab emtansine).[7][8][9]

SMCC_Mechanism cluster_step1 Step 1: Amine Reaction (pH 7.0-9.0) cluster_step2 Step 2: Thiol Reaction (pH 6.5-7.5) P1_NH2 Protein-NH₂ SMCC SMCC Crosslinker P1_NH2->SMCC NHS Ester Reaction P1_SMCC Maleimide-Activated Protein SMCC->P1_SMCC P2_SH Drug-SH P1_SMCC->P2_SH Maleimide Reaction Final_Conj Stable Thioether Linkage (Non-Cleavable) P2_SH->Final_Conj

Caption: Reaction mechanism of SMCC crosslinker.

NHS-C11-MTS: The Cleavable Long-Chain Alternative

NHS-C11-MTS offers a different strategic advantage centered on its long, flexible spacer and, most importantly, the cleavable nature of its resulting bond.

  • Structure: This linker also features an amine-reactive NHS ester. However, its thiol-reactive group is a Methanethiosulfonate (MTS) moiety, and the two are separated by a long, 11-carbon (undecyl) aliphatic chain.

  • Mechanism: The NHS ester reaction is identical to that of SMCC, targeting primary amines to form a stable amide bond. The MTS group subsequently reacts with a sulfhydryl, but instead of a thioether, it forms a disulfide bond . This disulfide linkage is susceptible to cleavage by reducing agents.[9][10]

The presence of this cleavable disulfide bond is a critical feature. In the context of ADCs, it allows for the release of the cytotoxic payload in the reducing environment inside a target cell, where concentrations of glutathione are significantly higher than in the bloodstream.[9] This targeted release can enhance efficacy and potentially reduce systemic toxicity.[11]

MTS_Mechanism cluster_step1 Step 1: Amine Reaction (pH 7.0-9.0) cluster_step2 Step 2: Thiol Reaction (pH 6.5-7.5) P1_NH2 Protein-NH₂ MTS_Linker NHS-C11-MTS Crosslinker P1_NH2->MTS_Linker NHS Ester Reaction P1_MTS MTS-Activated Protein MTS_Linker->P1_MTS P2_SH Drug-SH P1_MTS->P2_SH MTS Reaction Final_Conj Disulfide Linkage (Reductively Cleavable) P2_SH->Final_Conj

Caption: Reaction mechanism of NHS-C11-MTS crosslinker.

Section 2: Head-to-Head Performance and Application Analysis

The decision to use SMCC or NHS-C11-MTS hinges on the desired end-state of the bioconjugate. A summary of their comparative properties is presented below.

FeatureSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS-C11-MTS (this compound)
Amine-Reactive Group N-Hydroxysuccinimide (NHS) Ester[1][2]N-Hydroxysuccinimide (NHS) Ester
Thiol-Reactive Group Maleimide[1][3]Methanethiosulfonate (MTS)
Resulting Thiol Linkage Thioether Bond[3][12]Disulfide Bond[10]
Linkage Cleavability Non-Cleavable ; highly stable under physiological conditions.[7][]Cleavable by reducing agents (e.g., DTT, TCEP, Glutathione).[9][10]
Spacer Arm Length ~8.3 Å[5][6]~15.7 Å (estimated for C11 chain)
Spacer Arm Nature Rigid, Cyclohexane-based[1]Flexible, Aliphatic Chain
Solubility Water-insoluble; requires organic co-solvent (DMSO/DMF).[1][6]Predicted to be highly water-insoluble; requires organic co-solvent.
Primary Use Case Applications requiring maximum stability (e.g., long-circulating ADCs, stable protein immobilization).[7][8]Applications requiring controlled release in a reducing environment (e.g., intracellular drug delivery, reversible protein modifications).[9][11]
Expert Insights: When to Choose Which Crosslinker?
  • Choose SMCC for Maximum Stability: When your goal is to create a conjugate that must remain intact in the bloodstream for extended periods or withstand harsh downstream processing, SMCC is the superior choice.[7] Its non-cleavable thioether bond provides the durability needed for many diagnostic and in vivo imaging applications.[8] The reliance on full antibody degradation for payload release can also lower off-target toxicity.[8][]

  • Choose NHS-C11-MTS for Controlled Release and Steric Hindrance: The primary reason to select a cleavable linker like NHS-C11-MTS is to enable payload release under specific biochemical triggers.[11][] This is highly advantageous for ADCs designed to kill tumor cells from within.[9][11] Furthermore, the long, flexible C11 spacer arm can be a significant asset when conjugating bulky molecules or trying to reach sterically hindered sites on a protein.[14] This extended reach can improve conjugation efficiency where the shorter, more rigid SMCC might fail.

Section 3: Experimental Design and Protocols

A successful conjugation strategy relies on a meticulously planned, two-step workflow to ensure that the amine-modification step is complete and excess crosslinker is removed before the thiol-containing molecule is introduced.[2][3]

Workflow cluster_workflow General Two-Step Conjugation Workflow start Prepare Amine-Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-7.5) step1 Step 1: Activation Add NHS-ester crosslinker (SMCC or NHS-C11-MTS) in DMSO/DMF start->step1 incubate1 Incubate 30-60 min @ RT or 2-4 hrs @ 4°C step1->incubate1 step2 Purification Remove excess crosslinker (Desalting column / Dialysis) incubate1->step2 step3 Step 2: Conjugation Add Thiol-Molecule to activated protein step2->step3 incubate2 Incubate 30-60 min @ RT or 2-4 hrs @ 4°C step3->incubate2 step4 Quench (Optional) Add excess cysteine to block unreacted sites incubate2->step4 end Final Purified Conjugate step4->end

Caption: A generalized workflow for two-step heterobifunctional crosslinking.

Protocol 1: Two-Step Conjugation Using SMCC

This protocol is a self-validating system. Successful removal of excess SMCC in Step 4 is critical; failure to do so will cause the unreacted SMCC to cap the thiol-containing molecule in Step 5, inhibiting the desired conjugation.[1]

  • Reagent Preparation:

    • Equilibrate the SMCC vial to room temperature before opening to prevent moisture condensation.[6]

    • Prepare a stock solution of SMCC (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use.[6]

    • Prepare your amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5). Buffers like Tris or glycine are incompatible as they contain primary amines.[15]

  • Protein Activation (Step 1):

    • Add a 10- to 50-fold molar excess of the SMCC stock solution to your protein solution.[2][4] The optimal ratio depends on protein concentration and must be determined empirically.[4]

    • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[3][6]

  • Removal of Excess SMCC:

    • Immediately following incubation, remove all non-reacted SMCC using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis, equilibrating with the same amine-free buffer.[2][6] This step is crucial to prevent side reactions.[1]

  • Preparation of Thiol-Molecule:

    • Ensure your second molecule (Molecule-SH) has a free, reduced sulfhydryl group. If it contains disulfide bonds, reduce them using an appropriate reducing agent like TCEP, followed by purification to remove the reducing agent.[3]

  • Conjugation (Step 2):

    • Combine the maleimide-activated protein with your thiol-containing molecule.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[4] The reaction should be performed at pH 6.5-7.5 for optimal maleimide-thiol specificity.[3]

  • Quenching and Purification:

    • (Optional) To stop the reaction, add a thiol-containing compound like cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups.[4]

    • Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove unreacted components.

Protocol 2: Two-Step Conjugation Using NHS-C11-MTS

This protocol mirrors the SMCC workflow, as the initial amine-activation chemistry is identical. The key difference lies in the handling and validation of the final disulfide-linked product.

  • Reagent Preparation:

    • Follow the same procedure as for SMCC, preparing a stock solution of NHS-C11-MTS in anhydrous DMSO or DMF.

    • Use the same amine-free buffer systems (pH 7.2-7.5) for the protein activation step.

  • Protein Activation (Step 1):

    • Perform the reaction identically to the SMCC protocol, adding a 10- to 50-fold molar excess of NHS-C11-MTS to your amine-containing protein.

    • Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Removal of Excess NHS-C11-MTS:

    • As with SMCC, immediate removal of the excess crosslinker via desalting or dialysis is essential.

  • Preparation of Thiol-Molecule:

    • Prepare your thiol-containing molecule as described in the SMCC protocol, ensuring a free, reduced sulfhydryl is available.

  • Conjugation (Step 2):

    • Combine the MTS-activated protein with your thiol-containing molecule.

    • Incubate for 30-60 minutes at room temperature. The reaction is generally efficient at pH 6.5-7.5.

  • Validation of Cleavability:

    • To validate the formation of a cleavable disulfide bond, an aliquot of the final conjugate can be treated with a reducing agent (e.g., 5-10 mM DTT) and analyzed by SDS-PAGE or mass spectrometry. The separation of the two original components post-reduction confirms a successful disulfide linkage.

Conclusion

The choice between SMCC and a long-chain MTS crosslinker like NHS-C11-MTS is a strategic one, driven entirely by the required stability and release mechanism of the final bioconjugate.

  • SMCC remains the gold standard for creating highly stable, non-cleavable linkages essential for applications demanding in vivo durability. Its chemistry is well-understood and robust.

  • NHS-C11-MTS provides a powerful alternative for advanced applications like targeted drug delivery, where payload release within the cell's reducing environment is the goal. Its long spacer arm offers the additional benefit of overcoming steric challenges in complex conjugations.

By understanding the fundamental chemical differences and their functional consequences, researchers can confidently select the crosslinker that best aligns with their experimental objectives, paving the way for the next generation of precisely engineered bioconjugates.

References

  • BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?
  • Aestus Biotechnology. (n.d.). SMCC.
  • Benchchem. (n.d.). An In-depth Technical Guide to Heterobifunctional Crosslinkers: The Case of SMCC.
  • AAT Bioquest. (2025). SMCC and SMCC Plus™ Protein Crosslinkers.
  • PurePEG. (2025). Cleavable vs. Non-Cleavable PEG Linkers: Pros, Cons, and Applications.
  • ProteoChem. (n.d.). SMCC Crosslinking Protocol.
  • ProteoGenix. (2021). Cleavable versus non-cleavable ADC linker chemistry.
  • Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
  • ProteoChem. (n.d.). Sulfo-SMCC Crosslinking Protocol.
  • BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers.
  • Thermo Fisher Scientific. (2022). SMCC and Sulfo-SMCC User Guide (Pub.No. MAN0011295 C.0).
  • Fisher Scientific. (n.d.). LC-SMCC.
  • Bio-Synthesis. (2025). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation.
  • Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates.
  • Kumar, V., et al. (2011). The role of thiols and disulfides in protein chemical and physical stability. Pharmaceutical Research.
  • Jones, M. W., et al. (2022).
  • Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters.
  • Zhang, D., et al. (2020). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
  • Vector Laboratories Inc. (2022). Webinar: An Introduction to Bioconjugation.

Sources

A Senior Application Scientist's Guide to N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE) Performance in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise modification and crosslinking of proteins are fundamental to elucidating biological function and developing novel therapeutics. The choice of chemical tool is paramount and dictates the success of an experiment. This guide provides an in-depth analysis of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE), a heterobifunctional crosslinking agent, and objectively compares its performance against common alternatives in various biological matrices.

The Principle of Dual Reactivity: Understanding MTS-SE

This compound, hereafter MTS-SE, is a powerful bioconjugation reagent due to its two distinct reactive moieties, each targeting a different functional group on proteins.

  • N-hydroxysuccinimide (NHS) Ester: This group selectively reacts with primary amines (–NH₂), which are found at the N-terminus of all proteins and on the side chain of lysine residues. The reaction, an aminolysis, forms a stable amide bond.[1][2] The efficiency of this reaction is highly pH-dependent, favoring alkaline conditions (pH 7-9) where the primary amine is deprotonated and thus more nucleophilic.[3][4][5]

  • Methanethiosulfonate (MTS): This group specifically targets sulfhydryl (or thiol, –SH) groups found on cysteine residues. The reaction proceeds via a thiol-disulfide exchange, forming a disulfide bond (-S-S-) and releasing methanesulfinic acid.[6] A key feature of this linkage is its reversibility; the disulfide bond can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

This dual-functionality allows MTS-SE to act as a molecular bridge, linking a specific cysteine residue to a nearby lysine residue, providing valuable structural information or enabling targeted protein modification.

Reaction Mechanism of MTS-SE

G MTS_SE MTS Group --(Undecyl Spacer)-- SE Group Protein Lysine (Primary Amine) Cysteine (Thiol) Conjugated_Protein Stable Amide Bond Reversible Disulfide Bond Protein->Conjugated_Protein

Caption: MTS-SE reacts with protein amines and thiols to form a conjugated product.

Performance Comparison: MTS-SE vs. Alternatives

The selection of a bioconjugation reagent depends critically on the experimental goal. MTS-SE occupies a unique niche, but it is essential to understand its performance relative to other widely used chemistries.

FeatureN-Succinimidyloxycarbonylundecyl MTS (MTS-SE)NHS Esters (e.g., DSS, BS3)Maleimides (e.g., SMCC)
Target(s) Primary Amines (Lys, N-terminus) & Thiols (Cys)Primary Amines OnlyThiols Only
Resulting Bond Amide & Disulfide (-S-S-)Amide onlyThioether (-S-C-)
Bond Stability Amide: Very Stable. Disulfide: Reversible with reducing agents.Very StableGenerally stable, but can undergo retro-Michael reaction at high pH.[6]
Specificity High for both targets under controlled pH.High for amines at pH 7-9. Can show reactivity to Ser, Thr, Tyr at higher pH.[7]High for thiols at pH 6.5-7.5. Can react with amines at pH >8.5.
Key Advantage Links specific cysteine and lysine residues; disulfide linkage is reversible for downstream applications.Well-established for amine-amine crosslinking; wide variety of spacer arms and solubilities available.Forms a highly stable, non-reversible thioether bond; rapid reaction kinetics.[8]
Key Limitation Susceptible to hydrolysis in aqueous buffers; disulfide bond can be reduced by endogenous agents.Prone to rapid hydrolysis in aqueous solution, competing with the aminolysis reaction.[9][10]"Maleimide-thiol adducts can be unstable under certain conditions; requires free, reduced thiols.[11]

Performance in Diverse Biological Samples

The complexity of the biological matrix significantly impacts the efficiency and specificity of MTS-SE.

A. Purified Protein Solutions

This is the most controlled environment. MTS-SE can be used to probe protein structure by identifying spatially proximal lysine and cysteine residues.

  • Causality in Experimental Choices: The reaction buffer is critical. A pH of 7.5-8.5 is a common compromise to ensure the amine is sufficiently nucleophilic while minimizing the rate of NHS-ester hydrolysis.[3][9] If intramolecular crosslinking is desired, the protein concentration should be kept low to disfavor intermolecular reactions.

  • Self-Validating System: Successful labeling can be confirmed by a shift in molecular weight on SDS-PAGE or, more precisely, by mass spectrometry to identify the crosslinked peptides.

B. Complex Cell Lysates

Cell lysates present a significant challenge due to the vast number of reactive sites and the presence of endogenous reducing agents and proteases.[12]

  • Causality in Experimental Choices:

    • Protease Inhibitors: Their addition is non-negotiable to prevent sample degradation.

    • Reaction Concentration: A higher molar excess of MTS-SE is typically required compared to purified systems to overcome the high concentration of competing nucleophiles.[5]

    • Targeting Internal vs. External Thiols: To label internal cysteines, the lysate must be treated with a reducing agent (e.g., TCEP) to break existing disulfide bonds. This, however, will also reduce the MTS-SE reagent itself, highlighting a key experimental conflict that requires careful optimization of reagent concentrations and reaction times.

  • Self-Validating System: Western blotting for a protein of interest can reveal higher molecular weight bands corresponding to crosslinked complexes. For global analysis, crosslinking mass spectrometry (XL-MS) is the gold standard for identifying specific interaction sites.[13]

C. Plasma and Serum

Plasma is an exceptionally complex matrix dominated by high-abundance proteins like albumin and immunoglobulins.[14][15] This creates a massive sink for any reactive reagent.

  • Causality in Experimental Choices:

    • Depletion: Immunodepletion of high-abundance proteins is often a necessary first step to allow for the detection of less abundant crosslinked species.[16]

    • Quenching: Rapid and effective quenching of the reaction (e.g., with Tris or glycine) is crucial to prevent non-specific modifications during sample processing.

  • Self-Validating System: Due to the complexity, analysis almost exclusively relies on sophisticated mass spectrometry techniques, often involving isotopic labeling (like TMT) in parallel to quantify changes in protein interactions across different samples.[17][18] The performance of MTS-SE here is highly dependent on the ability to enrich for the crosslinked species of interest prior to analysis.

Experimental Protocols and Workflows

The following protocols are generalized starting points. Optimization is essential for each specific application.

General Experimental Workflow

G A Sample Preparation (e.g., Lysis, Depletion) Add Protease Inhibitors B Protein Quantification (e.g., Bradford, BCA) A->B C Reaction Buffer Exchange (Amine-free, pH 7.5-8.5) B->C D MTS-SE Labeling (Add reagent, incubate 30-60 min RT) C->D E Quench Reaction (Add Tris or Glycine) D->E F Remove Excess Reagent (Dialysis / SEC / Ultrafiltration) E->F G Analysis (SDS-PAGE / Western Blot / Mass Spec) F->G

Caption: A typical workflow for protein labeling experiments using MTS-SE.

Protocol 1: Intramolecular Crosslinking of a Purified Protein
  • Preparation: Dissolve the purified protein in a phosphate-buffered saline (PBS) solution at pH 7.5 to a final concentration of 1 mg/mL. The buffer must be free of primary amines (e.g., Tris) or thiols.[19]

  • Reagent Stock: Immediately before use, dissolve MTS-SE in anhydrous DMSO to a concentration of 10 mM.[20]

  • Reaction: Add a 20-fold molar excess of the MTS-SE stock solution to the protein solution. For a 1 mg/mL solution of a 50 kDa protein (20 µM), this would mean adding MTS-SE to a final concentration of 400 µM.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a final concentration of 20-50 mM Tris-HCl. The primary amine on Tris will react with and consume any remaining NHS esters.

  • Purification: Remove excess, non-reacted reagent and byproducts using a desalting column (size-exclusion chromatography) or dialysis against PBS.[2]

  • Analysis: Analyze the sample by SDS-PAGE. An intramolecularly crosslinked protein may show a slightly faster migration (more compact structure) compared to the unmodified control. Confirm crosslinking sites via mass spectrometry.

Protocol 2: Labeling Cell Surface Proteins on Whole Cells
  • Cell Preparation: Culture cells to the desired confluency. Gently wash the cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 7.5) to remove any contaminating proteins from the culture medium.

  • Cell Suspension: Harvest cells using a non-enzymatic method and resuspend them in ice-cold PBS at a concentration of 1-5 x 10⁶ cells/mL. Maintain cells at 4°C to minimize endocytosis.

  • Reagent Stock: Prepare a fresh 10 mM stock of MTS-SE in anhydrous DMSO.

  • Labeling: Add MTS-SE to the cell suspension to a final concentration of 1-2 mM.

  • Incubation: Incubate for 30 minutes on ice with gentle mixing.

  • Quenching: Pellet the cells by centrifugation (e.g., 300 x g for 4 minutes) and wash three times with ice-cold PBS containing 20-50 mM glycine or Tris to quench any unreacted MTS-SE.

  • Lysis & Analysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors. The labeled cell surface proteins can then be analyzed by Western blot or enriched for mass spectrometry analysis.

Conclusion and Expert Recommendations

This compound (MTS-SE) is a specialized tool with distinct advantages and limitations.

  • Choose MTS-SE when:

    • You need to identify spatially proximal cysteine and lysine residues for structural studies.

    • You require a reversible crosslink for applications like affinity purification, where the disulfide bond can be cleaved to release the captured protein complex.

    • You are performing differential analysis (e.g., comparing a wild-type and mutant protein) where the presence or absence of a specific crosslink is the readout.

  • Consider Alternatives when:

    • Your goal is simple amine-amine crosslinking (use DSS or BS3).

    • You need to conjugate a probe specifically to a cysteine residue with the highest possible stability (use a maleimide-based reagent).

    • Your biological system has a highly reducing environment that would prematurely cleave the MTS-formed disulfide bond.

Ultimately, the performance of MTS-SE is inextricably linked to careful experimental design. Understanding the chemistry, controlling the reaction environment, and validating the outcome are the cornerstones of successful bioconjugation in any biological sample.

References

  • BenchChem. MTSEA vs. Maleimide: A Comparative Guide to Thiol-Reactivity for Bioconjugation.
  • Thermo Fisher Scientific. Crosslinking Technology.
  • Aslam, S., et al. (2011). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central.
  • BenchChem. A Comparative Guide to Maleimide and Haloacetyl Chemistries for Protein Labeling.
  • Guttman, M., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC - NIH.
  • Guttman, M., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au.
  • Kalkhof, S., & Sinz, A. (2008). Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters. ResearchGate.
  • de la Torre, B. G., & Albericio, F. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Interface Focus.
  • Pan, Y., et al. (2022). Plasma proteome profiling using tandem mass tag labeling technology reveals potential biomarkers for Parkinson's disease: a preliminary study. PubMed.
  • Aslam, S., et al. (2011). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir.
  • Liu, F., et al. (2018). Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. PMC.
  • Lumiprobe. Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
  • Seer Inc. (2021). Evaluation of deep plasma proteomic analysis with ProteographTM workflow and TMT sample labeling.
  • Abberior Instruments. Protein labeling protocol.
  • Biotium. CF® Dye & Biotin SE Protein Labeling Kits.
  • Seer Inc. (2023). TMT Sample Labeling for Plasma Proteomics – Tech Note.
  • Thermo Fisher Scientific. (2021). Protein Labeling Kits (For Alexa Fluor, Pacific Blue, Fluorescein-EX, and Oregon Green 488).
  • PubMed. (2022). Quantitative profiling of serum samples using TMT protein labelling, fractionation and LC-MS/MS.
  • Correia, B. E., et al. (2017). Label-Free Proteome Analysis of Plasma from Patients with Breast Cancer: Stage-Specific Protein Expression. PubMed Central.
  • Sigma-Aldrich. Biotin Protein Labeling Kit.
  • Thermo Fisher Scientific. (2016). MS-Cleavable Crosslinkers Product Information Sheet.
  • Loo, J. A., et al. (2016). Rapid Online Buffer Exchange for Screening of Proteins, Protein Complexes, and Cell Lysates by Native Mass Spectrometry. PMC - NIH.

Sources

A Researcher's Guide to Validating the Specificity of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE) Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of experimental biology. The choice of labeling reagent is critical, dictating the specificity, stability, and ultimate success of downstream applications. N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE) presents itself as a versatile tool, possessing a dual-reactive nature. This guide provides an in-depth, objective comparison of MTS-SE with alternative labeling strategies and, most importantly, furnishes the experimental framework to validate its labeling specificity.

The Dual-Reactivity of MTS-SE: A Double-Edged Sword

MTS-SE is a heterobifunctional crosslinker, featuring two distinct reactive moieties separated by an undecyl spacer. This unique structure allows it to target two of the most common nucleophilic residues in proteins:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, predominantly found on the ε-amine of lysine residues and the N-terminus of the polypeptide chain, to form a stable amide bond.[1][2][3] This reaction is most efficient at a slightly alkaline pH of 7.2-8.5.[4][5][6]

  • Methanethiosulfonate (MTS): This group exhibits high specificity for free thiol groups, such as those on cysteine residues. The reaction proceeds via a thiol-disulfide exchange, resulting in a disulfide bond between the reagent and the cysteine.[7][8][9]

This dual functionality can be advantageous for certain applications, but it also necessitates rigorous validation to ensure that the labeling is occurring at the intended site. Without proper controls, ambiguity in the location of the label can lead to misinterpretation of experimental results.

The Chemistry of Labeling: MTS-SE in Action

The reaction mechanisms of the two functional groups of MTS-SE are distinct and are critically influenced by the reaction conditions, particularly pH.

MTS_SE_Reactions cluster_amine Amine Labeling (pH 7.2-8.5) cluster_thiol Thiol Labeling (pH 6.5-7.5) MTS_SE_amine MTS-SE Labeled_Protein_Amide Labeled Protein (Amide Bond) MTS_SE_amine->Labeled_Protein_Amide reacts with Protein_Lys Protein-Lysine(-NH2) Protein_Lys->Labeled_Protein_Amide NHS NHS (Leaving Group) Labeled_Protein_Amide->NHS releases MTS_SE_thiol MTS-SE Labeled_Protein_Disulfide Labeled Protein (Disulfide Bond) MTS_SE_thiol->Labeled_Protein_Disulfide reacts with Protein_Cys Protein-Cysteine(-SH) Protein_Cys->Labeled_Protein_Disulfide Methanesulfonic_acid CH3SO2H (Leaving Group) Labeled_Protein_Disulfide->Methanesulfonic_acid releases

Caption: Reaction mechanisms of MTS-SE with primary amines and thiols.

Experimental Validation: Ensuring Labeling Specificity

To confidently attribute experimental observations to the modification of a specific residue, a series of control experiments is not just recommended, but essential. The following protocols provide a self-validating system to dissect the labeling specificity of MTS-SE.

Experimental Workflow for Validating MTS-SE Labeling

validation_workflow cluster_main MTS-SE Labeling Specificity Validation cluster_amine_block Thiol-Specific Labeling cluster_thiol_block Amine-Specific Labeling cluster_direct_label Direct MTS-SE Labeling start Protein Sample amine_block Block Amines (e.g., Sulfo-NHS-Acetate) start->amine_block Control 1 thiol_block Block Thiols (e.g., NEM) start->thiol_block Control 2 direct_label Label with MTS-SE start->direct_label Experiment mts_se_thiol Label with MTS-SE amine_block->mts_se_thiol analyze_thiol Analyze Labeling (SDS-PAGE, Mass Spec) mts_se_thiol->analyze_thiol mts_se_amine Label with MTS-SE thiol_block->mts_se_amine analyze_amine Analyze Labeling (SDS-PAGE, Mass Spec) mts_se_amine->analyze_amine analyze_direct Analyze Labeling (SDS-PAGE, Mass Spec) direct_label->analyze_direct

Caption: Workflow for dissecting the labeling specificity of MTS-SE.

Protocol 1: Assessing Thiol-Specific Labeling

This protocol aims to quantify the extent of MTS-SE labeling on cysteine residues by first blocking all reactive primary amines.

Objective: Isolate and measure the contribution of the MTS group to the overall labeling.

Methodology:

  • Protein Preparation:

    • Dissolve the protein of interest in a buffer free of primary amines, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.

    • If the protein has disulfide bonds that are not the target of labeling, ensure they remain oxidized. If targeting all cysteines, a reduction step with subsequent removal of the reducing agent is necessary.

  • Amine Blocking (Pre-treatment):

    • Add a 20- to 50-fold molar excess of a non-detectable amine-reactive reagent, such as Sulfo-NHS-Acetate. This reagent acetylates primary amines, rendering them unreactive to the NHS ester of MTS-SE.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C.

    • Remove the excess blocking reagent using a desalting column or dialysis against the labeling buffer.

  • MTS-SE Labeling:

    • Prepare a stock solution of MTS-SE in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add a 10- to 20-fold molar excess of the MTS-SE solution to the amine-blocked protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light if the MTS-SE contains a fluorescent tag.

  • Purification and Analysis:

    • Remove unreacted MTS-SE using a desalting column or dialysis.

    • Analyze the extent of labeling by SDS-PAGE (if the label is fluorescent or has a significant mass), and more definitively by mass spectrometry to confirm labeling on cysteine residues.

Protocol 2: Assessing Amine-Specific Labeling

This protocol is the reverse of the first, aiming to quantify labeling on lysine residues by pre-blocking all free thiols.

Objective: Isolate and measure the contribution of the NHS ester group to the overall labeling.

Methodology:

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at pH 7.2-8.5 to facilitate the subsequent amine labeling.[5]

  • Thiol Blocking (Pre-treatment):

    • Add a 20- to 50-fold molar excess of a thiol-specific blocking reagent like N-ethylmaleimide (NEM).[10]

    • Incubate for 1-2 hours at room temperature.

    • Quench any unreacted NEM with a small amount of a thiol-containing compound like DTT or β-mercaptoethanol, followed by removal of the excess quenching and blocking reagents via a desalting column.

  • MTS-SE Labeling:

    • Add a 10- to 20-fold molar excess of the MTS-SE stock solution to the thiol-blocked protein.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.[4]

  • Purification and Analysis:

    • Purify the labeled protein as described in Protocol 1.

    • Analyze the extent of labeling on lysine residues and the N-terminus using appropriate analytical techniques.

By comparing the results from these control experiments with a direct labeling experiment (without any pre-blocking), researchers can definitively ascertain the specificity of their MTS-SE labeling under their specific experimental conditions.

MTS-SE vs. The Alternatives: A Comparative Analysis

The choice of labeling reagent should be guided by the specific experimental needs. Here's how MTS-SE stacks up against more conventional, single-functionality reagents.

FeatureMTS-SE (Thiol-Reactive)MaleimideIodoacetamideMTS-SE (Amine-Reactive)Standard NHS Ester
Target Residue Free Thiols (Cysteine)Free Thiols (Cysteine)Free Thiols (Cysteine)Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)
Reaction Chemistry Thiol-Disulfide ExchangeMichael AdditionNucleophilic Substitution (SN2)Nucleophilic Acyl SubstitutionNucleophilic Acyl Substitution
Optimal Reaction pH Broad range, effective at neutral pH6.5-7.5[4]7.0-8.57.2-8.5[5]7.2-8.5[5]
Bond Formed Disulfide (-S-S-)Thioether (-S-)Thioether (-S-)AmideAmide
Bond Stability Reversible with reducing agents (e.g., DTT, TCEP)Generally stable, but can undergo retro-Michael reaction[7]Highly StableHighly Stable[1]Highly Stable[1]
Reaction Speed Rapid~30 minutes at RT[4]Slower than maleimides0.5-4 hours at RT or 4°C[4]0.5-4 hours at RT or 4°C[4]
Specificity Highly specific for thiols[9]Highly specific at optimal pH; potential for off-target reaction with amines at pH > 7.5[7]Can react with other residues (e.g., His, Met) at higher pHCan label multiple lysine residuesCan label multiple lysine residues
Key Considerations When Choosing a Reagent:
  • Reversibility: The disulfide bond formed by the MTS group is reversible with reducing agents. This can be a significant advantage for applications where the label needs to be removed, but a disadvantage if the labeled protein will be exposed to reducing environments. Maleimides and iodoacetamides form more stable, irreversible thioether bonds.[7][11]

  • Specificity vs. pH: While maleimides are highly specific for thiols at neutral pH, their reactivity with amines increases at pH values above 7.5.[7] The MTS group of MTS-SE generally maintains high thiol specificity across a broader pH range.

  • Hydrolysis: The NHS ester moiety of MTS-SE, like all NHS esters, is susceptible to hydrolysis in aqueous solutions.[2] This is a competing reaction that can reduce labeling efficiency. Therefore, it is crucial to prepare fresh solutions of the reagent and to work with concentrated protein solutions when possible.

Conclusion: A Powerful Tool Requiring Careful Validation

This compound (MTS-SE) is a potent labeling reagent with the unique ability to target both primary amines and free thiols. This dual-reactivity, however, mandates a thorough and systematic validation of its labeling specificity to ensure the integrity of experimental data. By employing the control protocols outlined in this guide—selectively blocking one reactive site to probe the other—researchers can achieve a clear and unambiguous understanding of where their label is attaching.

When compared to traditional single-target reagents like maleimides and standard NHS esters, MTS-SE offers a unique profile. The reversibility of its thiol linkage and its dual-targeting capability may be advantageous in specific contexts. However, for applications demanding the highest degree of specificity for a single type of residue, a dedicated thiol- or amine-specific reagent, coupled with appropriate validation, remains the gold standard. Ultimately, the choice of reagent must be a deliberate one, informed by the specific scientific question and supported by rigorous experimental validation.

References

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (URL: [Link])

  • NHS-ester-based amine-reactive chemistry enables rapid, uniform, and high-density protein labeling for prolonged live imaging of the cell membrane - ResearchGate. (URL: [Link])

  • Labeling scheme. Attachment of the methanethiosulfonate spin label MTSL... - ResearchGate. (URL: [Link])

  • (A) Labeling reaction scheme for cysteine and tyrosine residues. N... - ResearchGate. (URL: [Link])

  • Methods for the determination and quantification of the reactive thiol proteome - PMC - NIH. (URL: [Link])

  • Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (URL: [Link])

  • Identifying the Elusive Dimerization Product Interfering with Methylsulfonato-Group Labeling of Cysteines in Proteins. | Read by QxMD. (URL: [Link])

  • Specificity of Immunostaining methods: How to choose a control? - G-Biosciences. (URL: [Link])

  • Concerted, Rapid, Quantitative, and Site-Specific Dual Labeling of Proteins | Journal of the American Chemical Society. (URL: [Link])

  • Labeling Proteins For Single Molecule Imaging - Teledyne Vision Solutions. (URL: [Link])

  • Cell-Selective Metabolic Labeling of Proteins - PMC - NIH. (URL: [Link])

  • Site-Specific Protein Labeling Methods and Protocols | Request PDF - ResearchGate. (URL: [Link])

  • Protein labeling protocol - Abberior Instruments. (URL: [Link])

  • Fluorescent MTS - Interchim. (URL: [Link])

  • Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed. (URL: [Link])

  • mTMT: An Alternative, Nonisobaric, Tandem Mass Tag Allowing for Precursor-Based Quantification - PMC - NIH. (URL: [Link])

  • Alternatives to Fluorescent tagged proteins. (URL: [Link])

  • Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP - PMC - PubMed Central. (URL: [Link])

  • mTMT: An Alternative, Nonisobaric, Tandem Mass Tag Allowing for Precursor-Based Quantification - PubMed. (URL: [Link])

  • N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein - PubMed. (URL: [Link])

  • MTSL labelling of membrane proteins? - ResearchGate. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Amine-to-Thiol Bioconjugation: A Performance Review of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in bioconjugation.

Introduction: Beyond the Datasheet

In the landscape of bioconjugation, the covalent linking of biomolecules is a foundational technique. Heterobifunctional crosslinkers, reagents with two distinct reactive groups, are the workhorses of this field, enabling the precise assembly of complex architectures like antibody-drug conjugates (ADCs), immobilized enzymes for biosensors, and tools for probing protein-protein interactions.

This guide provides an in-depth review of a specific and powerful amine-to-thiol crosslinker: N-Succinimidyloxycarbonylundecyl Methanethiosulfonate . We will move beyond a simple recitation of product features to deliver a comparative analysis grounded in chemical principles and field-proven insights. Here, we dissect its performance against the most common alternatives—SMCC and SPDP—providing the experimental context needed to make informed decisions for your research. The central thesis is not to declare a single "best" reagent, but to illuminate the distinct advantages and trade-offs inherent to each chemistry, empowering you to select the optimal tool for your specific application.

Pillar 1: The Chemistry of Control — A Tale of Three Reactive Groups

All three crosslinkers discussed here share a common feature: an N-hydroxysuccinimide (NHS) ester. This group provides a reliable method for targeting primary amines, such as the ε-amine of lysine residues on a protein's surface. The reaction proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5), where the amine is deprotonated and acts as a potent nucleophile, attacking the NHS ester to form a stable amide bond.[1][2][][4] The crucial differences lie in their second reactive group, which dictates the nature, stability, and utility of the final conjugate.

The choice of thiol-reactive chemistry is a critical decision point with significant downstream consequences for the stability and function of the resulting bioconjugate. Let's compare the mechanisms:

  • Methanethiosulfonate (MTS) in SMUMTS: This group reacts with a free thiol (from a cysteine residue) via a nucleophilic disulfide exchange. The thiolate anion attacks the sulfur atom of the MTS group, forming a new, cleavable disulfide bond and releasing methanesulfinic acid as a byproduct.[5][6] This reversibility is a key strategic advantage in applications requiring payload release under reducing conditions.

  • Maleimide in SMCC: The maleimide group reacts with thiols via a Michael addition reaction. The thiol attacks one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable, non-cleavable thioether bond.[7][8] This chemistry is favored when permanent, robust linkages are required.

  • Pyridyldithio in SPDP: Similar to MTS, the 2-pyridyldithio group reacts with thiols through disulfide exchange.[9][10] A key advantage of this reaction is the release of pyridine-2-thione, a byproduct that absorbs light at 343 nm.[1] This provides a convenient, real-time spectrophotometric method for quantifying the extent of the conjugation reaction. The resulting disulfide bond is, like the one formed by MTS, cleavable.

Thiol_Reactive_Groups cluster_SMUMTS SMUMTS Chemistry cluster_SMCC SMCC Chemistry cluster_SPDP SPDP Chemistry MTS Methanethiosulfonate (R-S-SO2CH3) Product1 Cleavable Disulfide Bond (R-S-S-Protein) Thiol1 Protein-SH Thiol1->Product1 Disulfide Exchange Releases CH3SO2H Maleimide Maleimide Product2 Stable Thioether Bond Thiol2 Protein-SH Thiol2->Product2 Michael Addition SPDP Pyridyldithio (R-S-S-Py) Product3 Cleavable Disulfide Bond (R-S-S-Protein) Thiol3 Protein-SH Thiol3->Product3 Disulfide Exchange Releases Pyridine-2-thione (Abs @ 343 nm)

Caption: Reaction mechanisms of key thiol-reactive functional groups.

Pillar 2: Performance Under Pressure — A Head-to-Head Comparison

The theoretical mechanisms translate into real-world performance differences. The choice between SMUMTS and its alternatives hinges on three key parameters: the spacer arm, bond stability, and reaction monitoring.

FeatureN-Succinimidyloxycarbonylundecyl MTSSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)
Thiol-Reactive Group MethanethiosulfonateMaleimide2-Pyridyldithio
Resulting Bond DisulfideThioetherDisulfide
Bond Cleavability Yes , with reducing agents (DTT, TCEP)No , highly stableYes , with reducing agents (DTT, TCEP)
Spacer Arm Length ~24.1 Å (long, flexible)8.3 Å (short, rigid)[4][11][12][13]6.8 Å (short) or 15.6 Å (LC-SPDP)[1][9][14]
Reaction Monitoring No direct methodNo direct methodYes , via pyridine-2-thione release (A343 nm)[1]
Solubility Requires organic solvent (e.g., DMSO, DMF)Requires organic solvent (Sulfo-SMCC is water-soluble)[15]Requires organic solvent (Sulfo-SPDP is water-soluble)[1]
Deep Dive: The Spacer Arm Advantage

The most striking feature of this compound is its long, 11-carbon (undecyl) aliphatic spacer, which provides a contour length of approximately 24.1 Å. This is significantly longer than the short, rigid 8.3 Å spacer of SMCC and the 6.8 Å spacer of standard SPDP.[9][11]

When is a long spacer arm a distinct advantage?

  • Overcoming Steric Hindrance: When conjugating large, globular proteins or linking molecules to sterically crowded sites, a longer spacer can bridge the distance and increase conjugation efficiency where shorter linkers might fail.[14]

  • Maintaining Protein Function: A long, flexible spacer can tether a payload (e.g., a drug or fluorophore) away from the protein's active site or key binding interfaces, minimizing functional disruption.

  • Probing Protein Interactions: In structural biology, a panel of crosslinkers with varying spacer lengths can be used to map the distances between residues, providing low-resolution structural information.[16] Longer spacers can capture more distant, transient interactions.[13]

Conversely, for applications in structural modeling that require precise distance constraints, a shorter, more rigid spacer like that of SMCC is often preferable.[13][17]

Deep Dive: The Stability Question — Cleavable vs. Non-Cleavable

The fundamental divide between these reagents is the stability of the bond they form.

Non-Cleavable Thioether (SMCC): The Illusion of Absolute Stability The thioether bond formed by SMCC is resistant to cleavage by reducing agents, making it the default choice for applications demanding high stability, such as creating antibody-enzyme conjugates for ELISAs or ADCs with non-cleavable payloads like Kadcyla® (T-DM1).[1] However, it's crucial to understand that maleimide-thiol conjugates can exhibit instability in plasma. The linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like albumin or glutathione, which can lead to payload exchange and off-target effects.[18][19][20] While the cyclohexane ring in SMCC's spacer arm improves the stability of the maleimide group compared to linear maleimides, this potential liability must be considered.[13]

Cleavable Disulfide (SMUMTS & SPDP): Stability by Design The disulfide bond is the defining feature of SMUMTS and SPDP. This bond is stable under typical physiological conditions but is designed to be cleaved in the presence of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[9][14] This "on-demand" cleavage is a powerful tool:

  • Drug Delivery: In ADCs, the high intracellular concentration of glutathione (1-10 mM) compared to plasma provides a natural mechanism to cleave the disulfide linker and release the cytotoxic payload specifically inside the target cancer cell.[18]

  • Affinity Purification: A protein of interest can be linked to a solid support via a disulfide bond. After washing away contaminants, the purified protein can be gently eluted by adding a reducing agent.

  • Structural Analysis: Cross-linked protein complexes can be analyzed by techniques like SDS-PAGE. After an initial run, the sample can be treated with a reducing agent to cleave the cross-links, and a second-dimension gel will show the individual components, simplifying analysis.

The stability of disulfide bonds in circulation versus their release in a reducing environment is a delicate balance. While essential for payload release, premature reduction in plasma can occur.[18] The design of the linker and the site of conjugation on the antibody can influence this stability.[18]

Pillar 3: Field-Proven Protocols and Workflows

Translating theory into practice requires robust, validated protocols. The following sections provide step-by-step methodologies for a typical two-step conjugation process using an amine-to-thiol crosslinker, as well as a protocol for disulfide bond cleavage.

Experimental Protocol 1: Two-Step Conjugation of Protein A (Amine) to Protein B (Thiol) using SMUMTS

This protocol describes the activation of a protein containing primary amines (Protein A) with SMUMTS, followed by conjugation to a protein containing a free sulfhydryl group (Protein B).

Conjugation_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation A1 Dissolve Protein A in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) A3 Add SMUMTS to Protein A (10-20 fold molar excess) A1->A3 A2 Dissolve SMUMTS in Organic Solvent (e.g., DMSO) A2->A3 A4 Incubate 30-60 min at Room Temperature A3->A4 P1 Remove Excess SMUMTS via Desalting Column (equilibrated in PBS) A4->P1 P2 Collect Protein Fractions (MTS-Activated Protein A) P1->P2 C2 Combine MTS-Activated Protein A with Protein B P2->C2 C1 Prepare Protein B (Thiol) in PBS, pH 7.2-7.5 C1->C2 C3 Incubate 2 hours at RT or Overnight at 4°C C2->C3 End Final Conjugate (Protein A-S-S-Protein B) C3->End

Caption: Workflow for a two-step heterobifunctional crosslinking reaction.

Methodology:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the crosslinker (e.g., 20 mM) in an anhydrous organic solvent such as DMSO or DMF immediately before use.

    • Prepare Protein A in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine are incompatible as they will compete in the reaction.[1]

  • Activation of Protein A:

    • Add a 10- to 20-fold molar excess of the dissolved SMUMTS to the solution of Protein A. The optimal molar ratio should be determined empirically for each specific application.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification of Activated Protein:

    • Remove excess, non-reacted SMUMTS and the N-hydroxysuccinimide byproduct using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a suitable conjugation buffer (e.g., PBS, pH 7.2). This step is critical to prevent the modification of thiol groups on Protein B by any remaining NHS ester.

  • Conjugation to Protein B:

    • If Protein B has existing disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP first, followed by desalting to remove the TCEP.

    • Combine the purified, MTS-activated Protein A with the thiol-containing Protein B in a reaction buffer at pH 7.2-7.5.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Analysis and Purification:

    • The final conjugate can be analyzed by SDS-PAGE. Under non-reducing conditions, a new band corresponding to the higher molecular weight conjugate should be visible.

    • Purify the final conjugate from unconjugated proteins using an appropriate method, such as size-exclusion chromatography.

Experimental Protocol 2: Cleavage of the Disulfide Cross-link

This protocol describes how to cleave the disulfide bond within the conjugate formed in the previous protocol.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of a reducing agent. TCEP is often preferred over DTT as it is odorless, more stable, and effective over a wider pH range.[21][22] A 0.5 M TCEP stock solution at pH 7.0 can be prepared and stored at -20°C.[2]

  • Reduction Reaction:

    • To your purified conjugate solution, add the TCEP stock solution to a final concentration of 20-50 mM.[20]

    • Incubate the reaction for 15-30 minutes at room temperature.[5][22]

  • Verification of Cleavage:

    • Analyze the reaction mixture using non-reducing SDS-PAGE.

    • Compare the cleaved sample to a non-cleaved control. The high molecular weight conjugate band should disappear, and bands corresponding to the individual molecular weights of Protein A and Protein B should reappear or increase in intensity.

Conclusion: Selecting the Right Tool for the Job

This compound is not merely another crosslinker; it is a specialized tool with a distinct set of advantages centered on its long, flexible spacer arm and its ability to form a cleavable disulfide bond .

  • Choose SMUMTS when:

    • Your application requires a releasable linkage , such as in intracellular drug delivery or affinity purification.

    • You need to bridge a large distance between two reactive sites or overcome significant steric hindrance.

    • You wish to minimize the impact of a label on the functional domains of a protein by tethering it at a distance.

  • Consider the alternatives when:

    • You require a permanent, stable linkage that can withstand reducing environments. In this case, SMCC is the traditional choice, though its potential instability in plasma should be evaluated.

    • You need to quantitatively monitor the progress of your conjugation reaction in real-time. SPDP is the superior choice for this, offering the same cleavable disulfide chemistry as SMUMTS but with a built-in analytical handle.

Ultimately, the most effective bioconjugation strategy is one that is thoughtfully designed, with a clear understanding of the underlying chemistry. By weighing the trade-offs between spacer length, bond stability, and reaction analytics, researchers can harness the full potential of these powerful reagents to build the precise molecular constructs their work demands.

References

  • CF Plus Chemicals. (n.d.). Sulfo-SMCC crosslinker. Retrieved from [Link]

  • Aapptec. (n.d.). Reduction of Disulfide Bonds. Retrieved from [Link]

  • MP Biomedicals. (n.d.). 289218 this compound. Retrieved from [Link]

  • Christie, R. J., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Journal of Controlled Release, 235, 118-125. Retrieved from [Link]

  • St. Clair, J. R., et al. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry, 31(8), 1637-1646. Retrieved from [Link]

  • Hermanson, G. T. (2000). Small-molecule-protein conjugation procedures. In Methods in Molecular Biology (Vol. 149, pp. 45-55). Humana Press. Retrieved from [Link]

  • Hermanson, G. T. (2004). Small-Molecule—Protein Conjugation Procedures. In Immunodiagnostics (pp. 51-61). Humana Press. Retrieved from [Link]

  • Dimarchi, R. D., et al. (2014). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Bioconjugate Chemistry, 25(3), 567-573. Retrieved from [Link]

  • Schmidt, B., et al. (2018). From structure to redox: the diverse functional roles of disulfides and implications in disease. Physiological Reviews, 98(3), 1679-1711. Retrieved from [Link]

  • Zhang, C., et al. (2019). Fast Cysteine Bioconjugation Chemistry. Topics in Current Chemistry, 377(5), 29. Retrieved from [Link]

  • Bernardim, B., et al. (2014). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Bioconjugate Chemistry, 25(10), 1802-1806. Retrieved from [Link]

  • Erel, O., & Neselioglu, S. (2017). Effects of storage conditions on thiol disulfide homeostasis. Turkish Journal of Biochemistry, 42(4), 434-439. Retrieved from [Link]

  • Trivedi, M. V., et al. (2009). The role of thiols and disulfides on protein stability. Current Protein & Peptide Science, 10(6), 614-625. Retrieved from [Link]

  • Torchilin, V. P. (2013). Bioconjugation Protocols. In Methods in Molecular Biology (Vol. 1045, pp. 1-15). Humana Press. Retrieved from [Link]

  • Avella-Oliver, M., et al. (2020). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 25(2), 333. Retrieved from [Link]

  • Scigine. (2020, September 15). Protein DNA Bioconjugate Protocol. Retrieved from [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Bioconjugation Using SMARTag® Technology: A Practical and Effective Chemoenzymatic Approach to Generate Antibody–Drug Conjugates. In Methods in Molecular Biology (Vol. 1266, pp. 147-164). Humana Press. Retrieved from [Link]

Sources

A Comparative Guide to N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE) in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate science of bioconjugation, the choice of a crosslinking reagent is a critical determinant of experimental success. This guide provides an in-depth technical comparison of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE), a long-chain, heterobifunctional crosslinker, with other commonly used reagents. By examining its chemical properties, performance in relevant applications, and the underlying rationale for its use, this guide aims to equip you with the knowledge to make informed decisions for your specific research needs.

Introduction to this compound (MTS-SE)

This compound, hereafter referred to as MTS-SE, is a chemical crosslinking agent designed for the covalent conjugation of biomolecules.[1][2] It is classified as a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a spacer arm.[1][3][4]

The key features of the MTS-SE molecule are:

  • An N-hydroxysuccinimide (NHS) ester: This group is highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[5]

  • A Methanethiosulfonate (MTS) group: This moiety specifically reacts with sulfhydryl (thiol) groups, found in cysteine residues, to form a disulfide bond.

  • An undecyl (11-carbon) alkyl chain: This long, flexible spacer arm separates the two reactive ends, allowing for the conjugation of molecules where the target functional groups may be sterically hindered or distant from each other.

The combination of these features makes MTS-SE a valuable tool for applications requiring the specific and controlled linkage of two different biomolecules, a common requirement in the development of antibody-drug conjugates (ADCs), protein-protein interaction studies, and the functionalization of surfaces for biosensor applications.[6][7] Shorter-chain versions of this crosslinker, such as those with propyl (C4) and pentyl (C6) spacers, are also available, allowing for the investigation of the impact of spacer arm length on conjugation efficiency and the biological activity of the resulting conjugate.[8][9]

Below is a diagram illustrating the sequential reaction mechanism of MTS-SE.

MTS_SE_Reaction cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Sulfhydryl Reaction Protein1 Protein 1 (with primary amine) MTS_SE MTS-SE Protein1->MTS_SE NHS ester reaction (pH 7.0-9.0) Intermediate Amine-Reactive Intermediate MTS_SE->Intermediate Intermediate2 Amine-Reactive Intermediate Protein2 Protein 2 (with sulfhydryl) Protein2->Intermediate2 MTS reaction (pH 6.5-7.5) Final_Conjugate Stable Conjugate (Disulfide bond) Intermediate2->Final_Conjugate

Caption: Sequential conjugation using MTS-SE.

Performance Comparison with Alternative Crosslinkers

The selection of a crosslinker is a multi-faceted decision that depends on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final conjugate. Here, we compare MTS-SE to other classes of heterobifunctional crosslinkers, focusing on the characteristics of the spacer arm and the reactive groups.

A key feature of MTS-SE is its long, hydrophobic undecyl spacer. This can be contrasted with the widely used SM(PEG)n series of crosslinkers, which feature hydrophilic polyethylene glycol (PEG) spacers of varying lengths.[10][11][12][13][14]

FeatureMTS-SE (Alkyl Spacer)SM(PEG)n (PEG Spacer)
Solubility Lower aqueous solubility. Requires dissolution in an organic solvent (e.g., DMSO, DMF) before addition to aqueous reaction buffers.Higher aqueous solubility, which can improve the solubility of the resulting conjugate and reduce aggregation.[10][13]
Immunogenicity The hydrophobic alkyl chain may be more likely to elicit an immune response in vivo.The PEG spacer is known to be less immunogenic and can shield the conjugate from the host immune system.[10][13]
Flexibility The alkyl chain provides significant flexibility.The PEG chain also offers considerable flexibility.
Applications Suitable for applications where the hydrophobicity of the linker is not a concern or may even be advantageous (e.g., membrane protein studies).Often preferred for in vivo applications due to reduced immunogenicity and improved solubility.[10][13] Ideal for preparing antibody-enzyme and hapten-carrier protein conjugates.[10]

The choice between an alkyl and a PEG spacer is a critical consideration. While the hydrophobicity of the undecyl chain in MTS-SE might be a disadvantage in some aqueous applications, it could be beneficial in others, such as those involving interactions with lipid bilayers or hydrophobic pockets in proteins. The SM(PEG)n series, with its well-documented advantages in solubility and reduced immunogenicity, represents a strong alternative for many applications, particularly in the development of therapeutics.[10][13]

The MTS group of MTS-SE and the maleimide group found in popular crosslinkers like SMCC and the SM(PEG)n series both target sulfhydryl groups. However, they do so through different reaction mechanisms, resulting in distinct chemical linkages with different stability profiles.

FeatureMTS GroupMaleimide Group
Reaction Forms a disulfide bond with the target sulfhydryl.Reacts via a Michael addition to form a stable thioether bond.[15]
Cleavability The resulting disulfide bond is cleavable with reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).The thioether bond is generally considered non-cleavable under biological conditions.
Stability The disulfide bond can be susceptible to exchange with other free thiols in a biological environment, potentially leading to premature cleavage of the conjugate.The thioether bond is highly stable. However, the thiosuccinimide ring formed can undergo hydrolysis, and the linkage is susceptible to retro-Michael addition, which can lead to payload release.[16] Next-generation maleimides have been developed to improve stability.[16][17][18]
Reaction pH Typically reacts with sulfhydryls at a pH of 6.5-7.5.Reacts optimally with sulfhydryls at a pH of 6.5-7.5.[15] At pH values above 7.5, reactivity with primary amines can occur.[15]

The choice between an MTS and a maleimide group depends on whether a cleavable or a stable linkage is desired. For applications such as immunotoxin development, a cleavable disulfide bond can be advantageous, allowing for the release of the toxin within the target cell.[19][20] However, for applications requiring long-term stability in vivo, the more stable thioether bond formed by a maleimide may be preferable, although the potential for retro-Michael addition must be considered.[16]

The following diagram illustrates the different linkages formed by MTS and maleimide groups.

Linkage_Comparison cluster_mts MTS Reaction cluster_maleimide Maleimide Reaction Protein_SH_MTS Protein-SH MTS_Linker Linker-MTS Protein_SH_MTS->MTS_Linker Disulfide_Bond Protein-S-S-Linker (Cleavable) MTS_Linker->Disulfide_Bond Protein_SH_Mal Protein-SH Maleimide_Linker Linker-Maleimide Protein_SH_Mal->Maleimide_Linker Thioether_Bond Protein-S-Linker (Stable) Maleimide_Linker->Thioether_Bond

Caption: Comparison of MTS and Maleimide reaction products.

Experimental Protocols

The following are generalized, step-by-step methodologies for using a heterobifunctional crosslinker like MTS-SE. It is crucial to optimize the reaction conditions for each specific application.

This is the most common approach for heterobifunctional crosslinkers, minimizing unwanted self-conjugation.[7]

  • Reaction of the NHS Ester with the First Protein (Protein-NH2):

    • Dissolve the amine-containing protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.

    • Prepare a stock solution of MTS-SE in an organic solvent (e.g., DMSO or DMF).

    • Add a 10- to 20-fold molar excess of the MTS-SE stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove the excess, unreacted crosslinker by dialysis or size-exclusion chromatography.

  • Reaction of the MTS Group with the Second Protein (Protein-SH):

    • Ensure the sulfhydryl-containing protein is in a buffer at pH 6.5-7.5 and is free of reducing agents. If necessary, reduce any existing disulfide bonds with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

    • Add the maleimide-activated first protein to the sulfhydryl-containing second protein.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • The reaction can be quenched by adding a small molecule thiol, such as cysteine or beta-mercaptoethanol.

    • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography).

The workflow for this two-step conjugation is depicted below.

Two_Step_Workflow Start Start Step1 React Protein-NH2 with MTS-SE Start->Step1 Purify1 Remove excess MTS-SE Step1->Purify1 Step2 React activated Protein-NH2 with Protein-SH Purify1->Step2 Purify2 Purify final conjugate Step2->Purify2 End End Purify2->End

Caption: Two-step heterobifunctional crosslinking workflow.

Case Studies and Applications

While specific published case studies for this compound are not abundant in the peer-reviewed literature, its primary application lies in the construction of antibody-drug conjugates (ADCs). In this context, the long, flexible spacer arm is intended to provide sufficient distance between the antibody and the cytotoxic payload to minimize steric hindrance and preserve the binding affinity of the antibody.

The principles of using long-chain heterobifunctional crosslinkers are well-established. For instance, studies with SM(PEG)n crosslinkers have demonstrated that the length of the PEG spacer can significantly impact the solubility, stability, and in vivo performance of ADCs.[10][13] Similarly, the use of cleavable linkers, such as those containing disulfide bonds (analogous to the linkage formed by MTS-SE), has been shown to be crucial for the intracellular release of the cytotoxic drug in some immunotoxin designs.[19][20]

In a study on the impact of linker and conjugation chemistry on the properties of model ADCs, it was found that the conjugation method (thiol vs. amine coupling) had a more significant effect on the thermal stability of the antibody than the nature of the linker itself.[21] This highlights the importance of considering not just the crosslinker, but the entire conjugation strategy.

Conclusion and Future Perspectives

This compound offers a unique combination of a long, hydrophobic spacer arm and amine- and sulfhydryl-reactive ends. Its performance characteristics make it a potentially valuable tool for specific applications in bioconjugation, particularly where a long, flexible, and cleavable linkage is required.

However, the limited availability of direct comparative data in the published literature necessitates a careful consideration of its properties in the context of more widely studied alternatives. The choice between MTS-SE and other crosslinkers, such as the SM(PEG)n series, will depend on a thorough analysis of the experimental requirements, including the desired solubility, stability, and in vivo behavior of the final conjugate.

As the field of bioconjugation continues to evolve, we can expect to see the development of novel crosslinkers with enhanced stability, selectivity, and functionality. The principles outlined in this guide provide a framework for evaluating these new reagents and for making rational choices to advance your research and development goals.

References

  • Kim, Y., et al. (2011). Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. Journal of the American Society for Mass Spectrometry, 22(5), 875–886. [Link]

  • Thermo Fisher Scientific. (n.d.). SM(PEG)n Crosslinkers. Retrieved January 21, 2026, from [Link]

  • Götze, M., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(23), 14566–14612. [Link]

  • Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Drug Delivery, 29(1), 752–760. [Link]

  • Beck, A., et al. (2017). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 9(8), 1343–1355. [Link]

  • Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. [Link]

  • The Bumbling Biochemist. (2021, November 17). Protein-protein crosslinking - an overview with emphasis on structural biology uses [Video]. YouTube. [Link]

  • Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Drug Delivery, 29(1), 752-760. [Link]

  • SigutLabs. (2025, November 26). Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. Retrieved January 21, 2026, from [Link]

  • Hemaprabha, E. (2012). Chemical Crosslinking of Proteins. Journal of Pharmaceutical and Scientific Innovation, 1(1), 14-17. [Link]

  • Sivaraman, B., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5035. [Link]

Sources

Safety Operating Guide

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust and reliable research depends on the integrity of every step, from experimental design to the final, safe disposal of all materials. This guide provides a comprehensive operational plan for the proper disposal of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SEU). The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain compliance with regulatory standards, and protect our environment.

Understanding the Compound: A Proactive Approach to Safety

This compound (CAS 887407-54-7) is a bifunctional crosslinking reagent. To ensure its safe handling and disposal, we must consider the reactivity of its two key functional groups:

  • Methanethiosulfonate (MTS) Group: This is a thiol-reactive group. Compounds containing the MTS moiety are often categorized as toxic and may cause irritation.[1][2] Upon combustion, sulfur-containing compounds can release toxic sulfur oxides (SOx).[3]

  • N-Succinimidyl Ester (SE/NHS Ester) Group: This is an amine-reactive group that is highly susceptible to hydrolysis, particularly in the presence of moisture. While this reactivity is useful for conjugation, it also means the compound's stability must be considered during storage and waste accumulation.[4] NHS esters can be irritants to the skin, eyes, and respiratory system.[5]

Given these characteristics, all waste containing MTS-SEU must be treated as hazardous chemical waste. Direct disposal into standard waste streams or sewer systems is strictly prohibited.[6][7]

Core Disposal Protocol: A Self-Validating System

The fundamental principle for disposing of MTS-SEU waste is containment and segregation . Never dispose of this chemical down the drain or in regular trash.[8] All waste streams must be collected and managed by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal service.[9]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical or its waste, always wear the appropriate PPE:

  • Eye Protection: Chemical safety goggles.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[11]

  • Body Protection: A standard laboratory coat.[12]

  • Respiratory Protection: Use only in a chemical fume hood to avoid inhalation of dust or aerosols.[11][12]

Step 1: Immediate Waste Segregation at the Point of Generation

Proper segregation prevents dangerous reactions and simplifies the final disposal process.[7][13] The moment waste is generated, it must be placed into the correct, dedicated waste stream.

// Node Definitions start [label="Waste Generation\n(MTS-SEU)", fillcolor="#F1F3F4", fontcolor="#202124"];

is_solid [label="Solid or Liquid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_sharp [label="Sharp?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

solid_waste [label="Solid Chemical Waste\n(Gloves, Weigh Boats, Wipes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sharp_waste [label="Sharps Waste\n(Needles, Contaminated Glass)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; unreact_solid [label="Unused/Expired Solid Reagent\n(Keep in Original Container)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

liquid_waste [label="Liquid Chemical Waste\n(Solutions, Rinsate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

collect_solid [label="Collect in Labeled\nSolid Hazardous Waste Container", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; collect_liquid [label="Collect in Labeled\nLiquid Hazardous Waste Container", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

disposal [label="Arrange Pickup by EHS/\nLicensed Waste Contractor", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> is_solid;

is_solid -> liquid_waste [label="Liquid"]; is_solid -> solid_waste [label="Solid (Non-Sharp)"];

solid_waste -> is_sharp; is_sharp -> sharp_waste [label="Yes"]; is_sharp -> unreact_solid [label="No\n(Unused Reagent)"]; is_sharp -> collect_solid [label="No\n(Contaminated Labware)"];

unreact_solid -> disposal; sharp_waste -> disposal;

liquid_waste -> collect_liquid;

collect_solid -> disposal; collect_liquid -> disposal; } Waste Segregation Workflow for MTS-SEU

Step 2: Containerization and Labeling

Proper containerization and labeling are critical for safety and regulatory compliance. EHRS staff must know exactly what is in each container to handle it safely.[6]

  • Container Selection:

    • Use only containers made of chemically compatible materials (e.g., High-Density Polyethylene - HDPE) that are in good condition with secure, leak-proof lids.[8][14]

    • For unused or expired solid MTS-SEU, the best container is the original manufacturer's bottle.[8]

    • Never fill a liquid waste container more than 90% full to allow for vapor expansion.[14]

  • Hazardous Waste Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste."[14]

    • The label must include:

      • The full chemical name: "this compound" and any solvents present.

      • The date waste was first added to the container (accumulation start date).[6]

      • Relevant hazard warnings (e.g., "Toxic," "Irritant").[13]

Step 3: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][14] This area should be clearly marked, well-ventilated, and equipped with secondary containment to prevent spills.[7]

Disposal Procedures for Specific Waste Streams

Waste TypeHazard ProfileIncompatible MaterialsPersonal Protective Equipment (PPE)Recommended Disposal Route
Unused/Expired Solid MTS-SEU Toxic, Irritant, Moisture-SensitiveStrong Oxidizing Agents, Strong Acids, Strong Bases, Water/Moisture[1][12]Safety Goggles, Nitrile Gloves, Lab CoatKeep in original, sealed container. Label as hazardous waste and arrange for EHS pickup.
MTS-SEU Solutions (e.g., in DMSO, DMF) Toxic, Irritant, Flammable (depending on solvent)Aqueous solutions, Strong Oxidizers, Acids, Bases[1][12]Safety Goggles, Nitrile Gloves, Lab Coat (in a chemical fume hood)Collect in a sealed, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (Gloves, Tips, etc.) Contact HazardN/AGloves (when handling)Double-bag in clear plastic bags, label as "Hazardous Waste - MTS-SEU Contaminated Debris," and place in a designated solid hazardous waste container.[9][14]
Spill Cleanup Materials Toxic, IrritantN/AFull PPE as required for initial cleanupAbsorb spills with a non-combustible material (e.g., sand, vermiculite).[1] Carefully collect all materials into a sealed container, label as hazardous waste, and arrange for disposal.[9]

Emergency Procedures for Spills and Exposures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, hold the eyelids open while flushing. Remove contaminated clothing and seek immediate medical attention.[12][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Small Spill (in a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert, non-combustible absorbent material like sand or vermiculite.[1] Do not use paper towels.[9]

    • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the rinsate as hazardous liquid waste.

  • Large Spill (outside a fume hood):

    • Alert all personnel in the immediate area and evacuate.

    • Secure the area to prevent entry.

    • Contact your institution's EHS or emergency response team immediately.

By adhering to these systematic procedures, you contribute to a culture of safety and ensure that our scientific advancements do not come at the cost of environmental or personal well-being.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Proper Disposal of Methyl-D3 Methanesulfonate: A Comprehensive Guide for Labor
  • SAFETY DATA SHEET - S-Methyl Methanethiosulfon
  • Methyl Methanethiosulfonate Safety D
  • (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)
  • MB Succinimidyl Ester Product Inform
  • SAFETY DATA SHEET - 5-Carboxyfluorescein N-Succinimidyl Ester. TCI Chemicals.
  • SAFETY DATA SHEET - N-Chlorosuccinimide. Fisher Scientific.
  • SAFETY DATA SHEET - Methyl Methanethiosulfon
  • Acrylic acid N-hydroxysuccinimide ester Safety D
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Handling N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development and scientific discovery, our work with novel chemical reagents demands the highest standards of safety and precision. N-Succinimidyloxycarbonylundecyl Methanethiosulfonate is a powerful heterobifunctional crosslinker, uniquely equipped with both an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive methanethiosulfonate (MTS) group.[1][2] This dual functionality allows for precise, covalent linkage between molecules, a critical capability in protein interaction studies, immunogen preparation, and surface immobilization.[2]

However, this high reactivity necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides an in-depth operational plan, grounded in field-proven insights, to ensure your safety and the integrity of your experiments.

Part 1: Understanding the Risk Profile

The potential hazards of this compound stem from its two reactive moieties. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its risk profile by examining the known hazards of its functional groups.

  • Methanethiosulfonate (MTS) Group: The MTS group is highly reactive towards thiols (sulfhydryls).[3] Compounds containing this group are often classified as harmful or toxic if inhaled, swallowed, or if they come into contact with skin.[4][5] They are known to cause serious skin and eye irritation, and their handling may generate aerosols or vapors that can irritate the respiratory system.[4][6] Combustion of MTS compounds can release toxic sulfur oxides (SOx) and carbon oxides.[4][5]

  • N-hydroxysuccinimide (NHS) Ester Group: This group is designed to react with primary amines, such as the side chain of lysine residues in proteins.[7][8] While essential for its crosslinking function, this reactivity means the compound can also react with biological amines in the body if exposure occurs. Compounds with this functional group can be corrosive and cause severe eye damage and skin burns upon contact.[9]

Table 1: Summary of Potential Hazards

Route of ExposurePotential Health Effects
Inhalation Harmful if inhaled.[4] May cause respiratory irritation.[4][6] Inhalation of aerosols or mists can be particularly hazardous.[4]
Skin Contact Toxic or harmful in contact with skin.[5] Causes skin irritation or burns.[4][9] May cause an allergic skin reaction.[10] The material can be absorbed through the skin, leading to systemic effects.[4] Pre-existing dermatitis may be worsened.[4]
Eye Contact Causes serious eye irritation or severe damage, potentially including blindness.[4][5][9]
Ingestion Toxic or harmful if swallowed.[5][10] Animal studies on related compounds indicate that ingestion of small quantities could be fatal or cause serious health damage.[4]

Part 2: The Personal Protective Equipment (PPE) Protocol

Given the significant risks of irritation, toxicity, and reactivity, a multi-layered PPE approach is mandatory. The following protocol is designed as a self-validating system; if any component is missing or compromised, the safety barrier is broken.

Core PPE Requirements

The selection of PPE should not be a static choice but a dynamic risk assessment based on the specific task.

PPE_Workflow cluster_prep Preparation & Weighing (Solid) cluster_solution Solution Handling & Reaction cluster_cleanup Spill & Waste Disposal prep_start Start: Handling Solid Compound fume_hood Work in a Certified Chemical Fume Hood prep_start->fume_hood weighing Weighing solid on analytical balance fume_hood->weighing ppe_solid Mandatory PPE: - Nitrile Gloves (Double) - Chemical Resistant Gown - Safety Goggles - Face Shield weighing->ppe_solid sol_start Start: Handling Liquid/Solution fume_hood2 Work in a Certified Chemical Fume Hood sol_start->fume_hood2 liquid_handling Pipetting, mixing, running reaction fume_hood2->liquid_handling ppe_liquid Mandatory PPE: - Nitrile Gloves (Double) - Chemical Resistant Gown - Safety Goggles - Face Shield (if splash risk) liquid_handling->ppe_liquid cleanup_start Start: Spill or Waste Handling spill_kit Use Chemical Spill Kit cleanup_start->spill_kit ppe_cleanup Mandatory PPE: - Nitrile Gloves (Double, Heavy Duty) - Chemical Resistant Gown/Apron - Safety Goggles - Face Shield - Respirator (if outside hood) spill_kit->ppe_cleanup Handling_Workflow start 1. Preparation - Assemble all materials - Don full PPE storage 2. Retrieval - Warm sealed vial from -20°C to room temp in desiccator start->storage weigh 3. Weighing - Perform in fume hood - Use anti-static weigh paper storage->weigh solubilize 4. Solubilization - Add anhydrous solvent (e.g., DMF, DMSO) - Cap and vortex/sonicate weigh->solubilize react 5. Reaction - Add reagent to reaction mixture - Keep vessel sealed/covered solubilize->react quench 6. Quenching - Add excess amine or thiol (e.g., Tris, Cysteine) to neutralize react->quench dispose 7. Disposal - Segregate waste - Follow institutional guidelines quench->dispose

Caption: Step-by-step workflow for handling the crosslinker.

Step-by-Step Handling Protocol
  • Preparation:

    • Before retrieving the chemical, ensure the fume hood is operational and the work area is clean.

    • Assemble all necessary equipment: spatulas, weigh paper, vials, anhydrous solvents (e.g., DMF, DMSO), pipettes, and waste containers.

    • Don all required PPE as outlined in Part 2.

  • Retrieval and Acclimatization:

    • MTS reagents are often hygroscopic and prone to hydrolysis. [3]They should be stored at -20°C in a desiccator. [3] * To prevent condensation of atmospheric moisture onto the reactive solid, allow the sealed vial to warm to room temperature inside a desiccator before opening.

  • Weighing:

    • Perform this step exclusively inside a chemical fume hood.

    • Use an anti-static weigh boat or paper to prevent dispersal of the fine powder.

    • Work gently to avoid creating airborne dust.

    • Immediately and securely cap the stock vial after removing the desired amount.

  • Solubilization and Use:

    • Add the weighed solid to a vial containing the appropriate anhydrous solvent.

    • Cap the vial tightly before mixing by vortexing or sonicating.

    • When adding the crosslinker solution to your reaction, dispense it below the surface of the reaction mixture to avoid generating aerosols.

  • Decontamination and Disposal:

    • Liquid Waste: All solutions containing the unreacted crosslinker must be collected in a designated hazardous chemical waste container. Before disposal, quench the solution's reactivity by adding an excess of a primary amine (e.g., Tris buffer) or a thiol (e.g., cysteine, DTT) to consume the NHS ester and MTS groups, respectively.

    • Solid Waste: All contaminated consumables (gloves, weigh paper, pipette tips, vials) must be disposed of in a dedicated solid hazardous waste container. [6]Do not mix with general laboratory trash.

    • Spills: In case of a spill, evacuate the area. For a small spill inside a fume hood, use a chemical spill kit with an absorbent material. Wear full PPE, including respiratory protection if necessary. For large spills, follow your institution's emergency procedures. Never use a dry, powdered oxidizer for cleanup, as this can lead to autoignition with related sulfur compounds. [4]

Part 4: Emergency Response

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [5][9]Seek immediate medical attention.
Eye Contact Immediately rinse the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [5][9]Remove contact lenses if present and easy to do. [5]Seek immediate medical attention.
Inhalation Move the person to fresh air. [6]If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. [11]Call for immediate medical assistance.
Ingestion Do not induce vomiting. Rinse the mouth with water. [5]Never give anything by mouth to an unconscious person. [11]Seek immediate medical attention.

This guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheets for the chemicals you are working with. Your diligence and commitment to safety are paramount to successful and responsible research.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Wree, P., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10842. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • CovalX. (2009, December 8). Reactivity and Applications of New Amine Reactive Cross-Linker for Mass Spectrometry Detection of Protein Complexes. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. The Oncology Nursing Society.
  • Kalkhof, S., & Sinz, A. (2008). Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters. Analytical and Bioanalytical Chemistry, 392(1-2), 305-312. Retrieved from [Link]

  • Wang, H., et al. (2006). Reactions of Surface Amines with Heterobifunctional Cross-Linkers Bearing Both Succinimidyl Ester and Maleimide for Grafting Biomolecules. Langmuir, 22(24), 10074-10083. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinimidyloxycarbonylundecyl Methanethiosulfonate
Reactant of Route 2
Reactant of Route 2
N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.